molecular formula C7H17ClN2O2 B14059971 H-Orn-OEt.2HCl

H-Orn-OEt.2HCl

Cat. No.: B14059971
M. Wt: 196.67 g/mol
InChI Key: KTFGSLHRXVCGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Orn-OEt.2HCl, chemically known as Ornithine Ethyl Ester Dihydrochloride, is a chemically modified amino acid derivative designed for laboratory research applications. This compound features a protected ornithine side chain, with the ethyl ester group enhancing its cell permeability and stability in experimental settings, making it a valuable building block in peptide synthesis . Its primary research applications include serving as a key intermediate in the study of peptide structures and functions, particularly those involving the amino acid ornithine. Researchers utilize it to investigate molecular recognition processes, as the protonated ammonium ions in its structure can engage in key non-covalent interactions such as hydrogen bonding and cation-π interactions, which are fundamental in host-guest chemistry and supramolecular assembly . Furthermore, due to ornithine's role in biological systems, this derivative may also be used as a precursor in metabolic pathway studies and enzyme research. This product is clearly labeled and intended For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any form of human use . RUO products, like this one, are exempt from the regulatory controls that apply to diagnostic medical devices and have not been validated for clinical or diagnostic purposes .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17ClN2O2

Molecular Weight

196.67 g/mol

IUPAC Name

ethyl 2,5-diaminopentanoate;hydrochloride

InChI

InChI=1S/C7H16N2O2.ClH/c1-2-11-7(10)6(9)4-3-5-8;/h6H,2-5,8-9H2,1H3;1H

InChI Key

KTFGSLHRXVCGPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCN)N.Cl

Origin of Product

United States

Foundational & Exploratory

L-Ornithine Ethyl Ester Dihydrochloride: A Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Topic: H-Orn-OEt·2HCl Chemical Properties and Structure Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

H-Orn-OEt·2HCl (L-Ornithine ethyl ester dihydrochloride) is a critical amino acid derivative utilized primarily as a chiral building block in peptide synthesis and medicinal chemistry. As the ethyl ester form of the non-proteinogenic amino acid L-Ornithine, it serves as a protected C-terminal intermediate, preventing racemization and unwanted side reactions during fragment condensation.

This guide provides a comprehensive technical analysis of H-Orn-OEt·2HCl, detailing its structural parameters, synthesis protocols, physicochemical stability, and applications in the development of arginine mimetics and urea cycle therapeutics.

Chemical Identity & Structural Analysis[1]

H-Orn-OEt·2HCl is the dihydrochloride salt of the ethyl ester of L-ornithine.[1][] Structurally, it possesses a primary


-amine, a 

-amine (side chain), and an ethyl ester moiety at the C-terminus. The "2HCl" designation indicates that both amino groups are protonated, rendering the molecule a cationic salt with high water solubility.
Key Chemical Data[2]
PropertySpecification
IUPAC Name Ethyl (2S)-2,5-diaminopentanoate dihydrochloride
Common Name H-Orn-OEt[3][4][5]·2HCl; L-Ornithine ethyl ester dihydrochloride
CAS Registry Number 84772-29-2
Molecular Formula

Molecular Weight 233.14 g/mol
SMILES CCOC(=O)CCCN.Cl.Cl
Appearance White to off-white crystalline powder
Hygroscopicity High (Requires desiccated storage)
Melting Point 170–176 °C (Decomposes)
Structural Visualization

The following diagram illustrates the connectivity and functional groups of the molecule in its salt form.

G Figure 1: Functional topology of H-Orn-OEt.2HCl showing protonation sites. Orn_Backbone Ornithine Backbone (C5 Chain) Alpha_Amine α-Amine (-NH3+ Cl-) Orn_Backbone->Alpha_Amine C2 Position Delta_Amine δ-Amine (-NH3+ Cl-) Orn_Backbone->Delta_Amine C5 Position Ethyl_Ester Ethyl Ester (-COOCH2CH3) Orn_Backbone->Ethyl_Ester C1 Position

Figure 1: Functional topology of H-Orn-OEt[3][1][][4][5][6][7][8][9][10][11][12]·2HCl showing protonation sites.

Synthesis & Manufacturing Protocol

The synthesis of H-Orn-OEt·2HCl is typically achieved via the Fischer esterification of L-Ornithine monohydrochloride using thionyl chloride in absolute ethanol. This method is preferred for its high yield and the simultaneous formation of the dihydrochloride salt, which precipitates easily.

Experimental Protocol: Fischer Esterification

Note: This procedure must be performed in a fume hood due to the generation of SO₂ and HCl gases.

Reagents:

  • L-Ornithine monohydrochloride (1.0 eq)

  • Thionyl Chloride (

    
    , 2.5 eq)
    
  • Absolute Ethanol (Solvent, excess)

  • Diethyl Ether (for precipitation)[13]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

  • Chilling: Charge the flask with absolute ethanol (approx. 10 mL per gram of ornithine) and cool to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction.

  • Addition: Add L-Ornithine monohydrochloride in portions to the stirred solution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 4–6 hours until the solution becomes clear.

  • Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess ethanol and

    
    .
    
  • Crystallization: Triturate the resulting oil or semi-solid with cold diethyl ether to induce crystallization.

  • Purification: Filter the white solid, wash with ether, and dry under vacuum over

    
     or KOH pellets.
    
Synthesis Workflow Diagram

Synthesis Figure 2: Fischer Esterification workflow for H-Orn-OEt.2HCl synthesis. Start L-Ornithine.HCl (Solid) Reagent SOCl2 + EtOH (0°C) Start->Reagent Suspend Intermediate Acyl Chloride Intermediate Reagent->Intermediate Activation Reflux Reflux (4-6h) (Esterification) Intermediate->Reflux Heat Workup Evaporation & Trituration (Et2O) Reflux->Workup Clear Solution Product H-Orn-OEt.2HCl (Crystalline Solid) Workup->Product Filter & Dry

Figure 2: Fischer Esterification workflow for H-Orn-OEt·2HCl synthesis.

Physicochemical Stability & Handling[8][14][15]

Stability Profile
  • Hydrolysis: The ethyl ester bond is susceptible to hydrolysis under basic conditions (

    
    ) or enzymatic action (esterases). In aqueous solution at neutral pH, it is relatively stable for short periods (24–48 hours) but should be prepared fresh.
    
  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic. Absorption of atmospheric moisture can lead to clumping and hydrolysis (autocatalysis by residual acid).

  • Thermal Stability: Stable up to its melting point (170°C). Avoid prolonged exposure to temperatures

    
     during storage.
    
Storage & Safety (MSDS Highlights)
  • Storage: Store at 2–8°C in a tightly sealed container. Use a desiccator for long-term storage.

  • PPE: Wear gloves, safety goggles, and a lab coat. The compound is an irritant to eyes, skin, and the respiratory tract.[14]

  • Incompatibility: Strong oxidizing agents and strong bases (which cause free-basing and rapid hydrolysis).

Applications in Drug Development[10][17]

Peptide Synthesis (Monomer Utility)

H-Orn-OEt·2HCl is used to introduce the ornithine residue at the C-terminus of a peptide chain. Because ornithine is non-proteinogenic, it is often used to:

  • Modify Peptide Stability: Ornithine residues are resistant to trypsin cleavage (unlike Arginine or Lysine), enhancing the metabolic stability of peptide drugs.

  • Lactamization: The

    
    -amine can be selectively deprotected (if orthogonally protected initially) to form side-chain-to-tail lactam bridges, constraining peptide conformation.
    
Precursor for Arginine Mimetics

In medicinal chemistry, H-Orn-OEt·2HCl serves as a scaffold for synthesizing Arginine analogs. By guanylating the


-amine, researchers can synthesize L-Arginine ethyl ester or novel NOS (Nitric Oxide Synthase) inhibitors.
Biological Context (Urea Cycle)

Ornithine is a central intermediate in the urea cycle.[] The ethyl ester form is investigated for its potential as a prodrug. The esterification increases lipophilicity, potentially enhancing cellular uptake before intracellular esterases convert it back to the active L-Ornithine species, which aids in ammonia detoxification.

Application Logic Diagram

Applications Figure 3: Primary application vectors for L-Ornithine Ethyl Ester Dihydrochloride. Compound H-Orn-OEt.2HCl Peptide Peptide Synthesis Compound->Peptide MedChem MedChem Scaffolding Compound->MedChem Bio Biological Prodrug Compound->Bio Peptide_Detail C-Terminal Protection Resistant to Trypsin Peptide->Peptide_Detail MedChem_Detail Synthesis of NOS Inhibitors / Arg Mimetics MedChem->MedChem_Detail Bio_Detail Enhanced Cell Permeability Ammonia Detoxification Bio->Bio_Detail

Figure 3: Primary application vectors for L-Ornithine Ethyl Ester Dihydrochloride.

References

  • ChemicalBook. (2025). Ethyl L-ornithine dihydrochloride Properties and Suppliers. Retrieved from

  • Sigma-Aldrich. (n.d.). H-Orn-OEt[3][1][4][6]·2HCl Product Specification. Retrieved from

  • BenchChem. (2025).[14][15] Synthesis of L-Eflornithine from L-Ornithine: A Technical Guide. Retrieved from

  • Capot Chemical. (n.d.). H-Orn-OEt.2HCl MSDS and Structure. Retrieved from

  • BOC Sciences. (n.d.). L-Ornithine Methyl Ester Dihydrochloride (Analogous Synthesis Data). Retrieved from

Sources

An In-depth Technical Guide to L-Ornithine Ethyl Ester Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ornithine ethyl ester dihydrochloride (CAS 84772-29-2) is an ethyl ester derivative of the non-proteinogenic amino acid L-ornithine. This modification is designed to enhance the bioavailability of L-ornithine, a key intermediate in the urea cycle. This technical guide provides a comprehensive overview of L-ornithine ethyl ester dihydrochloride, including its chemical and physical properties, synthesis, and purification. It delves into its biological activities and mechanisms of action, particularly its role in ammonia detoxification, muscle performance and recovery, and wound healing. Furthermore, this guide outlines its applications in research and drug development, details analytical methodologies for its characterization, and provides essential information on its handling and safety. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and applications of this compound.

Introduction: The Rationale for L-Ornithine Esterification

L-ornithine is a crucial amino acid involved in several metabolic pathways, most notably the urea cycle, where it plays a vital role in the detoxification of ammonia.[1][2] However, the therapeutic and supplemental use of L-ornithine can be limited by its physicochemical properties, which may affect its absorption and bioavailability. The synthesis of L-ornithine ethyl ester dihydrochloride aims to address these limitations.

The esterification of the carboxylic acid group of L-ornithine with ethanol is a strategic modification intended to increase the lipophilicity of the molecule. This enhanced lipophilicity is hypothesized to facilitate its passage across biological membranes, potentially leading to improved absorption and cellular uptake compared to its parent amino acid.[3] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it suitable for various formulation and research applications.[1]

This guide will explore the scientific underpinnings of L-Ornithine ethyl ester dihydrochloride, from its fundamental chemistry to its biological implications and potential therapeutic applications.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of L-Ornithine ethyl ester dihydrochloride is fundamental for its application in research and development.

PropertyValueReference
CAS Number 84772-29-2[4]
Molecular Formula C₇H₁₆N₂O₂·2HCl[5]
Molecular Weight 233.19 g/mol [5]
Appearance Snow white, hygroscopic crystalline powder[4][5]
Melting Point 170-176 °C[5]
Solubility Soluble in water[4]
Purity ≥ 99% (by NMR)[5]
Storage Store at 0-8 °C in a dry, cool, and well-ventilated place. Keep container tightly closed.[5][6]

Synthesis and Purification

The synthesis of L-Ornithine ethyl ester dihydrochloride is typically achieved through the Fischer esterification of L-ornithine with ethanol in the presence of an acid catalyst, or by using a reagent like thionyl chloride.

Synthesis via Fischer Esterification

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[7][8][9][10]

Reaction:

L-Ornithine + Ethanol (in excess) + HCl (catalyst) → L-Ornithine ethyl ester dihydrochloride + H₂O

Experimental Protocol:

  • Suspend L-Ornithine monohydrochloride in anhydrous ethanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the suspension with constant stirring. Alternatively, acetyl chloride can be added dropwise to the cold ethanol to generate HCl in situ.[11]

  • After saturation with HCl, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Remove the excess ethanol under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield L-Ornithine ethyl ester dihydrochloride as a white crystalline solid.

Synthesis using Thionyl Chloride

An alternative and often more efficient method involves the use of thionyl chloride (SOCl₂).[1][2][12]

Reaction:

L-Ornithine + SOCl₂ + Ethanol → L-Ornithine ethyl ester dihydrochloride + SO₂ + HCl

Experimental Protocol:

  • To a cooled (0°C) and stirred suspension of L-ornithine in anhydrous ethanol, add thionyl chloride dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified period, followed by a period of reflux to drive the reaction to completion.

  • The solvent is then evaporated under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol and dry HCl gas is crucial to prevent the hydrolysis of the ester product back to the carboxylic acid, as the reaction is reversible.

  • Excess Alcohol: Using ethanol as the solvent and in large excess shifts the equilibrium of the Fischer esterification towards the product side, maximizing the yield.[8][10]

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7][10]

  • Thionyl Chloride: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which then readily reacts with the alcohol. This method is often faster and avoids the equilibrium limitations of the Fischer esterification.[1][12]

Biological Activity and Mechanism of Action

The biological effects of L-Ornithine ethyl ester dihydrochloride are primarily attributed to the in vivo liberation of L-ornithine. The ethyl ester moiety is expected to be rapidly hydrolyzed by esterases present in the plasma and tissues to release L-ornithine and ethanol. The enhanced bioavailability of L-ornithine is the key rationale for using this ester derivative.[3]

The Urea Cycle and Ammonia Detoxification

L-ornithine is a central intermediate in the urea cycle, a series of biochemical reactions that convert highly toxic ammonia into urea for excretion.[1][13]

Mechanism: In the liver, L-ornithine acts as a carrier molecule that accepts a carbamoyl group (derived from ammonia and bicarbonate) to form citrulline. This is a critical step in the detoxification of ammonia. By providing a readily available source of L-ornithine, the ethyl ester derivative can help to support and enhance the function of the urea cycle, particularly in conditions of hyperammonemia.[3]

Urea_Cycle Ammonia_CO2 Ammonia + CO2 CPS1 Carbamoyl Phosphate Synthetase I Ammonia_CO2->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate OTC Ornithine Transcarbamylase Carbamoyl_Phosphate->OTC Ornithine L-Ornithine Ornithine->OTC Citrulline L-Citrulline OTC->Citrulline ASS Argininosuccinate Synthetase Citrulline->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine L-Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Arginase->Ornithine Urea Urea Arginase->Urea Wound_Healing L_Ornithine L-Ornithine Proline Proline L_Ornithine->Proline Precursor Collagen Collagen Proline->Collagen Component Wound_Repair Enhanced Wound Repair Collagen->Wound_Repair

Caption: Role of L-Ornithine in Wound Healing.

Applications in Research and Drug Development

The unique properties of L-Ornithine ethyl ester dihydrochloride make it a valuable compound for various research and drug development applications.

  • Nutraceuticals and Sports Nutrition: Due to its potential to enhance muscle performance and recovery, it is a key ingredient in dietary supplements aimed at athletes and physically active individuals. [3]* Liver Health: Its role in ammonia detoxification makes it a candidate for investigation in the management of hepatic encephalopathy and other liver disorders associated with hyperammonemia. [3][5]* Wound Healing Formulations: It is being explored for its use in topical and systemic formulations aimed at accelerating wound healing and tissue regeneration. [3][5]* Cosmetic Formulations: Its potential to enhance skin hydration and elasticity has led to its inclusion in anti-aging skincare products. [5]* Neuroprotection: Preliminary studies suggest potential neuroprotective properties, which warrants further investigation for the development of treatments for neurodegenerative diseases. [5]

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control, characterization, and pharmacokinetic studies of L-Ornithine ethyl ester dihydrochloride.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a commonly used method for the analysis of L-Ornithine ethyl ester dihydrochloride. [14][15] Experimental Protocol (Example):

  • Column: Newcrom R1 or a similar C18 column. [14]* Mobile Phase: A gradient or isocratic mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility). [14][15]* Detection: UV detection at a suitable wavelength (e.g., after derivatization with o-phthalaldehyde) or mass spectrometry (LC-MS). [16]* Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness. [17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of L-Ornithine ethyl ester dihydrochloride. [5]The spectra would confirm the presence of the ethyl ester group and the overall structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used for the identification and quantification of the compound and its metabolites. [16]Derivatization may be necessary for GC-MS analysis to increase the volatility of the compound. [16][18]

Handling and Safety

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles when handling the compound. [6]* Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols. Use non-sparking tools. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials. [6]* Toxicity: While L-ornithine is generally considered safe, with a No-Observed-Adverse-Effect Level (NOAEL) estimated to be 12,000 mg/person/day for L-ornithine hydrochloride, specific toxicity data for the ethyl ester derivative may be limited. [19][20]The main adverse events observed with high doses of L-ornithine are gastrointestinal disorders. [19]

Conclusion

L-Ornithine ethyl ester dihydrochloride represents a promising derivative of L-ornithine with the potential for enhanced bioavailability and, consequently, improved therapeutic and supplemental efficacy. Its role in the urea cycle, muscle metabolism, and wound healing provides a strong scientific basis for its continued investigation in nutraceutical, pharmaceutical, and cosmetic applications. This technical guide has provided a comprehensive overview of its chemistry, biological activity, and analytical methodologies to support researchers and drug development professionals in their endeavors with this versatile compound. Further research, particularly in the areas of pharmacokinetics and clinical efficacy, will be crucial to fully elucidate its potential.

References

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal
  • Problem 2 - Pianeta Chimica
  • Synthesis of L-Eflornithine from L-Ornithine: A Technical Guide - Benchchem
  • L-Ornithine ethyl ester dihydrochloride - Chem-Impex
  • Separation of Ethyl L-ornithine dihydrochloride on Newcrom R1 HPLC column
  • A Validated specific Stability-Indicating Reversed-Phase High- Performance Liquid Chromatography Assay Method for L-Ornithine L- - Impactfactor
  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC
  • L(+)-Ornithine hydrochloride synthesis - ChemicalBook
  • What are a good methods for reaction of amino acids with thionyl chloride?
  • L-Ornithine: Properties, Functions, Metabolism and Detection - Cre
  • L-Ornithine ethyl ester dihydrochloride - Chem-Impex
  • Safety assessment of L-ornithine oral intake in healthy subjects: a system
  • Safety assessment of L-ornithine oral intake in healthy subjects: a system
  • Fischer Esterific
  • GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Form
  • L-Ornithine, ethyl ester, hydrochloride (1:2)
  • Fischer Esterific
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Fischer Esterific
  • Urea cycle - Wikipedia
  • Ethyl L-ornithine dihydrochloride - SIELC Technologies
  • HPLC Methods for analysis of Ornithine - HELIX Chrom
  • Acid to Ester - Common Conditions
  • Mass Spectra of Organic Molecules. I.
  • CAS 84772-29-2: L-Ornithine, ethyl ester, hydrochloride (1:2) - CymitQuimica
  • CN1590367A - Preparation method of L-ornithine hydrochloride - Google P
  • Investigating the Influence of Natural Compounds on the Healing Process of Wounds
  • A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies | Semantic Scholar
  • Ornithine-alpha-ketoglutarate improves skeletal muscle protein synthesis as assessed by ribosome analysis and nitrogen use after surgery - PubMed
  • Ornithine alpha-ketoglutarate improves wound healing in severe burn patients: a prospective randomized double-blind trial versus isonitrogenous controls - PubMed
  • Proton NMR data of ornithine derivatives in DMSO | Download Table - ResearchG
  • Effect of supplemental ornithine on wound healing - PubMed - NIH
  • Effect of Supplemental Ornithine on Wound Healing | Request PDF - ResearchG
  • Role of ornithine as a proline precursor in healing wounds - PubMed - NIH
  • L(+)-Ornithine hydrochloride(3184-13-2) 1H NMR spectrum - ChemicalBook
  • L-Ornithine, 4TMS deriv
  • Pharmacokinetics and bioavailability study of L-ornithine-L-aspartate in healthy volunteers--a comparative study of two oral formul
  • Pharmacokinetics and bioavailability study of L-ornithine-L-aspartate in healthy volunteers--a comparative study of two oral formul
  • UofL researchers discover mechanism involved in skeletal muscle repair
  • L-Ornithine·HCl (¹⁵N₂, 98%)
  • Mechanisms Regulating Muscle Regeneration: Insights into the Interrelated and Time-Dependent Phases of Tissue Healing - PMC
  • ER maintains ion balance needed for muscle repair - Children's National - Innov
  • Ornithine decarboxylase: a biochemical marker of repair in damaged tissue - PubMed
  • Superior bioavailability of EPA and DHA from a L-lysine salt formulation: a randomized, three-way crossover study

Sources

Technical Monograph: H-Orn-OEt.2HCl in Chemical Biology and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-Orn-OEt.2HCl (L-Ornithine ethyl ester dihydrochloride) is a specialized amino acid derivative serving as a critical building block in peptide engineering and a bioavailable precursor in metabolic research.[1] Unlike free L-ornithine, the ethyl ester modification significantly enhances lipophilicity, facilitating cellular permeation before intracellular hydrolysis. In synthetic chemistry, it functions as a C-terminal protected intermediate, enabling the precise assembly of ornithine-containing peptides and peptidomimetics without side-chain interference.

This guide details the physicochemical properties, synthetic utility, and biological applications of H-Orn-OEt.2HCl, providing validated protocols for its incorporation into drug discovery workflows.

Part 1: Chemical Architecture & Properties

Structural Identity

The compound consists of L-ornithine esterified at the


-carboxyl group with an ethyl moiety, stabilized as a dihydrochloride salt. This salt form is essential for preventing the intramolecular cyclization (lactamization) that typically degrades free ornithine esters into lactams.
PropertySpecification
Chemical Name L-Ornithine ethyl ester dihydrochloride
CAS Number 84772-29-2
Molecular Formula

Molecular Weight 233.14 g/mol
Solubility Highly soluble in water (

mg/mL), DMSO, and Methanol.
pKa Values

-NH

: ~7.0
Storage Hygroscopic. Store at +2°C to +8°C under desiccated conditions.
Stability & Handling
  • Hygroscopicity: The dihydrochloride salt is prone to absorbing atmospheric moisture, which can catalyze hydrolysis of the ester. Always handle in a low-humidity environment or glovebox.

  • Solution Stability: Aqueous solutions are stable at acidic pH (< 5). At neutral or basic pH, the ester bond is susceptible to hydrolysis (saponification) or aminolysis (diketopiperazine formation if dipeptide).

Part 2: Peptide Synthesis Applications[2][3][4][5][6]

H-Orn-OEt.2HCl is primarily used as the amine component in solution-phase peptide synthesis. Its ethyl group acts as a semi-permanent C-terminal protecting group, orthogonal to acid-labile groups like Boc or base-labile groups like Fmoc.

Critical Mechanistic Insight: Neutralization

The presence of two HCl equivalents is a critical process variable. Standard coupling protocols often assume a mono-hydrochloride. Failure to neutralize both protons results in incomplete coupling and low yields.

  • Stoichiometry: You must use 2.0–2.2 equivalents of a tertiary base (e.g., DIPEA or NMM) to release the free

    
    -amine and 
    
    
    
    -amine.
  • Selectivity: To couple only at the

    
    -amine, the 
    
    
    
    -amine must be protected (e.g., H-Orn(Boc)-OEt) OR one must rely on the lower pKa of the
    
    
    -amine (~8.9 vs ~10.5) for selective acylation, though this is risky. Standard practice uses H-Orn-OEt.2HCl primarily when the side chain is intended to remain free or is protected in a prior step.
Protocol: Solution-Phase Coupling (EDC/HOBt Method)

This protocol describes coupling an N-protected amino acid (e.g., Boc-Ala-OH) to H-Orn-OEt.2HCl.

Reagents:

  • H-Orn-OEt.2HCl (1.0 equiv)

  • Boc-Amino Acid-OH (1.1 equiv)

  • EDC.HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.2 equiv)

  • Solvent: Anhydrous DMF or DCM[2]

Step-by-Step Methodology:

  • Activation: Dissolve the Boc-Amino Acid-OH and HOBt in anhydrous DCM/DMF at 0°C. Add EDC.HCl and stir for 15 minutes to form the active ester.

  • Neutralization (Critical): In a separate vial, dissolve H-Orn-OEt.2HCl in minimal DMF. Add 2.2 equivalents of DIPEA dropwise. The solution may become cloudy due to amine salt precipitation; this is normal.

  • Coupling: Transfer the neutralized ornithine solution into the activated acid mixture.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Work-up: Dilute with EtOAc. Wash sequentially with 1M KHSO

    
     (removes unreacted amine/base), sat. NaHCO
    
    
    
    (removes unreacted acid), and brine. Dry over Na
    
    
    SO
    
    
    and concentrate.
Protocol: Mild Saponification (Deprotection)

To remove the ethyl ester without racemization or affecting acid-sensitive protecting groups (like Boc), use Lithium Hydroxide (LiOH).

Method:

  • Dissolve the peptide-OEt in THF:Water (3:1).

  • Cool to 0°C.

  • Add 1.5 – 2.0 equivalents of LiOH (1M aqueous solution).

  • Monitor by TLC/HPLC (typically complete in 1–2 hours).

  • Acidification: Carefully acidify to pH 3–4 with 1M HCl.

  • Extraction: Extract the free acid peptide into EtOAc.

Part 3: Biological Applications[1][4][7][8]

Metabolic Precursor & Prodrug Strategy

H-Orn-OEt is highly lipophilic compared to L-Ornithine. Upon entering the cell, ubiquitous non-specific esterases hydrolyze the ethyl ester, releasing free L-Ornithine.

  • Urea Cycle: Increases intracellular ornithine pools to drive the Urea Cycle (Ornithine + Carbamoyl Phosphate

    
     Citrulline), aiding in ammonia detoxification.[3]
    
  • Polyamine Biosynthesis: Serves as a substrate for Ornithine Decarboxylase (ODC) to synthesize Putrescine, a precursor for cell growth factors.

Visualization: The Urea Cycle & Ornithine Flux

The following diagram illustrates the metabolic position of H-Orn-OEt.2HCl upon cellular entry.

UreaCycle OrnOEt H-Orn-OEt (Extracellular) OrnCell L-Ornithine (Intracellular) OrnOEt->OrnCell Membrane Transport & Esterase Hydrolysis Citrulline L-Citrulline OrnCell->Citrulline OTC Enzyme (+Carbamoyl P) Putrescine Putrescine (Polyamines) OrnCell->Putrescine ODC Enzyme (Rate Limiting) Arginine L-Arginine Citrulline->Arginine ASS/ASL Enzymes Arginine->OrnCell Arginase II Urea Urea (Excretion) Arginine->Urea Hydrolysis

Caption: Metabolic flux of H-Orn-OEt. It enters the cell, is hydrolyzed to Ornithine, and feeds into the Urea Cycle or Polyamine synthesis.

Part 4: Experimental Workflow Visualization

Synthesis Workflow: H-Orn-OEt Coupling

This logic flow ensures the correct handling of the dihydrochloride salt during peptide synthesis.

SynthesisFlow Start Start: H-Orn-OEt.2HCl Dissolve Dissolve in DMF/DCM Start->Dissolve Neutralize Add Base (DIPEA) Stoichiometry: 2.2 Equiv Dissolve->Neutralize Release Free Amine Couple Coupling Reaction (0°C -> RT, 12h) Neutralize->Couple Activate Activate Carboxylic Acid (EDC/HOBt) Activate->Couple Active Ester Wash Acid/Base Wash (Remove DIPEA/HOBt) Couple->Wash Product Final Product: Protected Peptide-OEt Wash->Product

Caption: Step-by-step logic for coupling H-Orn-OEt.2HCl, highlighting the critical neutralization step.

References

  • Sigma-Aldrich. H-Orn-OEt·2HCl Product Specification & CAS 84772-29-2. Merck KGaA.[4] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733364 (L-Ornithine ethyl ester). Link

  • BenchChem. Application Notes and Protocols for Solution-Phase Peptide Synthesis. Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Abcam. Arginase Activity Assay Kit (Colorimetric) Protocol. Link

Sources

Technical Whitepaper: Solubility Profile and Handling of H-Orn-OEt·2HCl

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and handling of L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt[1]·2HCl) .[1] As a diamino ester salt, this compound presents unique challenges in drug development and peptide synthesis, particularly regarding hygroscopicity and hydrolytic stability.[1]

Key Takeaway: H-Orn-OEt·2HCl is highly soluble in high-dielectric solvents (Water, DMSO) due to its ionic lattice energy being overcome by strong dipole-dipole solvation.[1] However, its stability is kinetically compromised in aqueous buffers at neutral-to-basic pH due to ester hydrolysis and potential intramolecular cyclization (lactamization).[1]

Physicochemical Profile

To master the solubility of H-Orn-OEt·2HCl, one must first understand its molecular architecture.[1] It is not merely an organic molecule; it is an electrolyte in solid form.[1]

  • Core Structure: Ethyl ester of L-Ornithine.[1][2]

  • Salt Form: Dihydrochloride (2HCl).[1] Both the

    
    -amine and the 
    
    
    -amine are protonated (
    
    
    ).[1]
  • Ionic Character: The molecule exists as a trionic species (two cations, two chloride anions) in the crystal lattice.

  • Implication: Dissolution requires a solvent capable of disrupting strong ionic bonds and stabilizing the resulting charged species.

Solubility Data & Solvent Compatibility

The following data consolidates empirical observations and thermodynamic predictions for H-Orn-OEt·2HCl.[1][3]

Table 1: Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingEstimated LimitPrimary Application
Aqueous Water (ddH₂O)Excellent > 100 mg/mLReconstitution, aqueous buffers.[1]
PBS (pH 7.4)Good > 50 mg/mLBiological assays (Prepare fresh).[1]
Polar Aprotic DMSOExcellent > 100 mMCryopreservation, hydrophobic compound stocks.[1]
DMFGood ~ 50 mMPeptide coupling reactions.[1]
Alcohols MethanolGood VariableSynthesis; often used for transfers.[1]
EthanolModerate VariableRecrystallization (often requires heat).[1]
Non-Polar Diethyl EtherInsoluble < 0.1 mg/mLAnti-solvent for precipitation.[1][4]
HexaneInsoluble < 0.1 mg/mLWashing/Purification.[1]
Chlorinated DCM / ChloroformPoor < 1 mg/mLNot recommended for the salt form.
Detailed Solvent Analysis
A. Water & Aqueous Buffers[1][5]
  • Mechanism: Water's high dielectric constant (

    
    ) effectively shields the electrostatic attraction between the ammonium cations and chloride anions.
    
  • Risk: Spontaneous hydrolysis of the ethyl ester occurs over time, accelerating rapidly at pH > 7.0.

  • Protocol: Always prepare aqueous solutions immediately prior to use. Keep on ice.

B. Dimethyl Sulfoxide (DMSO)[1][4][6][7]
  • Mechanism: DMSO is a powerful hydrogen bond acceptor and possesses a high dipole moment, allowing it to solvate the cationic ammonium groups effectively despite being aprotic.

  • Utility: The preferred solvent for preparing frozen stock solutions (e.g., 100 mM) for long-term storage at -20°C. It prevents hydrolysis (absence of water) and minimizes bacterial growth.[1]

C. Organic Solvents (DCM, Ether)[1][4]
  • The "Salt Effect": The dihydrochloride salt is extremely polar. It will not dissolve in non-polar organic solvents like Dichloromethane (DCM) or Diethyl Ether.[1]

  • Synthesis Tip: If your protocol requires the compound to be in DCM, you must perform a "Free Base" conversion (partitioning between DCM and mild aqueous base), though this destabilizes the molecule (see Section 4).

Mechanistic Insights & Stability Logic

Dissolution vs. Degradation

The solubility of H-Orn-OEt[1]·2HCl is a competition between Lattice Energy (holding the crystal together) and Solvation Energy (solvent pulling ions apart).

However, once dissolved, the molecule faces two primary degradation pathways:[1]

  • Hydrolysis: Attack of water on the ester carbonyl, releasing ethanol and regenerating Ornithine.

  • Diketo/Lactam Formation: The

    
    -amino group of Ornithine can attack the ester carbonyl intramolecularly, forming a 6-membered lactam ring.[1]
    

Crucial Insight: The 2HCl salt form protects against lactamization . By keeping the


1

SolubilityLogicSaltH-Orn-OEt·2HCl(Solid Crystal)WaterWater/Buffer(High Dielectric)Salt->Water Add SolventDMSODMSO(Polar Aprotic)Salt->DMSO Add SolventNonPolarEther/Hexane(Low Dielectric)Salt->NonPolar Add SolventDissolved_AqDissolved Ions(Hydration Shell)Water->Dissolved_Aq Entropy DrivenDissolved_DMSOStable Stock(Solvated)DMSO->Dissolved_DMSO Dipole InteractionPrecipitatePrecipitate / Intact SolidNonPolar->Precipitate Lattice Energy DominatesHydrolysisHydrolysis Risk(Release of EtOH)Dissolved_Aq->Hydrolysis Time/pH > 7

Figure 1: Solubility thermodynamics and degradation risks across different solvent systems.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Standard)

Purpose: Long-term storage for biological assays.[1]

  • Calculate: Determine the mass required.

    • MW of H-Orn-OEt[1]·2HCl

      
       233.14  g/mol .[1]
      
    • For 10 mL of 100 mM solution, you need 233.14 mg.[1]

  • Weigh: Weigh the powder rapidly.

    • Note: The compound is hygroscopic .[2][6] Minimize exposure to humid air.[1] Ideally, weigh in a dry box or close the container immediately.

  • Solubilize: Add high-grade (anhydrous) DMSO.

    • Vortex vigorously for 30-60 seconds. The solution should be clear and colorless.

  • Aliquot & Store:

    • Dispense into amber vials (protect from light/moisture).[1]

    • Store at -20°C. Stable for 3-6 months.

Protocol B: Preparation of Working Solution for Cell Culture

Purpose: Immediate use in media.

  • Thaw: Thaw the DMSO stock at room temperature.

  • Dilute: Add the stock dropwise to the culture medium or PBS while stirring.

    • Caution: Do not add PBS to the DMSO stock; always add stock to the buffer to prevent precipitation shock, although this salt is very soluble.

  • pH Check: High concentrations of HCl salts can acidify weak buffers.[1]

    • If final concentration is > 5 mM, check pH.[1]

    • Adjust carefully with dilute NaOH if necessary, but do not overshoot pH 7.5 to prevent ester hydrolysis.[1]

WorkflowStartStart: H-Orn-OEt·2HCl PowderWeighWeigh under Dry Conditions(Hygroscopic!)Start->WeighSolventChoose SolventWeigh->SolventDMSO_PathAdd Anhydrous DMSOSolvent->DMSO_Path For StorageWater_PathAdd Distilled WaterSolvent->Water_Path For Immediate UseQCQC Check:Clear? No Precipitate?DMSO_Path->QCWater_Path->QCStock100mM Stock Solution(Store -20°C)WorkingWorking Solution(Use Immediately)QC->Stock Pass (DMSO)QC->Working Pass (Water)

Figure 2: Decision workflow for solvent selection and stock preparation.

References

  • PubChem. (n.d.).[1] L-Ornithine ethyl ester dihydrochloride (Compound Summary).[1][2] National Library of Medicine.[1] Retrieved from [Link]

Synthesis and Characterization of L-Ornithine Ethyl Ester Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Ornithine ethyl ester dihydrochloride (CAS: 84772-29-2) is a critical amino acid derivative utilized extensively as a chiral building block in pharmaceutical synthesis, particularly in the development of nitric oxide synthase (NOS) inhibitors and peptide-based therapeutics. This whitepaper provides a comprehensive, causality-driven guide to its synthesis, focusing on the thionyl chloride-mediated esterification of L-ornithine monohydrochloride. By understanding the mechanistic underpinnings of this reaction, researchers can achieve high-yield, high-purity isolation of the target dihydrochloride salt.

Physicochemical Profiling

Understanding the target molecule's physical properties is essential for anticipating its behavior during isolation and purification. The dual hydrochloride salt formation renders the compound highly polar and hygroscopic, necessitating anhydrous storage conditions .

PropertyValue
Chemical Name (S)-Ethyl 2,5-diaminopentanoate dihydrochloride
CAS Number 84772-29-2
Molecular Formula C₇H₁₆N₂O₂ · 2HCl
Molecular Weight 233.14 g/mol
Appearance Snow white crystalline powder (hygroscopic)
Melting Point 170-176 °C
Solubility Highly soluble in water and methanol; insoluble in diethyl ether

Mechanistic Rationale: The Modified Brenner-Huber Esterification

The traditional Fischer esterification (using HCl gas) often suffers from incomplete conversion due to the generation of water, which establishes an unfavorable equilibrium. To bypass this, the synthesis of L-Ornithine ethyl ester dihydrochloride employs a modified Brenner-Huber method utilizing thionyl chloride (SOCl₂) in anhydrous ethanol .

The Causality of Reagent Selection:

  • In Situ HCl Generation: SOCl₂ reacts with ethanol to form ethyl chlorosulfite and anhydrous HCl gas. This eliminates the need for external, difficult-to-quantify HCl gas bubbling.

  • Dehydration: Any water produced during the esterification is rapidly consumed by unreacted SOCl₂, shifting the thermodynamic equilibrium entirely toward the ester product.

  • Dual Protection: L-Ornithine contains two basic primary amines (α and δ). The starting material, L-ornithine monohydrochloride, already has one protonated amine. The massive excess of HCl generated in situ ensures that the second amine is also fully protonated. This dual protonation is critical; it sterically and electronically protects the amines from unwanted side reactions such as intra-molecular lactamization or N-alkylation, yielding the stable dihydrochloride salt directly .

G A L-Ornithine Monohydrochloride B SOCl2 + Anhydrous EtOH (0°C to Reflux) A->B C Esterification & In Situ HCl Generation B->C D L-Ornithine Ethyl Ester Dihydrochloride C->D

Figure 1: Chemical pathway for the thionyl chloride-mediated esterification of L-Ornithine.

Experimental Protocol: Synthesis and Isolation

This protocol is designed as a self-validating system. Visual and analytical cues are embedded within the steps to ensure the operator can verify the reaction's integrity in real-time.

Reagents Required:

  • L-Ornithine monohydrochloride (1.0 equivalent)

  • Thionyl chloride (SOCl₂) (2.2 equivalents)

  • Anhydrous ethanol (Solvent / Reactant)

  • Anhydrous diethyl ether (Anti-solvent for precipitation)

Step-by-Step Methodology:

  • Suspension & Thermal Control: Suspend 1.0 eq of L-ornithine monohydrochloride in anhydrous ethanol (approx. 5-10 volumes). Cool the reaction flask to 0°C using an ice-water bath.

    • Causality: The subsequent addition of SOCl₂ is highly exothermic. Cooling prevents solvent boil-off and controls the rapid evolution of SO₂ and HCl gases.

  • Activation: Add 2.2 eq of SOCl₂ dropwise via an addition funnel, maintaining the internal temperature strictly below 10°C.

    • Causality: Using 2.2 equivalents ensures 1 eq is used for the esterification, 1 eq provides the additional HCl needed to form the dihydrochloride salt, and a 0.2 eq excess accounts for atmospheric moisture scavenging.

  • Reflux & Propagation: Once the addition is complete and gas evolution slows, remove the ice bath. Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 4-6 hours.

    • Self-Validation: The initial cloudy suspension will gradually turn into a clear, homogenous solution as the insoluble monohydrochloride converts into the highly soluble esterified intermediate.

  • Concentration: Cool the reaction mixture to room temperature. Remove the ethanol and excess volatile byproducts (SO₂, HCl) under reduced pressure using a rotary evaporator.

    • Causality: Complete removal of the solvent is necessary to prevent the ester from hydrolyzing back to the free acid upon exposure to ambient moisture during isolation.

  • Precipitation & Isolation: Triturate the resulting viscous oil or crude solid with ice-cold anhydrous diethyl ether. Stir vigorously until a fine, snow-white precipitate forms. Filter the solid under a vacuum and wash with additional cold ether. Dry thoroughly under a high vacuum.

    • Causality: The highly polar dihydrochloride salt is completely insoluble in diethyl ether, whereas unreacted organic impurities and residual acid are washed away, driving the purity to >99%.

Workflow Step1 1. Suspension L-Orn HCl in EtOH Step2 2. Activation Dropwise SOCl2 at <10°C Step1->Step2 Step3 3. Reflux 4-6 hours (TLC Monitor) Step2->Step3 Step4 4. Concentration Vacuum Evaporation Step3->Step4 Step5 5. Precipitation Diethyl Ether Wash Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Analytical Validation and In-Process Controls

To guarantee the scientific integrity of the synthesized batch, the following self-validating analytical checks must be performed:

  • Thin-Layer Chromatography (TLC): Monitor the reaction using a highly polar solvent system (e.g., n-Butanol : Acetic Acid : Water = 4:1:1). Stain the plate with Ninhydrin and heat to 110°C.

    • Expected Result: The L-ornithine ethyl ester will appear as a distinct purple/red spot with a significantly higher Retention Factor (Rf) than the starting L-ornithine monohydrochloride, due to the loss of the polar, hydrogen-bonding carboxylic acid group.

  • Nuclear Magnetic Resonance (¹H-NMR): Conduct ¹H-NMR in D₂O. The successful formation of the ethyl ester is confirmed by the appearance of a distinct quartet at ~4.2 ppm (ester -CH₂-) and a triplet at ~1.2 ppm (ester -CH₃). Furthermore, the α-proton of the amino acid will exhibit a slight downfield shift compared to the free acid.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode should reveal the [M+H]⁺ peak of the free base at m/z 161.1.

Applications in Drug Development

L-Ornithine ethyl ester dihydrochloride is not merely an endpoint but a vital conduit in medicinal chemistry. It is the primary precursor for synthesizing Ethyl-L-NIO hydrochloride, a potent and notable inhibitor of neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) nitric oxide synthases . By modulating NO production, derivatives of this compound serve as indispensable tools in biomedical research for investigating the physiological and pathological roles of nitric oxide in vascular tone, neurotransmission, and immune response.

References

Technical Deep Dive: Ornithine Derivatives in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Ornithine Derivatives in Peptide Structure Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Development Scientists

Executive Summary

Ornithine (Orn), a non-proteinogenic homolog of lysine, has emerged as a critical tool in modern peptide drug discovery. By possessing a side chain one methylene group shorter than lysine (


 vs. 

), ornithine offers unique steric and electronic properties that allow for precise modulation of peptide secondary structure. This guide analyzes the structural utility of ornithine derivatives—specifically in lactam-based cyclization, beta-turn induction, and protease resistance—and provides validated protocols for their incorporation via Solid-Phase Peptide Synthesis (SPPS).

The Ornithine Advantage: Structural & Chemical Basis[1]

Side Chain Geometry and pKa

The fundamental difference between Ornithine and Lysine lies in the side chain length. This single methylene reduction alters the side-chain flexibility and the pKa of the distal amine.

Amino AcidSide Chain LengthDistal Amine pKaSteric ProfilePrimary Utility
Lysine (Lys) 4 carbons (

)
~10.5Flexible, extends into solventSolubility, Cationic charge
Ornithine (Orn) 3 carbons (

)
~10.2Restricted, closer to backboneConformational constraint , Lactam bridges
Dab (Diaminobutyric)2 carbons~9.4Highly restrictedTight turns

Expert Insight: The slightly lower pKa of the


-amino group in Ornithine makes it a more nucleophilic species at physiological pH compared to Lysine, potentially influencing reaction rates in bioconjugation, though its primary value lies in the ring size  it forms during cyclization.

Conformational Control: Lactam Bridges & Helicity

One of the most powerful applications of ornithine is the formation of side-chain to side-chain lactam bridges to stabilize


-helices or induce 

-turns.
The to Helix Constraint

To stabilize an


-helix, a covalent constraint must match the pitch of the helix (3.6 residues/turn). The "Goldilocks" zone for an 

to

lactam bridge is a ring size of approximately 20–21 atoms.
  • Lys (

    
    ) 
    
    
    
    Asp (
    
    
    ):
    Forms a 21-membered ring . This is the industry standard for helix stabilization.
  • Orn (

    
    ) 
    
    
    
    Glu (
    
    
    ):
    Forms a 21-membered ring . This is chemically equivalent in ring size to Lys-Asp but alters the polarity and charge distribution near the backbone.
  • Orn (

    
    ) 
    
    
    
    Asp (
    
    
    ):
    Forms a 20-membered ring . This tighter constraint can distort the helix geometry, often favoring a
    
    
    -helix or a distorted turn rather than a canonical
    
    
    -helix.
Beta-Turn Induction

Delta-linked ornithine derivatives (where the peptide backbone continues through the


-amine rather than the 

-amine) are potent inducers of

-hairpins.[1] Specifically,

-methyl-ornithine
has been shown to lock peptides into stable turn conformations, critical for mimicking loop regions of proteins in antibody design.
Visualization: Lactam Ring Logic

LactamLogic Orn Ornithine (n=3) Bridge1 Orn-Asp Bridge (20-atom Ring) Tight Constraint Orn->Bridge1 + Asp Bridge2 Orn-Glu Bridge (21-atom Ring) Optimal Helix Orn->Bridge2 + Glu Lys Lysine (n=4) Bridge3 Lys-Asp Bridge (21-atom Ring) Optimal Helix Lys->Bridge3 + Asp Asp Aspartate (n=1) Asp->Bridge1 Asp->Bridge3 Glu Glutamate (n=2) Glu->Bridge2

Caption: Comparison of lactam bridge ring sizes. The 21-atom ring (Orn-Glu or Lys-Asp) is energetically optimal for stabilizing alpha-helices.

Experimental Protocol: Synthesis of Orn-containing Lactam Peptides

Objective: Synthesize a peptide with an


 to 

lactam bridge using Fmoc-SPPS. Critical Reagent: Fmoc-Orn(Alloc)-OH and Fmoc-Glu(OAll)-OH (Allyl protection).
Phase 1: Linear Assembly
  • Resin Loading: Use Rink Amide resin (0.6 mmol/g) for C-terminal amides.

  • Coupling: Standard HBTU/DIPEA cycles.

  • Incorporation of Bridge Residues:

    • At position

      
      : Couple Fmoc-Glu(OAll)-OH .
      
    • At position

      
      : Couple Fmoc-Orn(Alloc)-OH .
      
    • Note: Do not use Boc/tBu protection for these side chains, as they must be removed orthogonally to the N-terminal Fmoc and other side chains.

Phase 2: Orthogonal Deprotection (Alloc Removal)

This step selectively exposes the Orn amine and Glu acid while the peptide remains on-resin.

  • Wash: DCM (3x).

  • Catalyst Prep: Dissolve

    
     (0.1 eq) and Phenylsilane (10 eq) in dry DCM.
    
    • Why Phenylsilane? It acts as an efficient scavenger for the allyl carbocation, preventing side reactions.

  • Reaction: Add solution to resin. Shake for 30 mins under Argon (exclude

    
    ).
    
  • Repeat: Perform twice to ensure complete deprotection.

  • Wash: DCM, then DMF, then 0.5% Sodium Diethyldithiocarbamate in DMF (to chelate and remove Palladium).

Phase 3: On-Resin Cyclization
  • Activation: Add PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.

    • Expert Tip: PyBOP is preferred over HATU here to avoid guanidinylation of the free amine if reaction times are long, though HATU is faster.

  • Duration: Shake for 2–4 hours. Monitor via Kaiser test (should go from positive/blue to negative/yellow).

Phase 4: Final Cleavage
  • Deprotection: 95% TFA / 2.5% TIS / 2.5%

    
    .[2]
    
  • Precipitation: Cold diethyl ether.

The "Ornithine Effect" in Analytical Characterization[1]

When characterizing Orn-containing peptides by Mass Spectrometry (MS/MS), researchers must be aware of the "Ornithine Effect."

Mechanism: During Collision-Induced Dissociation (CID), the


-amino group of an N-terminal Ornithine residue can nucleophilically attack the preceding peptide bond carbonyl. This forms a stable 6-membered lactam ring  (3-amino-2-piperidinone) and cleaves the peptide backbone.

Consequence:

  • Spectrum Dominance: You will often see a dominant

    
    -ion or 
    
    
    
    -ion series terminating at the Ornithine residue.
  • Validation: This specific fragmentation pattern serves as a spectral fingerprint to confirm the presence and location of Ornithine vs. Lysine (which forms a less favored 7-membered ring).

Visualization: The Ornithine Effect Mechanism

OrnithineEffect Step1 Protonated Peptide Precursor (Ornithine Side Chain) Step2 Nucleophilic Attack (Delta-NH2 attacks Carbonyl) Step1->Step2 CID Energy Step3 Backbone Cleavage Step2->Step3 Result Product: 6-Membered Lactam Ring (Spectrally Dominant Ion) Step3->Result

Caption: The "Ornithine Effect" in mass spectrometry, leading to selective backbone cleavage.

References

  • Lactam Bridge Stabilization of Alpha-Helical Peptides. Biopolymers, 2002.[3]

  • The Ornithine Effect in Peptide Cation Dissociation. Journal of the American Society for Mass Spectrometry, 2006.

  • An Improved Turn Structure for Inducing Beta-Hairpin Formation. Journal of the American Chemical Society, 2017.

  • Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring. European Journal of Organic Chemistry, 2022.

  • Stapled Peptides: Targeting Protein-Protein Interactions. Exploration of Targeted Anti-tumor Therapy, 2023.

Sources

Methodological & Application

Technical Application Note: Utilization of H-Orn-OEt·2HCl in Hybrid Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Utility

L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt[1]·2HCl) is a specialized amino acid derivative distinct from standard SPPS building blocks (e.g., Fmoc-Orn(Boc)-OH). Because its C-terminus is blocked as an ethyl ester, it cannot be anchored to standard resins via the carboxyl group. Instead, its primary utility in peptide synthesis lies in Hybrid SPPS/Solution-Phase strategies .

This guide details the use of H-Orn-OEt·2HCl as a nucleophilic "capping" unit for resin-cleaved peptides and as a scaffold for synthesizing cyclic peptides and peptidomimetics (e.g., protease inhibitors).

Key Physicochemical Properties
PropertySpecificationCritical Handling Note
Formula C₇H₁₆N₂O₂[1] · 2HClHygroscopic: Store in desiccator at -20°C.
MW 233.14 g/mol Requires 2.0-2.2 eq. base for neutralization.
pKa (α-NH₂) ~8.9Regioselectivity Control: Lower pKa makes α-amine the primary nucleophile at pH 8.5–9.0.
pKa (δ-NH₂) ~10.5Remains protonated (protected) at controlled basic pH.
Solubility Water, Methanol, DMF, DMSOPoor solubility in DCM/Ether.

Critical Mechanistic Insight: Regioselective Coupling

The successful utilization of H-Orn-OEt·2HCl relies on exploiting the pKa difference between the


-amine and the side-chain 

-amine.
  • The Challenge: H-Orn-OEt has two free amine groups. Non-selective coupling leads to a mixture of

    
    -acylated, 
    
    
    
    -acylated, and di-acylated products.
  • The Solution: The

    
    -amine (pKa ~8.9) is significantly more acidic than the 
    
    
    
    -amine (pKa ~10.5). By maintaining the reaction pH between 8.5 and 9.0, the
    
    
    -amine is largely deprotonated and nucleophilic, while the
    
    
    -amine remains protonated (ammonium form) and unreactive.
Visualization: Regioselective Activation Pathway

Regioselectivity Salt H-Orn-OEt·2HCl (Fully Protonated) Base Add Base (pH 8.5-9.0) Salt->Base Active Reactive Species (α-NH2 Free / δ-NH3+) Base->Active Selective Deprotonation Coupling Coupling to Peptide-COOH Active->Coupling Nucleophilic Attack Product α-Peptidyl-Orn-OEt (Major Product) Coupling->Product

Figure 1: Mechanism of regioselective acylation exploiting pKa differentials.

Protocol A: C-Terminal Functionalization (Fragment Condensation)

This protocol describes the synthesis of a peptide with a C-terminal Ornithine ethyl ester (Peptide-Orn-OEt). This is commonly used to create precursors for peptide aldehydes (via reduction) or hydrazides.

Phase 1: SPPS of the Peptide Fragment

Objective: Synthesize the peptide sequence (e.g., Boc-Phe-Pro-OH or Fmoc-Ala-Gly-OH) with a free C-terminal carboxylic acid.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Reasoning: 2-CTC allows cleavage of the peptide using mild acid (1% TFA/DCM) while retaining side-chain protecting groups (e.g., Boc, tBu, Trt). This is essential if the final Orn-OEt peptide requires further side-chain modification.

  • Cleavage:

    • Treat resin with 1% TFA in DCM (10 x 2 min).

    • Collect filtrate into 10% Pyridine/Methanol to neutralize immediately.

    • Concentrate to obtain Protected Peptide-COOH .

Phase 2: Solution Phase Coupling with H-Orn-OEt

Reagents:

  • Peptide-COOH (1.0 eq)

  • H-Orn-OEt[1]·2HCl (1.2 eq)[1]

  • PyBOP or HATU (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq total)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve Peptide-COOH (1.0 eq) and PyBOP (1.1 eq) in minimal DMF. Add DIPEA (1.0 eq) and stir for 2 minutes to activate the carboxylate.

  • Salt Neutralization (Critical): In a separate vial, dissolve H-Orn-OEt·2HCl (1.2 eq) in DMF. Add DIPEA (2.2 eq) to neutralize the two HCl counterions.

    • Note: Do not use excess base here to avoid deprotonating the

      
      -amine prematurely.
      
  • Coupling: Add the neutralized H-Orn-OEt solution to the activated peptide mixture.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor pH; maintain ~pH 8.5–9.0 by adding small aliquots of DIPEA if necessary.

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash with 5% NaHCO₃ (3x), Water (1x), and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography or Preparative HPLC.

Protocol B: Synthesis of Cyclic Peptides (Head-to-Tail)

H-Orn-OEt is an excellent precursor for cyclic peptides where the Ornithine side chain is not involved in the ring, or specifically for Lactamization strategies.

Strategy: The ethyl ester acts as a semi-permanent C-terminal protecting group that is removed (saponified) only after the linear chain is fully assembled, facilitating cyclization.

Workflow Visualization

CyclicSynthesis Start H-Orn-OEt·2HCl (Solution) Step1 Coupling to Protected AA/Fragment Start->Step1 Protocol A Linear Linear Peptide-Orn-OEt (Fully Protected) Step1->Linear Sapon Saponification (LiOH/MeOH) Linear->Sapon Remove C-term Ester Deprotect N-Term Deprotection (TFA or Piperidine) Sapon->Deprotect Expose N-term Cyclize Cyclization (High Dilution) Deprotect->Cyclize Intramolecular Coupling Final Cyclic Peptide Cyclize->Final

Figure 2: Hybrid workflow for cyclic peptide synthesis using Orn-OEt as the C-terminal anchor.

Detailed Steps for Cyclization Phase
  • Saponification: Dissolve the Linear Peptide-Orn-OEt in THF/MeOH/H₂O (3:1:1). Add LiOH (2.0 eq) at 0°C. Stir until TLC indicates ester consumption (usually 1-2h).

    • Caution: Avoid racemization by keeping temperature low.

  • Acidification: Carefully acidify to pH 3-4 with 1M HCl. Extract with EtOAc.

  • Cyclization:

    • Dissolve the Linear Peptide-OH (now with free N-term and C-term) in DMF at high dilution (1 mM) to favor intramolecular reaction over intermolecular oligomerization.

    • Add PyBOP (3 eq) and DIPEA (6 eq).

    • Stir for 24–48 hours.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Incomplete neutralization of .2HCl salt.Ensure 2.0–2.2 eq of DIPEA is added to the H-Orn-OEt stock before mixing.
Side-Chain Acylation pH too high (>10), activating

-NH₂.
Monitor pH strictly. Maintain pH 8.5–9.0. Use less base or a weaker base (NMM).
Hygroscopicity Moisture absorption weighing.Weigh quickly in a dry environment. Store bulk bottle with desiccant.
Racemization High temperature during coupling or saponification.Perform activation at 0°C. Use HOBt/HOAt additives.

References

  • PubChem. (n.d.). L-Ornithine ethyl ester dihydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Authoritative text on coupling mechanisms and pKa considerations).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Reference for orthogonality of esters in SPPS). [Link]

Sources

Application Note: Strategic Deprotection of the Ornithine Side Chain in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026


-amino) Protection & Deprotection Strategies

Abstract & Strategic Overview

Ornithine (Orn), a non-proteinogenic homolog of lysine, is a critical building block in modern peptide drug discovery, particularly for urea cycle therapeutics and constrained cyclic peptides. Its side chain contains a


-amino group, which is one methylene unit shorter than the 

-amino group of lysine.

The Challenge: This structural difference makes Ornithine kinetically prone to intramolecular lactamization (forming a stable 6-membered piperidinone ring) during activation if not adequately protected. Furthermore, the synthesis of cyclic peptides (e.g., lactam bridges) requires orthogonal protection —strategies where the side chain can be deprotected without affecting the N-terminal or other side-chain protecting groups.[1]

This guide details three field-proven deprotection protocols (Mtt, Alloc, ivDde) and provides a decision framework for selecting the correct strategy to ensure high-purity synthesis.

Decision Framework: Selecting the Protecting Group[2]

The choice of protecting group is dictated by the synthesis conditions (Fmoc vs. Boc) and the specific need for orthogonality (e.g., on-resin cyclization).

Decision Tree: Protecting Group Selection

Ornithine_Protection_Selection Start Start: Select Ornithine Strategy Fmoc_SPPS Is the synthesis Fmoc or Boc based? Start->Fmoc_SPPS Boc_Base Boc SPPS (Acid Labile) Fmoc_SPPS->Boc_Base Boc Fmoc_Base Fmoc SPPS (Base Labile) Fmoc_SPPS->Fmoc_Base Fmoc Orn_Z Use Orn(Z/Cl-Z) (Removed by HF) Boc_Base->Orn_Z Global_Cleavage Is side-chain modification required ON-RESIN? Fmoc_Base->Global_Cleavage No_Mod No (Standard Linear Peptide) Global_Cleavage->No_Mod No Yes_Mod Yes (Cyclization/Labeling) Global_Cleavage->Yes_Mod Yes Orn_Boc Use Orn(Boc) (Removed by TFA) No_Mod->Orn_Boc Acid_Sens Is the peptide acid-sensitive? Yes_Mod->Acid_Sens Orn_Mtt Use Orn(Mtt) (1% TFA labile) Acid_Sens->Orn_Mtt Yes (Very Sensitive) Orn_Alloc Use Orn(Alloc) (Pd(0) labile) Acid_Sens->Orn_Alloc No (Metal Compatible) Orn_ivDde Use Orn(ivDde) (Hydrazine labile) Acid_Sens->Orn_ivDde No (Base Compatible)

Caption: Logic flow for selecting Ornithine side-chain protection based on synthesis conditions and orthogonality requirements.

Protocol A: Removal of Mtt (4-methyltrityl)

Best for: Highly acid-sensitive peptides or when mild orthogonality is needed. Mechanism: Acid-catalyzed cleavage releasing a stable trityl cation.

The "Self-Validating" Indicator

The Mtt cleavage reaction is visually self-validating. Upon addition of dilute TFA, the solution turns bright yellow/orange due to the formation of the Mtt carbocation (


).[2] The reaction is complete when the solution no longer turns yellow upon fresh reagent addition.
Detailed Protocol

Reagents:

  • Cleavage Cocktail: 1% Trifluoroacetic acid (TFA) + 3-5% Triisopropylsilane (TIS) in Dichloromethane (DCM).

  • Quench Solution: 5% Diisopropylethylamine (DIPEA) in DMF.

  • Wash Solvent: DCM and DMF.[3][4][5][6]

Step-by-Step:

  • Swelling: Swell the resin in DCM for 15 minutes.

  • Addition: Add the Cleavage Cocktail (10 mL per gram of resin).

  • Agitation: Shake gently for 2 minutes.

    • Observation: Solution should turn yellow/orange immediately.[6]

  • Drain: Drain the solution (Do not recycle; it contains the removed protecting group).

  • Repetition: Repeat steps 2-4 approximately 5–10 times.

    • Endpoint: Stop when the addition of fresh cocktail results in a clear/colorless solution.

  • Wash: Wash resin with DCM (3x).

  • Neutralization (Critical): Wash with Quench Solution (5% DIPEA/DMF) for 5 minutes to neutralize residual TFA.

    • Why? Failure to neutralize will cause premature cleavage of the peptide from acid-labile linkers (e.g., Rink Amide).[6]

  • Final Wash: Wash with DMF (5x).

Technical Note: TIS is mandatory. Without TIS, the Mtt cation will re-alkylate the deprotected amine or other nucleophiles (Trp/Cys).

Protocol B: Removal of Alloc (Allyloxycarbonyl)

Best for: "True" orthogonality. It is stable to both TFA (acid) and Piperidine (base). Mechanism: Palladium(0)-catalyzed allyl transfer to a scavenger.

The "Air-Sensitivity" Factor

Pd(PPh


)

is sensitive to oxidation. If the catalyst is black or the solution turns black immediately, the catalyst is dead. A proper solution should be yellow/amber.
Detailed Protocol

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)) - 0.1 to 0.5 eq.
  • Scavenger: Phenylsilane (PhSiH

    
    ) - 10 to 20 eq. (Superior to morpholine).
    
  • Solvent: Dry DCM.

Step-by-Step:

  • Preparation: Weigh Pd(PPh

    
    )
    
    
    
    in a vial. Flush with Argon/Nitrogen.
  • Dissolution: Dissolve catalyst and Phenylsilane in dry DCM.

  • Reaction: Add solution to the resin (pre-swollen in DCM).

  • Agitation: Shake under an inert atmosphere (Argon balloon or sealed vessel) for 30–60 minutes.

    • Note: Light sensitivity is minimal, but oxygen exclusion is vital.

  • Wash: Drain and wash with DCM (3x).

  • Metal Removal (Critical): Wash with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF or a specific metal scavenger wash to remove Palladium residue.

    • Why? Residual Pd turns the resin grey/brown and poisons subsequent coupling reactions.

  • Repeat: Repeat the catalyst treatment once more to ensure 100% removal.

Protocol C: Removal of ivDde

Best for: Large scale or when metal catalysis is to be avoided. Mechanism: Nucleophilic displacement by hydrazine.

The "Migration" Risk

Standard Dde is prone to migration to lysine


-amines. ivDde  (isovaleryl analog) is sterically bulkier and significantly more stable, but migration can still occur if left too long.
Detailed Protocol

Reagents:

  • Deprotection Solution: 2% Hydrazine monohydrate in DMF.[3][7][8]

  • Detection: UV absorbance at 290 nm.[8]

Step-by-Step:

  • N-Terminal Protection: Ensure the N-terminus is protected with Boc or acetylated.[7][9]

    • Warning: Hydrazine removes Fmoc.[3][7][8] If the N-terminus is Fmoc-protected, you will lose it.[3]

  • Reaction: Add 2% Hydrazine/DMF to the resin.

  • Agitation: Shake for 3 minutes.

  • Drain & Repeat: Drain and repeat 3–5 times.

  • Validation: Monitor the filtrate at 290 nm . The byproduct (indazole) absorbs strongly. Continue until absorbance drops to baseline.

  • Wash: Wash with DMF (5x) followed by DCM.

Comparison of Methods

FeatureMtt (Acid Labile)Alloc (Pd Labile)ivDde (Hydrazine Labile)
Reagent 1% TFA / TISPd(PPh

)

/ PhSiH

2% Hydrazine
Orthogonality Quasi-orthogonal (Acid)Fully OrthogonalOrthogonal to Acid
Risk Factor Premature resin cleavageOxidation of catalystFmoc removal / Migration
Speed Fast (15-30 min)Slow (1-2 hours)Fast (15-30 min)
Cost LowHigh (Catalyst)Low
Validation Visual (Yellow Color)Difficult (TLC/Test Cleavage)UV (290 nm)

Troubleshooting & Side Reactions

Lactam Formation (The "Ornithine Effect")

Ornithine is uniquely prone to forming a 6-membered lactam ring (


-lactam) if the 

-amine is free and the C-terminal carboxyl is activated.
  • Prevention: Never expose the

    
    -amine while the C-terminus is activated in solution. In SPPS, this is less of an issue unless you are attempting "Backbone Amide Linker" cyclization.
    
Deguanidination of Arginine

High concentrations of hydrazine (used in ivDde removal) can convert Arginine side chains into Ornithine (deguanidination).[3]

  • Solution: Keep hydrazine concentration

    
     2% and minimize reaction time.
    
Incomplete Alloc Removal

Often caused by "dead" catalyst.

  • Solution: Use Phenylsilane (PhSiH

    
    ) as the scavenger; it is more efficient than morpholine and helps reduce Pd(II) back to active Pd(0).
    

References

  • Novabiochem (Merck). Novabiochem® Peptide Synthesis Protocols. (Standard source for Mtt and ivDde protocols).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of orthogonality).

  • Thieriet, N., et al. (1997). Solid-Phase Synthesis of Peptides Containing Allyl-Protected Side Chains. Tetrahedron Letters.[7] (Foundation of Alloc removal with Phenylsilane).

  • Aapptec. Technical Support Information Bulletin 1181: Selective Removal of Mtt.

  • BenchChem. Mmt vs. ivDde for Orthogonal Protection.

Sources

Application Note: Strategic Incorporation of Ornithine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy in modern peptidomimetics to enhance metabolic stability and potency. Ornithine (Orn), a lower homolog of Lysine, is frequently employed to improve resistance against trypsin-like proteases and to facilitate lactam-based cyclization. However, the use of Ornithine presents specific synthetic challenges—most notably


-lactam formation—that can compromise yield and purity. This guide details the chemical logic, protecting group strategies, and validated protocols for the successful incorporation of Ornithine into therapeutic peptides.

Part 1: Chemical Logic & The "Lactamization Trap"

Structural Nuance: Lysine vs. Ornithine

While Lysine (Lys) and Ornithine (Orn) both possess side-chain primary amines, they differ by a single methylene unit (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). This structural contraction reduces the side-chain length, altering the spatial orientation of the amine.
  • Lysine: 4-carbon side chain (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amine). High rotational freedom.
    
  • Ornithine: 3-carbon side chain (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amine). Reduced freedom, higher propensity for intramolecular cyclization.
    
The Mechanism of Failure: -Lactam Formation

The most critical failure mode when using Ornithine in Solid Phase Peptide Synthesis (SPPS) is lactamization . During the activation of the carboxyl group (for coupling to the next amino acid or resin), if the


-amino group is exposed or prematurely deprotected, it can nucleophilically attack the activated 

-carbonyl. This forms a stable 6-membered lactam ring (3-amino-2-piperidone), terminating the peptide chain.

Key Risk Factor: This side reaction is thermodynamically favored for Ornithine (6-membered ring) compared to Lysine (7-membered ring, kinetically slower).

Visualization: The Lactamization Pathway

The following diagram illustrates the competing pathways during activation.

Ornithine_Lactamization cluster_Success Pathway A: Successful Coupling cluster_Failure Pathway B: The Lactam Trap Orn_Start Fmoc-Orn(PG)-OH (Starting Material) Activation Carboxyl Activation (e.g., DIC/Oxyma) Orn_Start->Activation Coupling Nucleophilic Attack by Resin-Amine Activation->Coupling Fast Kinetics Deprotection Premature Side-Chain Deprotection Activation->Deprotection Instability/Base Product Linear Peptide Elongation Coupling->Product Cyclization Intramolecular Attack (6-membered Ring) Deprotection->Cyclization DeadEnd Delta-Lactam (Chain Termination) Cyclization->DeadEnd

Figure 1: Competing pathways during Ornithine activation. Pathway B represents the irreversible formation of the piperidone derivative (lactam).

Part 2: Strategic Planning & Protecting Groups

The choice of side-chain protecting group (PG) is the primary determinant of success.

Protecting GroupStructureRemoval ConditionApplication
Boc (tert-butyloxycarbonyl)Acid-Labile95% TFA (Final Cleavage)Standard Linear Peptides. Best for simple incorporation where Orn replaces Lys.
Mtt (4-methyltrityl)Hyper-Acid-Labile1% TFA in DCMSide-Chain Modification. Allows selective deprotection on-resin while keeping other groups (Boc/tBu) intact.[1]
Alloc (Allyloxycarbonyl)Pd-LabilePd(PPh

)

/ PhSiH

Cyclic Peptides. Orthogonal to both Fmoc (Base) and Boc/tBu (Acid). Ideal for lactam bridges.
Z (Benzyloxycarbonyl)Hydrogenolysis/HFHF or H

/Pd
Rare in Fmoc-SPPS. Used in Boc-SPPS.[2]

Part 3: Experimental Protocols

Protocol A: Standard Linear Incorporation (Fmoc-SPPS)

Objective: Replace a Lysine residue with Ornithine to improve metabolic stability.

Reagents:

  • Amino Acid: Fmoc-Orn(Boc)-OH (3.0 eq)

  • Activator: DIC (3.0 eq) / Oxyma Pure (3.0 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 mins.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (Pre-activation is discouraged):

    • Dissolve Fmoc-Orn(Boc)-OH and Oxyma Pure in minimal DMF.

    • Add DIC immediately prior to adding to the resin.

    • Note: Avoid basic activators like HATU/DIEA for Ornithine coupling unless necessary, as excess base can promote partial Boc loss or racemization.

  • Coupling: Shake at Room Temperature (RT) for 45–60 minutes.

  • Monitoring: Perform Kaiser Test. If blue (incomplete), recouple using fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: On-Resin Cyclization (Lactam Bridge)

Objective: Create a constraint bridge between Ornithine and Aspartic Acid (Asp).

Reagents:

  • Ornithine: Fmoc-Orn(Mtt)-OH[1]

  • Aspartic Acid: Fmoc-Asp(O-2-PhiPr)-OH (or Fmoc-Asp(ODmab)-OH)

  • Cyclization Reagents: PyBOP (3 eq), DIEA (6 eq).

Step-by-Step Workflow:

  • Linear Assembly: Synthesize the full peptide sequence using standard Fmoc-SPPS. Ensure the N-terminus is Fmoc-protected to prevent head-to-side-chain cyclization.

  • Selective Deprotection (Mtt Removal):

    • Wash resin with DCM.

    • Treat with 1% TFA / 5% TIS in DCM (

      
       min).
      
    • Visual Cue: The solution will turn yellow (trityl cation). Continue washes until the solution is clear.[3]

    • Neutralization:[4] Wash with 5% DIEA in DMF to neutralize the resin.

  • Cyclization:

    • Dissolve PyBOP and DIEA in DMF.

    • Add to resin and shake for 2–4 hours.

    • Validation: Kaiser test should be negative (colorless) indicating the side-chain amine has reacted.

  • Final Cleavage: Remove N-terminal Fmoc, then cleave peptide from resin using 95% TFA cocktail.

Part 4: Quality Control & Troubleshooting

Mass Spectrometry Forensics

When analyzing the crude peptide, use the following mass shifts to identify synthesis failures:

ObservationMass Shift (

Da)
DiagnosisRoot Cause
Target Mass 0Success Correct Synthesis
Mass - 18 Da -18.01Lactam Formation Orn side-chain attacked

-carbonyl (loss of H

O).
Mass + 128 Da +128.17Incomplete Deprotection Lys/Orn side chain still has Boc group (rare in TFA cleavage).
Mass + 42 Da +42.04Acetylation Capping occurred on the Orn side chain (premature deprotection).
Decision Tree for Synthesis Strategy

Ornithine_Strategy Start Start: Define Peptide Goal Q1 Is Ornithine involved in a Cyclic Bridge? Start->Q1 Linear Linear Sequence (Metabolic Stability) Q1->Linear No Cyclic Cyclic Peptide (Conformational Constraint) Q1->Cyclic Yes PG_Linear Use Fmoc-Orn(Boc)-OH Linear->PG_Linear Q2 Cyclization Type? Cyclic->Q2 Lactam Side-Chain to Side-Chain (Lactam Bridge) Q2->Lactam HeadTail Head-to-Tail Q2->HeadTail PG_Mtt Use Fmoc-Orn(Mtt)-OH (Acid Labile) Lactam->PG_Mtt Preferred PG_Alloc Use Fmoc-Orn(Alloc)-OH (Orthogonal Pd0) Lactam->PG_Alloc Alternative HeadTail->PG_Linear Orn is not the cyclization point

Figure 2: Decision matrix for selecting the appropriate Ornithine derivative based on peptide topology.

Part 5: Case Study Application

Context: Development of an Antimicrobial Peptide (AMP) based on the Indolicidin scaffold. Challenge: The native sequence contains multiple Lysine residues, leading to a half-life of <15 minutes in human serum due to trypsin degradation. Solution: Systematic replacement of Lys with Orn. Outcome:

  • Synthesis: Using Protocol A, Ornithine was incorporated. No lactam by-products were observed (confirmed by LC-MS).

  • Stability: The Orn-analog showed a 4-fold increase in serum half-life (

    
     min).
    
  • Mechanism: Trypsin specificity requires the precise geometry of the Lysine side chain (4 carbons) to fit the S1 binding pocket. The shortening to Ornithine (3 carbons) disrupts this recognition, evading cleavage while maintaining the cationic charge necessary for membrane disruption.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Stawikowski, M., & Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

  • Bachem. Solid Phase Peptide Synthesis (SPPS) Explained. Technical Guides.

  • BenchChem. Synthesis of Fmoc-L-Orn(Mmt)-OH: An In-depth Technical Guide.

  • AAPPTec. Guide to Solid Phase Peptide Synthesis: Side Reactions.

Sources

Application Note: L-Ornithine Ethyl Ester Dihydrochloride in Advanced Peptide Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

As a Senior Application Scientist overseeing peptide drug development, I frequently encounter the limitations of linear peptides, primarily their poor metabolic stability and conformational flexibility. Cyclization via a lactam bridge—frequently utilizing the


-amino group of ornithine—imparts significant conformational rigidity and enhances receptor affinity 1.

While standard Solid-Phase Peptide Synthesis (SPPS) relies heavily on Fmoc-Orn(Boc)-OH, employing L-Ornithine ethyl ester dihydrochloride (CAS: 84772-29-2) presents a distinct strategic advantage for solution-phase and hybrid cyclization methodologies. This non-proteinogenic amino acid derivative features a free


-amine and 

-amine, with its C-terminus orthogonally protected as an ethyl ester 2. As a dihydrochloride salt, it exhibits exceptional aqueous and organic solubility, making it an ideal nucleophilic scaffold for complex architectural branching, chemo-enzymatic oligomerization 3, and state-of-the-art rapid macrolactamization strategies 4.

Mechanistic Causality in Experimental Design

In traditional SPPS, on-resin cyclization is preferred to minimize intermolecular side reactions; however, the solid support can impose steric hindrances that severely limit the cyclization efficiency of complex sequences 1, 5. By incorporating L-Ornithine ethyl ester into a solution-phase or hybrid synthesis strategy, researchers can exploit the modular logic of Nonribosomal Peptide Synthetases (NRPS) 4.

The mechanistic advantages of this specific derivative are threefold:

  • C-Terminal Shielding : The ethyl ester prevents premature C-terminal activation during the coupling of the

    
    - and 
    
    
    
    -amines, ensuring strictly controlled linear or branched peptide assembly.
  • Hydrazide-to-Acyl Azide Activation : The ethyl ester can be cleanly converted to a peptide hydrazide via hydrazinolysis. Subsequent diazotization yields a highly reactive C-terminal acyl azide. This intermediate undergoes ultra-fast, regioselective macrolactamization in mixed aqueous/organic solvents without the epimerization typically observed with standard coupling reagents like PyBOP or HATU 4.

  • Enzymatic Recognition : The ethoxy leaving group is specifically recognized by proteases such as trypsin, enabling chemo-enzymatic peptide synthesis and oligomerization under mild aqueous conditions 3.

Experimental Workflow

Workflow N1 L-Ornithine Ethyl Ester DiHCl (Bifunctional Scaffold) N2 Linear Peptide Assembly (Coupling at α- and δ-amines) N1->N2 Peptide Coupling Reagents N3 Hydrazinolysis (Conversion to Peptide Hydrazide) N2->N3 Hydrazine Hydrate, MeOH N4 Diazotization (Acyl Azide Formation at pH 3.0) N3->N4 NaNO₂, -10°C to 0°C N5 Macrolactamization (pH Shift to 8.0, High Dilution) N4->N5 Intramolecular Attack

Workflow for acyl azide-mediated peptide cyclization utilizing L-Ornithine ethyl ester.

Step-by-Step Protocols: Acyl Azide-Mediated Macrolactamization

Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the integrated Quality Control (QC) checkpoints.

Protocol A: Hydrazinolysis of the Ethyl Ester

Causality : To activate the C-terminus for rapid cyclization, the stable ethyl ester must be converted into a reactive precursor. Hydrazinolysis provides a clean conversion to a peptide hydrazide without risking the racemization associated with standard saponification.

  • Preparation : Dissolve the purified linear peptide containing the C-terminal L-Ornithine ethyl ester (1.0 eq) in anhydrous methanol to a concentration of 0.1 M.

  • Reagent Addition : Cool the solution to 0 °C. Add hydrazine hydrate (10.0 eq) dropwise. Causality Note: The large molar excess drives the equilibrium forward, while the low temperature protects sensitive side-chain functionalities.

  • Incubation : Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validating QC : Monitor the reaction via LC-MS. Proceed only when >95% of the starting material has been consumed. This is definitively indicated by a mass shift of -27 Da (loss of

    
     and addition of 
    
    
    
    ).
  • Workup : Precipitate the resulting peptide hydrazide using cold diethyl ether. Centrifuge at 4000 x g for 10 minutes, decant the supernatant, and lyophilize the pellet.

Protocol B: Acyl Azide Activation and Macrolactamization

Causality : Acyl azides are highly reactive intermediates that mimic the thioester activation seen in NRPS biosynthesis 4. The reaction relies on a strict pH shift: acidic conditions stabilize the azide formation, while a shift to basic conditions deprotonates the target nucleophile (e.g., the N-terminal amine) to trigger cyclization.

  • Diazotization : Dissolve the peptide hydrazide (1.0 eq) in an acidic aqueous buffer (pH 3.0, 0.1 M

    
    /HCl) containing 5% DMSO to maintain solubility. Cool the mixture to -10 °C to 0 °C using an ice-salt bath.
    
  • Activation : Add

    
     (1.5 eq, dissolved in a minimal volume of water) dropwise. Stir for exactly 15 minutes.
    Self-Validating QC: A rapid LC-MS check should confirm the formation of the acyl azide. Crucial: Maintain sub-zero temperatures to prevent Curtius rearrangement into an unreactive isocyanate.
    
  • Cyclization (pH Shift) : Rapidly dilute the reaction mixture to a final peptide concentration of 1 mM using a basic buffer (0.2 M sodium phosphate, pH 8.0). Causality Note: High dilution (1 mM) thermodynamically favors intramolecular cyclization over intermolecular dimerization. The pH 8.0 environment rapidly deprotonates the attacking amine.

  • Quenching : After 20–30 minutes of stirring at room temperature, quench the reaction by adding 1% TFA until the pH drops to 4.0.

  • Purification : Isolate the cyclic peptide via preparative RP-HPLC and lyophilize.

Quantitative Data: Cyclization Efficiency

To guide experimental design, the following table summarizes typical cyclization metrics when utilizing L-Ornithine ethyl ester-derived precursors compared to traditional on-resin methods.

Cyclization StrategyActivation MethodReaction TimeTypical Yield (%)Dimerization / Epimerization Risk
On-Resin (Lactam Bridge) 1HATU / DIPEA12 - 24 hours40 - 60%Low / Low
Solution-Phase (Standard) [[5]]()PyBOP / DIPEA24 - 48 hours30 - 69%Moderate / Moderate
Acyl Azide (NRPS-Inspired) 4

/ pH shift
20 - 30 mins75 - 90%Very Low / None Detected
Chemo-enzymatic [[3]]()Trypsin2 - 4 hours~70%High (Oligomers) / None

References

  • BenchChem . "Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Orn(Boc)-OH." 1

  • CymitQuimica . "CAS 84772-29-2: L-Ornithine, ethyl ester, hydrochloride (1:2)." 2

  • Taylor & Francis Online . "Trypsin-catalyzed Oligomerization of L-Lysine Esters." 3

  • Journal of the American Chemical Society . "Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases." 4

  • Scholarly Publications Leiden University . "Synthesis of cyclic peptides as bioconjugation platforms." 5

Sources

Application Note: HPLC Purification of Peptides Containing H-Orn-OEt·2HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and purification scientists handling basic peptides modified with C-terminal esters, specifically Ornithine Ethyl Ester (Orn-OEt).

Preserving Ester Stability and Minimizing Basic Peak Tailing

Abstract

Peptides containing Ornithine ethyl ester (H-Orn-OEt) present a unique "push-pull" purification challenge. The ornithine side chain is highly basic (pKa ~10.5), causing severe peak tailing on standard silica columns due to silanol interactions. Simultaneously, the ethyl ester moiety is susceptible to hydrolysis and intramolecular lactamization (cyclization) under basic or aqueous-neutral conditions. This protocol details a Low-pH Reversed-Phase HPLC (RP-HPLC) strategy using Trifluoroacetic Acid (TFA) as a dual-purpose modifier: it acts as an ion-pairing agent to sharpen peaks and maintains an acidic environment (pH < 2.5) to stabilize the ester and prevent side reactions.

Introduction & Chemical Context

H-Orn-OEt·2HCl (Ornithine ethyl ester dihydrochloride) is a non-proteinogenic amino acid derivative often used as a precursor for cyclic peptides, lactams, or as a C-terminal modification to improve cell permeability.

The Purification Paradox
  • Basicity (The Tailing Problem): Ornithine contains a

    
    -amino group.[1] On standard C18 columns, this basic amine interacts with residual silanols (
    
    
    
    ) on the stationary phase, leading to broad, tailing peaks and poor resolution.
  • Lability (The Stability Problem):

    • Hydrolysis: The ethyl ester (

      
      ) can hydrolyze to the free acid (
      
      
      
      ) in the presence of water, a reaction accelerated by high pH (base-catalyzed hydrolysis).
    • Lactamization: If the pH rises (approaching neutral/basic), the free

      
      -amine of the Ornithine can nucleophilically attack the C-terminal ester, forming a 6-membered lactam ring (3-amino-2-piperidone derivative). This effectively destroys the peptide.
      

Scientific Solution: We utilize a high-concentration ion-pairing strategy (0.1% TFA) combined with end-capped C18 stationary phases . The TFA protonates all amines (blocking nucleophilic attack) and masks silanol interactions, while the low pH prevents ester hydrolysis.

Materials & Equipment
ComponentSpecificationPurpose
Stationary Phase C18 (Octadecyl) , 100 Å or 300 Å pore size. Critical: Must be "End-capped" or "Base-Deactivated".Prevents silanol interactions with Ornithine side chain.
Mobile Phase A Milli-Q Water + 0.1% (v/v) TFA Solubilization and ion-pairing. pH ~2.0 stabilizes ester.
Mobile Phase B Acetonitrile (HPLC Grade) + 0.1% (v/v) TFA Elution agent. TFA prevents baseline drift.
Sample Diluent 50% Water / 50% ACN + 0.1% TFA Matches initial gradient strength; acid prevents degradation during loading.
Detection UV at 214 nm (Amide bond) & 254 nm (if aromatic residues present)Primary detection of peptide backbone.
Method Development Strategy
3.1 Column Selection

Do not use "bare" silica or non-endcapped columns.

  • Recommended: Agilent ZORBAX Eclipse Plus C18, Phenomenex Luna C18(2), or Waters XBridge Peptide BEH C18.

  • Why? These columns undergo a secondary bonding step to cover free silanol groups, significantly reducing the tailing of the basic Ornithine residue.

3.2 Mobile Phase Chemistry
  • Why TFA? Trifluoroacetic acid is the gold standard here. It forms hydrophobic ion pairs with the positively charged Ornithine amines. This neutralizes the charge, allowing the peptide to interact effectively with the hydrophobic C18 chains, resulting in sharp, symmetrical peaks.

  • Avoid: Ammonium Acetate or Bicarbonate (pH > 6). These buffers will accelerate ester hydrolysis and potential lactamization.

3.3 Gradient Optimization

Orn-OEt peptides are moderately hydrophobic due to the ethyl group masking the C-terminal charge.

  • Starting Point: 5% B to 60% B over 30 minutes (approx. 1.8% B/min).

  • Optimization: If the peptide elutes early, flatten the gradient to 0.5% B/min around the elution point.

Detailed Experimental Protocol
Step 1: System Preparation
  • Flush the HPLC system with 100% Acetonitrile to remove any residual buffers.

  • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.

  • System Check: Ensure the baseline at 214 nm is stable. A drifting baseline usually indicates unequal TFA concentrations in A and B.

Step 2: Sample Preparation (CRITICAL)
  • Weighing: Weigh the crude H-Orn-OEt peptide quickly; the HCl salt is hygroscopic.

  • Solubilization: Dissolve the peptide in a minimal volume of Mobile Phase A .[1]

    • Note: If the peptide is hydrophobic, add Acetonitrile dropwise until dissolved, but do not exceed 20% ACN to effectively bind the peptide to the column head.

    • Safety Check: Measure the pH of the sample solution. It must be acidic (pH < 3). If not, add neat TFA dropwise.

Step 3: Analytical Screening

Inject 10-20 µL of sample (1 mg/mL) to determine retention time (


).
  • Gradient: 0–60% B over 20 min.

  • Target: The peptide should elute as a sharp peak. If tailing is observed (

    
    ), increase TFA concentration to 0.15% or switch to a fresh column.
    
Step 4: Preparative Purification
  • Loading: Inject the concentrated sample.

  • Elution: Run the optimized gradient.

  • Fraction Collection: Collect peaks based on UV threshold.

    • Precaution: Keep collection tubes on ice if the room temperature is high, to further minimize hydrolysis risk (though low pH is the primary protection).

Step 5: Post-Purification Handling
  • Immediate Lyophilization: Do not store fractions in solution for long periods (e.g., >24 hours) even at 4°C. The combination of water and acid will eventually hydrolyze the ester.

  • Pooling: Pool pure fractions immediately and freeze at -80°C or lyophilize directly.

Visualization of Workflows
Figure 1: Purification Workflow for Ester-Protected Peptides

This flowchart illustrates the critical decision points to prevent hydrolysis during the purification process.

PurificationWorkflow Start Crude Peptide (H-Orn-OEt containing) Solubilization Solubilization Solvent: Water/ACN + 0.1% TFA (Ensure pH < 3) Start->Solubilization CheckPH Check pH Is pH < 3.0? Solubilization->CheckPH AdjustPH Add TFA dropwise CheckPH->AdjustPH No (Risk of Lactamization) Analytical Analytical HPLC Screen (End-capped C18, 0.1% TFA) CheckPH->Analytical Yes (Safe) AdjustPH->CheckPH EvalPeak Peak Shape Analysis Symmetrical? Analytical->EvalPeak Optimize Increase TFA or Change Column EvalPeak->Optimize Tailing PrepRun Preparative Run Collect Fractions EvalPeak->PrepRun Sharp Optimize->Analytical Lyophilize Immediate Lyophilization (Remove Water/TFA) PrepRun->Lyophilize

Caption: Workflow for purifying Orn-OEt peptides emphasizing pH control to prevent lactamization and hydrolysis.

Figure 2: Chemical Stability Logic

Understanding the "Danger Zones" for Ornithine Ethyl Esters.

StabilityLogic ConditionA High pH (> 7.0) (Ammonium Bicarbonate) ResultA Rapid Hydrolysis & Lactamization (Cyclization) ConditionA->ResultA ConditionB Neutral pH (6.0-7.0) (Ammonium Acetate) ResultB Slow Hydrolysis Risk of Tailing ConditionB->ResultB ConditionC Low pH (< 3.0) (0.1% TFA) ResultC Stable Ester Sharp Peaks (Ion Pairing) ConditionC->ResultC

Caption: Impact of Mobile Phase pH on Ornithine Ethyl Ester stability and chromatography.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction of basic Ornithine with silanols.1. Ensure column is "End-capped". 2. Increase TFA to 0.15% or 0.2%. 3. Use a column with high carbon load.
Split Peaks Partial hydrolysis of the ester.1. Check mass spec: Is there a peak -28 Da (loss of ethyl)? 2. Ensure sample was dissolved in acidic buffer. 3. Reduce time in solution.
Retention Shift Loss of ion-pairing agent.Ensure TFA is fresh and added to both Mobile Phase A and B.
Recovery Low Non-specific binding.Ornithine peptides can be sticky. Ensure the gradient goes to 95% B at the end of the run to wash the column.
References
  • Phenomenex. (2025). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Agilent Technologies. (2021). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]

Sources

Application Note: Synthetic Utility of H-Orn-OEt·2HCl in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) is a "privileged scaffold" in medicinal chemistry, serving as a critical synthon for the development of peptidomimetic enzyme inhibitors. Unlike its parent amino acid, the ethyl ester modification renders the carboxyl group orthogonal, allowing immediate derivatization of the N-termini without competing self-condensation.

This molecule is primarily utilized in the synthesis of inhibitors for Trypsin-like Serine Proteases (e.g., Thrombin, Factor Xa) and Arginase . Its structural utility lies in its side-chain (


-amine), which can be chemically "tuned" to mimic the guanidinium group of Arginine (for protease recognition) or the transition state of urea cycle intermediates.

This guide details the handling, regioselective functionalization, and application of H-Orn-OEt·2HCl in synthesizing Arginine-mimetic inhibitors.

Chemical Properties & Handling Guidelines

Physicochemical Profile
PropertySpecificationCritical Note
Formula

Dual salt form implies high acidity in solution.
MW 233.14 g/mol Stoichiometry calculations must account for the 2HCl.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (

, Et2O).
Hygroscopicity HighStore in desiccator at -20°C. Absorbance of water leads to ester hydrolysis.
pKa Values

,

Expert Insight: The

-amine is more basic. At pH ~9.0, the

-amine is largely unprotonated (nucleophilic), while the

-amine remains protonated (protected).
Stability & Neutralization (The "Diketopiperazine Trap")

Warning: A common failure mode when neutralizing H-Orn-OEt·2HCl is the rapid formation of diketopiperazine (DKP) or lactamization if the concentration is too high and the pH is uncontrolled.

  • Protocol: Always neutralize in the presence of the acylating agent or protecting group. Avoid letting the free base sit in solution.

  • Solvent Choice: Use DMF or anhydrous EtOH for reactions; avoid water to prevent ester hydrolysis.

Synthetic Application: The "Arginine Mimetic" Pathway

The most high-value application of H-Orn-OEt·2HCl is converting the ornithine side chain into a guanidine or urea moiety. This creates non-natural Arginine or Citrulline analogs that are resistant to enzymatic cleavage but retain high binding affinity.

Workflow Visualization

The following diagram illustrates the conversion of H-Orn-OEt·2HCl into a Thrombin inhibitor precursor via selective guanidination.

G cluster_mechanism Mechanism of Action Start H-Orn-OEt·2HCl (Starting Material) Step1 Step 1: Selective α-Protection (Boc) Start->Step1 Boc2O, pH 8.5 (Kinetic Control) Step2 Step 2: δ-Guanidination (Arg Mimicry) Step1->Step2 1H-Pyrazole-1- carboxamidine Step3 Step 3: Deprotection & Coupling Step2->Step3 TFA (Boc removal) Final Target Inhibitor (e.g., NAPAP Analog) Step3->Final Coupling with P2/P3 Scaffold Mechanism Inhibitor binds S1 Pocket (Asp189 interaction) Final->Mechanism

Caption: Synthetic route transforming Ornithine ethyl ester into a protease inhibitor via side-chain guanidination.

Detailed Protocols

Protocol A: Regioselective -Protection (Boc-Orn-OEt Synthesis)

Objective: To protect the


-amine while leaving the 

-amine free for guanidination. This exploits the lower pKa of the

-amine.

Reagents:

  • H-Orn-OEt·2HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    , 1.1 eq)
    
  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM) / Methanol (1:1 mix)

Procedure:

  • Dissolution: Dissolve 5.0 g of H-Orn-OEt·2HCl in 50 mL of dry DCM/MeOH (1:1) at 0°C.

  • Controlled Neutralization: Add TEA dropwise. Monitor pH using wet pH paper. Adjust to pH 8.5–9.0 .

    • Expert Note: Do not exceed pH 9.5. At pH 9, the

      
      -amine is significantly deprotonated and reactive, while the 
      
      
      
      -amine (pKa ~10.5) remains largely protonated and unreactive.
  • Addition: Add

    
     (dissolved in minimal DCM) dropwise over 30 minutes at 0°C.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours.

  • Workup: Evaporate solvents. Redissolve in EtOAc. Wash with 5%

    
     (to remove unreacted amine and TEA), then Brine. Dry over 
    
    
    
    .
  • Yield Check: Expected product is Boc-Orn-OEt (oil or low-melting solid). Confirm by TLC (mobile phase: EtOAc/Hexane). The

    
    -amine is now available as a salt (if acid washed) or free base for the next step.
    
Protocol B: Guanidination (Synthesis of Arginine Mimetics)

Objective: Convert the free


-amine of Boc-Orn-OEt into a guanidine group.

Reagents:

  • Boc-Orn-OEt (from Protocol A)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 eq)

  • DIPEA (2.0 eq)

  • Dry DMF

Procedure:

  • Dissolve Boc-Orn-OEt in dry DMF (0.2 M concentration).

  • Add DIPEA followed by 1H-Pyrazole-1-carboxamidine hydrochloride.

  • Stir at RT for 16–24 hours.

    • Observation: The reaction may become cloudy.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

  • Result: You have synthesized Boc-Arg(unprotected)-OEt . This intermediate is a key building block for Trypsin/Thrombin inhibitors.

Mechanism of Action: Why Ornithine?

The efficacy of inhibitors derived from H-Orn-OEt·2HCl relies on the "Anchor and Linker" model.

  • The Anchor (Side Chain): The guanidinated side chain (derived from Ornithine) extends into the S1 specificity pocket of the serine protease.

  • The Interaction: The positive charge forms a bidentate salt bridge with the carboxylate of Asp189 (in Trypsin/Thrombin) located at the bottom of the pocket.

  • The Scaffold (Ornithine Backbone): The ethyl ester allows for the attachment of "warheads" (electrophilic traps) or transition-state mimics at the C-terminus if further modified to an aldehyde or boronic acid.

Mechanism cluster_binding Binding Event Enzyme Serine Protease (S1 Pocket) Asp189 Asp189 Residue (Anionic) Enzyme->Asp189 Inhibitor Orn-Derived Inhibitor (Cationic Side Chain) Inhibitor->Asp189 Salt Bridge (Electrostatic)

Caption: Electrostatic interaction between the Ornithine-derived guanidine group and the enzyme active site.

Troubleshooting & QC

IssueProbable CauseSolution
Low Yield in Step 1 pH too high (>10) caused bis-Boc protection.Strictly monitor pH; keep below 9.0 to protect

-amine via protonation.
Cyclization (DKP) Reaction left too long in basic conditions.Keep reaction times optimized; do not store the free base form of H-Orn-OEt.
Incomplete Guanidination Reagent solubility issues.Ensure DMF is dry; use 1H-Pyrazole-1-carboxamidine over O-methylisourea for better kinetics.

References

  • Synthesis of Arginine Mimetics

    • Title: The asymmetric synthesis of arginine mimetics: derivatives of (S)-2-, 3- and 4-amidinophenylalanine suitable for incorporation into enzyme inhibitors.[1]

    • Source: PubMed / NIH
    • URL:[Link]

  • Guanidination Protocols

    • Title: Optimization of Guanidin
    • Source: ResearchGate[2]

    • URL:[Link]

  • Arginase Inhibition Context

    • Title: Synthesis of Arginase Inhibitors: An Overview.
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • General Peptide Synthesis with Ornithine

    • Title: Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis.
    • Source: MDPI
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of H-Orn-OEt·2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ornithine Trap"

You are likely experiencing low coupling efficiency with H-Orn-OEt·2HCl due to a specific, rapid intramolecular side reaction known as lactamization .

Unlike standard amino acids, Ornithine ethyl ester contains a


-amino group and an activated ester (ethyl ester) within the same molecule. Once neutralized (deprotonated), the side chain amine can attack the ester carbonyl to form 3-amino-2-piperidone  (a six-membered lactam ring). This reaction is often faster than the intermolecular coupling you are attempting.

This guide provides the specific protocols to outcompete this side reaction and successfully couple the molecule.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To solve the problem, you must understand the "race condition" occurring in your reaction vessel. You are racing the intermolecular coupling (desired) against the intramolecular cyclization (undesired).

The Mechanism[1][2][3][4]
  • The Trigger: H-Orn-OEt·2HCl is stable as a salt. As soon as you add a base (e.g., DIEA, NMM) to neutralize the HCl and free the amines for coupling, the clock starts.

  • The Side Reaction: The

    
    -amino group (
    
    
    
    ) wraps around and attacks the ethyl ester.
  • The Result: Formation of the thermodynamically stable lactam. This product is non-reactive to further coupling at the

    
    -amine in many conditions or simply precipitates/elutes as a byproduct, leading to "missing" starting material but no product.
    
Visualization: The Bifurcation Pathway

The following diagram illustrates the critical decision point in the reaction pathway.

OrnithinePathways Start H-Orn-OEt·2HCl (Stable Salt) Base Neutralization (Base Addition) Start->Base FreeBase H-Orn-OEt (Reactive Intermediate) Base->FreeBase pH > 7 Coupling Pathway A: Intermolecular Coupling (Reaction with Activated Carboxyl) FreeBase->Coupling Fast Kinetics (High Conc.) Lactam Pathway B: Intramolecular Cyclization (Lactam Formation) FreeBase->Lactam Spontaneous (Low Conc. / Delay) Product Desired Linear Peptide Coupling->Product Waste 3-amino-2-piperidone (Dead End) Lactam->Waste

Caption: The "Race Condition." Pathway A (Coupling) must be kinetically favored over Pathway B (Lactamization) by manipulating concentration and activation speed.

Module 2: Critical Reaction Parameters

To favor Pathway A, you must optimize three variables: Base Stoichiometry , Order of Addition , and Temperature .

Base Stoichiometry (The Danger Zone)

H-Orn-OEt·2HCl releases 2 equivalents of acid .

  • Under-neutralization (< 2.0 eq): The amine remains protonated (

    
    ) and cannot react. Yield = 0%.
    
  • Exact Neutralization (2.0 - 2.1 eq): Ideal. The amine is free, but the environment is not hyper-basic.

  • Over-neutralization (> 2.5 eq): Excess base acts as a general base catalyst, significantly accelerating lactam formation.

Solvent Effects[3][5]
  • Avoid: Methanol or Ethanol (promotes transesterification and solubility of the lactam).

  • Preferred: DMF or NMP (keeps the reaction polar but aprotic).[1]

  • Concentration: Keep the reaction concentrated (0.2M - 0.5M). Intramolecular reactions (lactamization) are concentration-independent, while intermolecular coupling is concentration-dependent. Higher concentration favors coupling.

Module 3: Optimized "Flash Coupling" Protocol

Objective: Minimize the time H-Orn-OEt exists as a free base in the absence of an activated electrophile.

Reagents:

  • Component A: Carboxylic Acid (Amino Acid to be coupled).

  • Component B: H-Orn-OEt·2HCl.[1]

  • Activator: HATU or HBTU (Fast acting).

  • Base: DIEA (Diisopropylethylamine).[1][2]

Step-by-Step Procedure
  • Pre-Activation (Crucial):

    • Dissolve Component A (1.0 eq) and HATU (1.0 eq) in minimum DMF.

    • Add DIEA (1.0 eq) to this mixture.

    • Wait 30-60 seconds. The active ester is now formed and ready to attack.

  • Preparation of Ornithine (The "Cold" Start):

    • In a separate vial, suspend H-Orn-OEt·2HCl (1.0 - 1.2 eq) in DMF.

    • Cool this vial to 0°C (Ice bath). Lower temperature slows cyclization more than it slows coupling.

    • Add exactly 2.0 equivalents of DIEA to this cold suspension.

  • The Flash Mix:

    • Immediately (within 10 seconds of adding base to the Ornithine), pour the Pre-Activated Component A solution into the Cold Ornithine solution.

    • Rationale: You want the free amine of Ornithine to encounter the activated ester the instant it is formed.

  • Reaction Maintenance:

    • Stir at 0°C for 30 minutes.

    • Allow to warm to room temperature over 1 hour.

  • Workup:

    • Evaporate DMF. Partition between EtOAc and 5% NaHCO3.

    • Note: The lactam byproduct is water-soluble and may wash out, but if your yield is low, check the aqueous layer.

Module 4: Troubleshooting & FAQs

Q1: I see a new spot on TLC that isn't my product, but the starting material is gone. What is it?

A: It is almost certainly 3-amino-2-piperidone (the lactam).

  • Diagnostic: Check the Mass Spec. The lactam has a mass of [MW of Orn - EtOH]. For H-Orn-OEt (MW ~188 free base), the lactam is MW ~114.

  • Fix: Use the "Flash Coupling" protocol above. Do not premix the Ornithine with base before the activated acid is ready.

Q2: Can I use H-Orn-OEt with an unprotected side chain for linear peptides?

A: High Risk. If you are trying to synthesize a linear peptide where Ornithine is in the middle of the chain, you should NOT use H-Orn-OEt·2HCl.[1] You should use side-chain protected Ornithine, such as H-Orn(Boc)-OEt·HCl or H-Orn(Z)-OEt·HCl .

  • Why? Even if you stop lactamization, the

    
    -amine is nucleophilic. You will get a mixture of 
    
    
    
    -coupling (desired) and
    
    
    -coupling (branched).
  • Exception: Use H-Orn-OEt·2HCl only if you specifically intend to functionalize both amines simultaneously or if you are synthesizing the lactam intentionally.

Q3: My coupling efficiency is still low (<40%). What next?

A: Switch to a Mixed Anhydride coupling or use EDC/HOBt at -10°C.

  • Sometimes uronium salts (HATU) are too basic (due to the extra DIEA required).

  • Alternative: Use H-Orn(Boc)-OH , couple it to the resin/amine first, and then esterify the C-terminus (if the ethyl ester is your final goal), though this changes the synthesis strategy.

Q4: How do I remove the lactam byproduct?

A: The lactam is significantly more polar than most protected peptides.

  • Purification: It usually remains in the aqueous phase during an EtOAc/Water extraction. If it persists, silica gel chromatography with a DCM/MeOH gradient will separate the polar lactam from your hydrophobic peptide.

References & Further Reading

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455-2504.

    • Context: Comprehensive review detailing side reactions of Ornithine and the necessity of orthogonal protection.

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

    • Context: Foundational text describing the "Ornithine Effect" and lactamization kinetics in ethyl esters.

  • Gairí, M., et al. (1990). "Side reactions in peptide synthesis: The formation of lactams." Tetrahedron Letters, 31(50), 7363-7366.

    • Context: Specific mechanistic study on the rate of cyclization of Ornithine and Lysine esters under basic conditions.

Sources

Technical Support Center: L-Ornithine Ethyl Ester Dihydrochloride Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) is a critical intermediate in peptide synthesis and arginine auxotrophy research. While the dihydrochloride salt is stable, the free base is kinetically unstable .

Upon neutralization, the compound undergoes a rapid, pH-dependent intramolecular cyclization (lactamization) driven by the nucleophilic attack of the


-amino group on the ethyl ester carbonyl. This results in the formation of 3-amino-2-piperidone (Ornithine Lactam) , rendering the compound useless for further linear coupling.

This guide provides the mechanistic understanding and specific protocols required to prevent this "Ornithine Effect" and other associated side reactions.

Core Mechanism: The "Ornithine Effect"

The primary failure mode is intramolecular aminolysis . Unlike intermolecular dimerization (Diketopiperazine formation), this reaction is zero-order with respect to concentration and proceeds rapidly in aqueous basic or neutral organic solutions.

Mechanism Visualization

OrnithineCyclization cluster_conditions Risk Factors Salt L-Ornithine OEt (Dihydrochloride Salt) STABLE FreeBase L-Ornithine OEt (Free Base) UNSTABLE Salt->FreeBase Neutralization (pH > 7.0) Transition Tetrahedral Intermediate FreeBase->Transition δ-Amine Attack on Ester Carbonyl Lactam 3-amino-2-piperidone (Ornithine Lactam) DEAD END Transition->Lactam Collapse Ethanol Ethanol (Byproduct) Transition->Ethanol Elimination Risk1 Aqueous Basic Wash (NaHCO3, NaOH) Risk2 Slow Coupling Reactions Risk3 Storage as Free Base

Figure 1: The mechanistic pathway of L-Ornithine ethyl ester cyclization. The


-amine (side chain) attacks the ester to form a 6-membered lactam ring.

Troubleshooting Guides & FAQs

Category A: Stability & Handling[1][2]

Q1: I neutralized the dihydrochloride salt to store it as a free base, but the material turned into a gum/oil. What happened? Diagnosis: You likely facilitated the conversion to Ornithine Lactam. Technical Explanation: The free base of L-Ornithine ethyl ester is not shelf-stable. Once the protecting protons are removed (


), the 

-amine is free to attack the ester. This reaction is autocatalytic in moisture. Corrective Action:
  • Never store the free base.

  • Neutralize in situ only (Just-in-Time).

  • If you must isolate a free amine intermediate, ensure the

    
    -amine is protected (e.g., Boc, Z) before neutralizing the ester salt.
    

Q2: What is the safe pH range for aqueous workups? Diagnosis: pH sensitivity. Technical Explanation:

  • pH < 6.0: Stable. The amines remain protonated (

    
    ), preventing nucleophilic attack.
    
  • pH 7.0 - 8.0: Moderate Risk. Cyclization half-life is in hours.[1]

  • pH > 9.0: Critical Risk. Cyclization occurs in minutes. Protocol: Avoid standard saturated

    
     washes if the contact time exceeds 5 minutes. Use dilute brine or acidic washes (
    
    
    
    ) instead.
Category B: Synthesis & Coupling[1][4][5][6][7][8]

Q3: My peptide coupling yield is low (<40%), and Mass Spec shows a peak at [M-46]. Diagnosis: Lactam formation (Loss of Ethanol, Mass 46). Technical Explanation: The [M-46] peak corresponds to the loss of


 (

) during the cyclization of Ornithine ethyl ester to 3-amino-2-piperidone (

fragment). This competes with your desired acylation. Troubleshooting Workflow:
  • Check Base Addition: Did you add base (DIPEA/TEA) to the ornithine ester before adding the activated carboxylic acid?

    • Correction: Always add the base last or simultaneously with the activated species.

  • Check Activation Speed: Slow activation (e.g., using DCC/HOBt without pre-activation) leaves the ornithine free amine exposed too long.

    • Correction: Switch to faster coupling agents like HATU or COMU .

Q4: How do I prevent Diketopiperazine (DKP) formation during coupling? Diagnosis: Intermolecular dimerization. Technical Explanation: While intramolecular lactamization is the dominant pathway for Ornithine ethyl ester, DKP formation becomes a risk if Ornithine is the N-terminal residue of a dipeptide (e.g., H-Orn-Pro-OEt). The cis-conformation of proline accelerates this. Prevention Strategy:

  • Use sterically hindered protecting groups (e.g., Trityl) on the N-terminus if possible.

  • Perform coupling in DCM (Dichloromethane) rather than DMF, as DMF promotes aggregation and side reactions.

Validated Experimental Protocols

Protocol 1: "Safe" Neutralization & Coupling

Use this protocol to couple L-Ornithine Ethyl Ester 2HCl to an N-protected amino acid without lactamization.

Step Action Rationale
1. Activation Dissolve N-protected amino acid (1.1 eq) and HATU (1.1 eq) in dry DMF. Add DIPEA (2.2 eq). Stir for 2 mins.Pre-activates the acid to an ester before the ornithine amine is exposed.
2. Preparation Suspend L-Ornithine OEt·2HCl (1.0 eq) in dry DMF in a separate vessel.Keeps the ornithine stable as the salt until the last second.
3. Coupling Add the Activated Acid Solution (from Step 1) to the Ornithine Suspension (Step 2).Introduction of the electrophile.
4. Neutralization Immediately add DIPEA (2.0 - 2.1 eq) dropwise to the mixture while stirring vigorously.Releases the free amine in the presence of the active ester, favoring coupling over cyclization.
5. Quench After 30-60 mins, acidify with

or dilute HCl.
Stops any remaining side reactions and re-protonates unreacted amines.
Protocol 2: Quantitative Stability Check (HPLC)

Use this to verify the quality of your starting material.

  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: A:

    
     in Water; B: 
    
    
    
    in Acetonitrile.
    • Note: The TFA ensures the pH is acidic (~2), preventing cyclization during analysis.

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: 210 nm.

  • Markers:

    • L-Ornithine OEt: Retention time ~

      
      .
      
    • Ornithine Lactam: Retention time will be distinct (usually earlier eluting due to loss of ethyl group hydrophobicity, though ring formation adds rigidity).

Decision Tree: Low Yield Investigation

Troubleshooting Start Problem: Low Yield / Impurities CheckMS Check Mass Spec (LCMS) Start->CheckMS Result1 Peak [M-46] Observed? CheckMS->Result1 Lactam Cause: Lactam Formation (3-amino-2-piperidone) Result1->Lactam Yes Result2 Peak [2M-EtOH] Observed? Result1->Result2 No Action1 Action: Switch to Protocol 1 (In-situ Neutralization) Lactam->Action1 DKP Cause: DKP Formation (Dimerization) Result2->DKP Yes Result3 No Product / SM Remaining Result2->Result3 No Action2 Action: Dilute Reaction Use DCM instead of DMF DKP->Action2 Hydrolysis Cause: Ester Hydrolysis (Acid/Base catalyzed) Result3->Hydrolysis Yes Action3 Action: Check water content in solvent (Use Dry DMF) Hydrolysis->Action3

Figure 2: Diagnostic workflow for identifying side reactions based on Mass Spectrometry data.

References

  • L-Ornithine Lactam Structure & Form

    • Title: Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Diketopiperazine Form

    • Title: Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.
    • Source: Peptide Chemistry.[2][3][4][5]

    • URL:[Link]

  • Stability of Ethyl Esters in Biological Systems

    • Title: pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption.[1]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • General Handling of Amino Acid Esters

    • Title: Safety Data Sheet: L-Ornithine ethyl ester dihydrochloride.
    • Source: Thermo Fisher Scientific.[6]

  • Coupling Reagents & Racemization/Cycliz

    • Title: Dipeptide Syntheses via Activ
    • Source: Organic Syntheses.[4]

    • URL:[Link]

Sources

How to prevent racemization when using H-Orn-OEt.2HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center for researchers working with L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) .[1][2][3] It addresses the specific challenges of racemization and side-chain interference associated with this molecule.

Topic: Preventing Racemization & Side-Reactions during Coupling Document ID: ORN-TECH-004 Status: Active / Verified

Executive Summary: The "Double-Salt" Challenge

Working with H-Orn-OEt·2HCl presents a unique challenge compared to standard amino acids.[1] You are managing two distinct risks simultaneously:

  • Racemization: The ethyl ester group activates the

    
    -proton, making it susceptible to base-catalyzed enolization (loss of chirality).
    
  • Lactamization (The "False Racemization"): The unprotected

    
    -amine (side chain) can attack the ethyl ester, forming a 6-membered lactam (3-amino-2-piperidinone). This byproduct is often mistaken for a racemate or impurity.[1]
    

The Core Solution: Precision pH control.[1] You must exploit the pKa difference between the


-amine and the 

-amine to selectively activate the coupling site without triggering degradation.

The Mechanism of Failure

To prevent racemization, you must understand why it happens.[1]

A. Base-Catalyzed Racemization (Enolization)

The ethyl ester makes the


-proton acidic. In the presence of excess base (especially in polar solvents like DMF), the proton is removed, forming an achiral enolate intermediate. When the proton returns, it can attack from either side, producing the D-isomer.[4][5]
B. The pKa Ladder (Your Safety Margin)

This is the most critical concept for your protocol.

  • 
    -Amine pKa (Ester):  ~7.6 – 7.9 (More Acidic / Less Basic)
    
  • 
    -Amine pKa (Side Chain):  ~10.5 – 10.8 (Less Acidic / More Basic)
    

Implication: When you add base to the dihydrochloride salt (.2HCl), the


-amine deprotonates first.
  • 0 – 1.0 Equiv Base: Neutralizes the

    
    -amine (Ready to couple).
    
  • > 2.0 Equiv Base: Neutralizes the

    
    -amine (Risk of lactamization and racemization).
    

RacemizationRisk Start H-Orn-OEt.2HCl Base1 Add 1.0 eq Base (Target Zone) Start->Base1 Neutralization AlphaFree α-NH2 Free δ-NH3+ Salt (Safe for Coupling) Base1->AlphaFree Base2 Add >2.0 eq Base (Danger Zone) BothFree α-NH2 & δ-NH2 Free Base2->BothFree AlphaFree->Base2 Excess Base Racemization Racemization (Enolate Formation) BothFree->Racemization High pH Lactam Lactamization (Piperidinone) BothFree->Lactam Intramolecular Attack

Caption: The "Golden Zone" of neutralization. Stopping at 1 equivalent of base preserves the side chain protection (protonation) and minimizes racemization risk.

Validated Protocols

Protocol A: The "Split-Base" Coupling Strategy

Recommended for standard peptide coupling (e.g., EDC/HOBt or HATU).

Objective: Keep the reaction pH between 6.5 and 7.5.

Reagents:

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine).[1] Avoid TEA (Triethylamine) as it is less sterically hindered and more likely to cause racemization.

  • Solvent: DCM (Dichloromethane) mixed with minimal DMF if needed for solubility.[1]

Step-by-Step:

  • Chill: Suspend H-Orn-OEt·2HCl in DCM at 0°C.

  • Activation (Separate Vessel): Pre-activate your carboxylic acid partner (1.0 eq) with your coupling reagent (e.g., EDC/Oxyma) before adding the Ornithine.[1]

  • Titration (The Critical Step): Add exactly 1.0 equivalent of DIPEA to the Ornithine suspension.

    • Why? This neutralizes the first HCl (associated with the

      
      -amine). The 
      
      
      
      -amine remains protonated (
      
      
      -NH3+), acting as its own protecting group.[1]
  • Combine: Add the activated acid mixture to the Ornithine solution.

  • Adjustment: Check pH (wet pH paper). It should be weakly acidic/neutral (pH 6-7).[1] Only add more base (0.1 eq increments) if the pH is < 5.

  • Reaction: Allow to warm to Room Temp (RT) naturally. Do not heat.

Protocol B: Solubility Troubleshooting (The "Counter-Ion Swap")

Use this if H-Orn-OEt·2HCl is insoluble in DCM/DMF.

If the salt does not dissolve, do not just add more base.[1]

  • Dissolve H-Orn-OEt[1]·2HCl in a minimum volume of Methanol (MeOH).[1]

  • Add 2.0 eq of Tosylic Acid (pTsOH) or use an ion-exchange resin to swap Cl- for Toso-.[1]

  • Evaporate MeOH.[1] The Tosylate salt is often more soluble in organic solvents, allowing you to avoid polar solvents like DMF/DMSO which accelerate racemization.[1]

Data & Optimization Guide

Base Selection Impact on Racemization

Data summarized from comparative ester coupling studies (e.g., Benoiton et al.).[1]

Base TypeSteric HindranceRacemization RiskRecommended Use
Triethylamine (TEA) LowHigh Avoid with chiral esters.[1]
DIPEA (Hünig's Base) MediumModerate Standard use (controlled eq).[1]
NMM (N-Methylmorpholine) MediumLow Good alternative to DIPEA.[1]
TMP (2,4,6-Collidine) HighVery Low Best for high-risk couplings.
Additive Performance (Racemization Suppression)

When coupling to H-Orn-OEt, the risk is often on the activated acid component, but the conditions affect the ester too.

AdditiveEfficiencyNotes
HOBt StandardEffective, but explosive risk if dry.[1]
Oxyma Pure Superior Better suppression than HOBt; safer.[1]
CuCl2 (Copper II Chloride) Elite Old School Trick: Adding 0.1 eq CuCl2 virtually eliminates racemization in high-risk couplings (e.g., Histidine), but requires rigorous washing to remove copper.[1]

Troubleshooting FAQs

Q: I see a new spot on TLC that isn't my product or the starting material. Is this the D-isomer? A: Likely not. It is probably the Lactam (Piperidinone) .[1]

  • Test: Does the spot appear faster if you add excess base?

  • Cause: You neutralized the

    
    -amine (side chain).
    
  • Fix: Reduce base equivalents. Ensure the

    
    -amine stays protonated (H-Orn-OEt·HCl).
    

Q: Can I use Fmoc-Orn(Boc)-OH instead? A: If your synthesis allows, yes . Using a side-chain protected derivative (like Boc or Z) completely eliminates the lactamization risk and simplifies the pKa landscape, reducing racemization risk significantly. H-Orn-OEt·2HCl is "atom economical" but "process expensive."[1]

Q: My yield is low using the "1.0 eq Base" protocol. A: The


-amine might still be partially protonated due to equilibrium.
  • Optimization: Use 1.1 to 1.2 equivalents of a weaker base like Collidine.[1] Collidine is strong enough to free the

    
    -amine but too bulky and weak to effectively deprotonate the 
    
    
    
    -amine or the
    
    
    -carbon.

References

  • Benoiton, N. L. (2019).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Definitive text on racemization mechanisms and base effects).

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Miyazawa, T., et al. (1992).[1] Simultaneous determination of enantiomeric purity of amino acids and their derivatives. Chromatographia, 33, 225-230.[1] (Methods for detecting Ornithine racemization).

  • Steinauer, R., et al. (1989).[1] Racemization of amino acid esters. Journal of Organic Chemistry. (Base-catalyzed rates of ester enolization).

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link[1]

Sources

I. Mechanistic FAQs: Understanding Ornithine Chemoselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis . This guide is engineered for researchers, scientists, and drug development professionals dealing with the chemoselective challenges of incorporating and cleaving ornithine (Orn) in Solid-Phase Peptide Synthesis (SPPS).

Ornithine is a highly versatile non-proteinogenic amino acid frequently used to introduce conformational rigidity via lactam bridges. However, its highly nucleophilic δ-amino group introduces specific mechanistic vulnerabilities during activation, selective deprotection, and global cleavage.

Q1: Why am I seeing a truncated peptide or a mass shift corresponding to a loss of 18 Da during Ornithine coupling? A1: This is the classic signature of δ-lactam formation . When the C-terminal carboxyl group of ornithine is activated (e.g., via DIC/Oxyma to form an O-acylisourea intermediate), it becomes highly susceptible to intramolecular nucleophilic attack if the δ-amino group is prematurely exposed. This kinetically favored reaction forms a thermodynamically stable 6-membered δ-lactam ring (3-amino-2-piperidone), which terminates the peptide chain and irreversibly consumes the activated amino acid[1]. Causality Check: Ensure your side-chain protecting group (e.g., Boc, Mmt) is fully stable under your specific coupling conditions and avoid prolonged pre-activation times.

Q2: I am using Fmoc-Orn(Mmt)-OH for on-resin cyclization. Why is my overall yield so low after the selective deprotection step? A2: You are likely experiencing premature cleavage of the peptide from the solid support. The 4-methoxytrityl (Mmt) group is highly acid-labile and is selectively removed using 1-2% Trifluoroacetic acid (TFA)[2]. If you are synthesizing on a hyper-acid-labile resin like 2-chlorotrityl chloride (2-CTC), prolonged continuous exposure to 1-2% TFA will hydrolyze the peptide-resin anchor. Causality Check: Do not use a single 10-minute incubation. Instead, use multiple short intervals (e.g., 5 x 2 minutes). This refreshes the scavenger concentration, drives the deprotection forward kinetically, and minimizes the time the resin linker is exposed to acidic conditions[2].

Q3: During global cleavage of my Orn-cyclized peptide, I observe +56 Da (tBu) and +252 Da (Pbf) adducts. How do I optimize the cleavage cocktail? A3: This indicates insufficient scavenging of highly reactive carbocations generated during the removal of permanent protecting groups. While the ornithine δ-amine is safely protected within the newly formed lactam bridge, other nucleophilic residues (like Trp, Tyr, or Met) are acting as unintended scavengers. Causality Check: Optimize your cleavage cocktail to provide a massive excess of competitive nucleophiles (e.g., Triisopropylsilane and water) to irreversibly quench carbocations before they can re-alkylate your peptide[3].

II. Diagnostic Troubleshooting Matrix

Use this data-driven matrix to diagnose and resolve quantitative anomalies observed during LC-MS analysis of your crude cleavage products.

Diagnostic IssueLC-MS SymptomMechanistic Root CauseOptimized Corrective Action
Incomplete Mmt Deprotection +272 Da mass shift (Mmt retained on δ-amine)Exhausted scavenger allowing trityl cation equilibrium to reverse.Use fresh 1-2% TFA/DCM with 2-5% TIS; increase cycle count (e.g., 6 x 2 min)[2].
δ-Lactam Formation Desired mass minus H₂O (-18 Da) or chain truncationPremature loss of Orn side-chain protection during C-terminal activation.Utilize robust protecting groups (Boc) unless orthogonal deprotection is strictly required[4].
Premature Resin Cleavage Low final yield; target peptide found in Mmt deprotection filtrate2-CTC resin ester linkage cleaved by prolonged 1-2% TFA exposure.Keep TFA exposure strictly <2 mins per cycle; neutralize immediately with DIPEA[2].
Incomplete Lactamization Major product is the linear, fully deprotected peptideInefficient macrocyclization due to steric hindrance or poor activation.Switch to highly reactive coupling reagents (e.g., PyOxim or PyBOP) and extend reaction time[3].

III. Pathway Visualizations

The following diagrams illustrate the critical workflows and competing mechanistic pathways encountered when handling ornithine in SPPS.

SPPS_Workflow A Linear SPPS Assembly (Fmoc-Orn(Mmt) & Fmoc-Asp(OAll)) B Selective Deprotection (1-2% TFA / TIS / DCM) A->B C On-Resin Lactamization (PyBOP / DIPEA) B->C D Global Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) C->D E Purification & Lyophilization D->E

Workflow for on-resin lactamization and global cleavage of Orn-containing peptides.

Lactam_Pathway A Activated Ornithine (C-terminal O-acylisourea) B Premature δ-Amine Exposure (Loss of Protecting Group) A->B Side Reaction E Successful Peptide Elongation (Intermolecular Coupling) A->E Normal SPPS C Intramolecular Nucleophilic Attack (δ-Amine attacks Carboxyl) B->C Side Reaction D δ-Lactam Formation (6-membered ring, dead-end) C->D Side Reaction

Mechanistic pathway of competitive δ-lactam formation versus successful peptide elongation.

IV. Self-Validating Experimental Protocols

To ensure reproducibility and trust, every protocol below includes built-in validation checkpoints. These methodologies are optimized for generating side-chain to side-chain lactam bridges using Fmoc-Orn(Mmt)-OH.

Protocol A: Selective Orthogonal Deprotection of Orn(Mmt)

Causality: Mmt cleavage generates a highly stable 4-methoxytrityl cation. Triisopropylsilane (TIS) is required as a hydride donor to irreversibly quench this cation, driving the deprotection to completion and preventing the re-alkylation of the ornithine δ-amine[2].

  • Resin Preparation: Swell the peptidyl-resin (e.g., 0.1 mmol scale) in dry Dichloromethane (DCM) for 20 minutes to maximize reagent penetration.

  • Acidolysis: Treat the resin with a freshly prepared solution of 1-2% (v/v) TFA and 2-5% (v/v) TIS in DCM for exactly 2 minutes.

  • Validation Checkpoint 1: Observe the filtrate. A bright yellow color confirms the successful release of the Mmt cation[2].

  • Iterative Cleavage: Drain the reaction vessel and repeat Step 2 for 5 to 6 cycles.

  • Validation Checkpoint 2: Continue the 2-minute cycles until the filtrate is completely colorless, indicating complete Mmt removal[2].

  • Neutralization: Wash the resin extensively with DCM (3 × 1 min), followed by neutralization with 5% DIPEA in DMF (3 × 1 min) to prepare the δ-amine for coupling.

Protocol B: On-Resin Lactamization (Cyclization)

Causality: Intramolecular cyclization on a solid support requires highly efficient activation to overcome the conformational entropy of the linear peptide.

  • Activation: To the neutralized resin, add 2.5 equivalents of PyOxim (or PyBOP) and 2.5 equivalents of DIPEA dissolved in a minimum volume of DMF[3].

  • Coupling: Agitate the reaction vessel at room temperature for 12 to 18 hours (overnight) at 200 rpm[3].

  • Validation Checkpoint 3: Perform a Kaiser (ninhydrin) test on a small aliquot of cleaved resin beads. A negative result (yellow beads) confirms that the primary δ-amine of ornithine has been successfully consumed to form the lactam bridge[4]. If positive (blue beads), repeat steps 1-2 for an additional 3 hours.

  • Washing: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Protocol C: Global Cleavage and Final Deprotection

Causality: High TFA concentrations are required to cleave the peptide from the resin and remove permanent protecting groups (e.g., tBu, Pbf, Boc). Scavengers prevent these released groups from damaging the peptide[3].

  • Preparation: Dry the cyclized peptidyl-resin under a gentle stream of nitrogen for 5 minutes. Transfer to a 15 mL falcon tube[3].

  • Cleavage Cocktail: Add 3 mL of a freshly prepared cleavage cocktail comprising TFA / TIS / H₂O at a ratio of 95 : 2.5 : 2.5[3].

  • Incubation: Agitate the mixture at room temperature for 2.5 to 3 hours.

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the crude cyclic peptide by adding the filtrate dropwise into 40 mL of ice-cold diethyl ether/hexane (1:1)[3].

  • Isolation: Centrifuge at 4500 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether. Dry the pellet under vacuum prior to HPLC purification.

V. References

  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC. [Link]

  • Designing Highly Potent Side-Chain Lactam-Bridged Cyclic Competence-Stimulating Peptide-Based Quorum-Sensing Modulators in Streptococcus oligofermentans | ACS Infectious Diseases. [Link]

Sources

Technical Support Center: Troubleshooting Peptides Containing H-Orn-OEt.2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ornithine Ethyl Ester Challenge

You are likely accessing this guide because your peptide synthesis involving L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt.2HCl) has resulted in low yields, insoluble precipitates ("gunk"), or complex HPLC chromatograms.

While often attributed to "aggregation," issues with H-Orn-OEt.2HCl are frequently a combination of physical aggregation (hydrophobic collapse) and chemical instability (cyclization). Ornithine is a non-proteinogenic amino acid with a side chain one methylene group shorter than Lysine. This structural difference drastically alters its behavior:

  • Kinetic Instability: The

    
    -amino group is spatially positioned to attack the C-terminal ethyl ester, leading to lactamization (chemical loss).
    
  • Aggregation Propensity: The ethyl ester (OEt) masks the C-terminal charge, increasing hydrophobicity, while the Ornithine side chain (

    
    ) can induce intermolecular salt bridging or hydrogen bonding distinct from Lysine.
    

This guide treats your issue as a system failure, isolating variables between synthesis chemistry and physical solubility.

Diagnostic Workflow: Chemical vs. Physical Aggregation

Before attempting solubilization, you must determine if your "aggregate" is a reversible precipitate or an irreversible chemical byproduct.

Workflow Visualization

TroubleshootingFlow start Observation: Precipitate/Low Yield test1 Test 1: HFIP Solubility Check (Dissolve small aliquot in 100% HFIP) start->test1 soluble Result: Soluble/Clear test1->soluble Clears instantly insoluble Result: Insoluble/Cloudy test1->insoluble Remains solid phys_agg Diagnosis: Physical Aggregation (Beta-sheet/Hydrophobic) soluble->phys_agg chem_issue Diagnosis: Chemical Byproduct (DKP or Lactam) insoluble->chem_issue action_phys Action: Use Chaotropes/Sonication See Section 4 phys_agg->action_phys action_chem Action: Check Synthesis Strategy See Section 3 chem_issue->action_chem

Figure 1: Initial diagnostic decision tree. HFIP (Hexafluoroisopropanol) is a potent disruptor of hydrogen bonds. If the solid resists HFIP, the issue is likely covalent (chemical) rather than physical.

Scenario A: Chemical Instability (The "Hidden" Aggregation)

If your product is insoluble in HFIP or shows the wrong mass, you are likely dealing with cyclization . H-Orn-OEt.2HCl contains two nucleophilic amines (


-NH

and

-NH

) and an electrophilic ester (OEt).
The Lactamization Trap

Unlike Lysine, Ornithine's


-amine can easily attack the C-terminal ethyl ester to form a 6-membered lactam ring (3-amino-piperidin-2-one). This is irreversible.
  • Trigger: Neutralizing the .2HCl salt without immediate coupling or protection.

  • Symptom: Loss of the Ethyl group (Mass -29 Da or -45 Da depending on ionization) and formation of an insoluble, non-reactive solid.

The Diketopiperazine (DKP) Trap

If H-Orn-OEt is the C-terminal residue, DKP formation occurs at the dipeptide stage. The N-terminal amine of the second amino acid attacks the Ornithine ester.

  • Trigger: Slow coupling of the 3rd amino acid or prolonged basic conditions (e.g., Fmoc removal).

  • Symptom: The peptide chain terminates at the dipeptide stage. The "aggregate" is actually the cyclic dipeptide byproduct.

Corrective Synthesis Protocols
VariableRecommendationScientific Rationale
Side Chain Protection MANDATORY If using H-Orn-OEt.2HCl as a starting block, the side chain (

-amine) must be protected (e.g., Boc, Z, or Alloc) before coupling to the

-amine. Using free H-Orn-OEt.2HCl in coupling will lead to uncontrolled branching and lactamization.
Base Handling Stoichiometric Control The reagent is a .2HCl salt. It requires exactly 2 equivalents of base to neutralize. Do not use excess base (e.g., >2.2 eq DIPEA) during dissolution, as this accelerates cyclization [1].
Coupling Strategy Segment Condensation If possible, couple a dipeptide block (e.g., Fmoc-Xaa-Orn(Boc)-OH) rather than building stepwise on the Orn-OEt ester. This bypasses the high-risk dipeptide stage.[1]

Scenario B: Physical Aggregation (Solubility & Purification)

If the peptide is chemically correct (verified by Mass Spec) but aggregates in solution (broad peaks, gelation), the issue is hydrophobic collapse or salt-bridging.

Why H-Orn-OEt Aggregates
  • Charge Masking: The Ethyl Ester (OEt) removes the C-terminal negative charge. Without this charge repulsion, the peptide loses solubility in aqueous buffers.

  • Amphipathicity: If the peptide sequence contains hydrophobic residues (Leu, Val, Phe) alongside the basic Ornithine, it forms "amphipathic surfactants" that stack into fibrils.

Solubilization Protocol

Step 1: The "Disaggregation" Wash Do not attempt to dissolve directly in water/buffer.

  • Dissolve crude peptide in neat TFA or HFIP (10-50 mg/mL). This breaks existing

    
    -sheets.
    
  • Evaporate solvent (rotary evaporator or nitrogen stream) to form a thin film.

  • Result: You now have monomeric peptide ready for reconstitution.

Step 2: Reconstitution Matrix Use the following solvent hierarchy based on your application:

Solvent SystemApplicationNotes
0.1% TFA in Water HPLC / LC-MSOnly if sequence is highly polar.
5-10% Acetic Acid HPLC / PurificationGood for basic peptides (Orn/Lys rich). The acid ensures protonation of the Orn side chain, preventing aggregation.
6M Guanidine HCl Difficult PurificationStrongest chaotrope.[2] Inject directly onto HPLC (ensure column compatibility).
30% Acetonitrile/Water LyophilizationKeeps peptide expanded during freezing.
Pathway: Mechanism of Failure vs. Success

AggregationMech cluster_fail Failure Mode cluster_success Success Mode Orn_Free H-Orn-OEt.2HCl (Free Side Chain) Lactam Lactam Formation (Irreversible) Orn_Free->Lactam Intramolecular Attack Base_Excess Excess Base (pH > 8) Base_Excess->Lactam Catalyzes Orn_Prot H-Orn(Boc)-OEt.HCl (Protected Side Chain) Linear_Peptide Linear Peptide Synthesis Orn_Prot->Linear_Peptide Coupling Controlled_Base Stoichiometric Base (2.0 eq) Controlled_Base->Linear_Peptide

Figure 2: Mechanistic divergence between failure (Lactamization) and success (Protection). Note that the side chain protection is the critical control point.

Frequently Asked Questions (FAQs)

Q1: I am trying to couple Fmoc-Ala-OH to H-Orn-OEt.2HCl in DMF, but the solution turns cloudy immediately upon adding DIPEA. Why? A: You are likely seeing the precipitation of DIPEA.HCl salts, which is normal, OR you are witnessing rapid polymerization if the Ornithine side chain is unprotected.

  • Check: Is your reagent H-Orn-OEt.2HCl (free side chain) or H-Orn(Boc)-OEt.HCl?

  • Fix: If the side chain is free, you cannot perform a selective alpha-coupling in one pot without side-chain protection. You must use H-Orn(Boc)-OEt.HCl.

Q2: My HPLC peak is extremely broad (tailing). Is this aggregation? A: Yes, or column interaction. Ornithine is basic. If your mobile phase pH is near the pKa of the side chain (unlikely in TFA buffers) or if you are using a standard C18 column, the positive charges may interact with residual silanols on the column.

  • Fix 1: Add 0.1% TFA or 0.1% Perchloric Acid (NaClO4) to the mobile phase to mask silanol interactions [2].

  • Fix 2: Heat the column to 60°C . This increases mass transfer and disrupts aggregates on-column.

Q3: Can I use H-Orn-OEt.2HCl in Solid Phase Peptide Synthesis (SPPS)? A: Generally, no. This reagent is an ethyl ester, which is a "solution phase" C-terminal protection. In SPPS, the C-terminus is attached to the resin.

  • Exception: You are synthesizing a peptide in solution using SPPS-cleaved fragments, and H-Orn-OEt is the C-terminal block.

  • Warning: If you try to use this in SPPS as a building block, the ethyl ester will block chain extension (it's a capping group).

Q4: How do I remove the Ethyl Ester (OEt) after synthesis? A: Saponification (LiOH/NaOH in MeOH/Water).

  • Risk:[3] Saponification of Ornithine esters is prone to racemization and hydantoin formation.

  • Alternative: If you need the free acid at the end, start with a 2-Chlorotrityl Chloride resin loaded with Fmoc-Orn(Boc)-OH, rather than synthesizing the ester and hydrolyzing it.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics and mechanism of diketopiperazine formation in peptide esters. Journal of Pharmaceutical Sciences, 87(3), 283–288.

  • Pearson, A. J., et al. (2008). Aggregation in Peptide Synthesis and Purification: Mechanisms and Troubleshooting. Methods in Enzymology, 289, 3-21.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Bachem Technical Guides. (2021). Care and Handling of Amyloid and Aggregation-Prone Peptides.

Sources

Technical Support Center: Optimizing Peptide Synthesis with L-Ornithine Ethyl Ester Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) is a specialized building block used primarily in solution-phase peptide synthesis or as a C-terminal modification. Users frequently report low yields due to three distinct failure modes: incomplete neutralization of the double salt, diketopiperazine (DKP) formation at the dipeptide stage, and


-lactamization  (side-chain cyclization).

This guide provides technical protocols to bypass these bottlenecks. It moves beyond standard "recipes" to explain the mechanistic causes of failure, ensuring your process is robust and reproducible.

Module 1: The Salt Factor (Pre-Coupling Preparation)

The Issue: The reagent is supplied as a dihydrochloride (2HCl). Unlike standard amino acid salts, it releases two moles of acid per mole of reagent. If you use standard 1.0 equivalent base neutralization, the


-amine remains protonated (

), rendering it non-nucleophilic. Coupling will fail completely. Conversely, a large excess of strong base (e.g., TEA) promotes racemization of the activated carboxyl component.
Optimized Neutralization Protocol

Objective: Free the


-amine without triggering ester hydrolysis or racemization.
ParameterRecommendationTechnical Rationale
Base Selection N-Methylmorpholine (NMM) or sym-Collidine Weaker bases (

~7.4) than DIEA/TEA (

~10-11). They neutralize the HCl but are less likely to abstract the

-proton, reducing racemization risk [1].
Stoichiometry 2.0 - 2.1 Equivalents You must neutralize both HCl molecules. 1.0 eq leaves the amine protonated; >2.5 eq risks base-catalyzed side reactions.
Timing In-situ (Cold) Do not free-base and store. Neutralize immediately prior to adding the activated amino acid to prevent intermolecular condensation.
Step-by-Step Workflow
  • Dissolve H-Orn-OEt·2HCl in DMF or DCM (Concentration: 0.1 – 0.2 M).

  • Cool the solution to 0°C on an ice bath.

  • Add 2.0 equivalents of NMM.

  • Stir for 1-2 minutes.

  • Immediate Action: Add the pre-activated carboxylic acid component (e.g., Boc-AA-OH + EDC/HOBt).

Module 2: The Yield Killer (Diketopiperazine Formation)

The Issue: The most common cause of "low yield" is not the coupling itself, but the loss of product after deprotecting the second amino acid.

When you synthesize a dipeptide (e.g., H-AA2-Orn-OEt), the free N-terminal amine of AA2 can attack the C-terminal ethyl ester of Ornithine. This forms a cyclic Diketopiperazine (DKP) and cleaves the peptide from the ester, destroying your linear chain.

Mechanism Visualization

DKP_Mechanism Start Linear Dipeptide (H-AA2-Orn-OEt) Attack Nucleophilic Attack (N-term attacks Ester) Start->Attack Basic Conditions Transition Cyclization (Tetrahedral Intermediate) Attack->Transition Product Diketopiperazine (DKP) (Cyclic Byproduct) Transition->Product Loss Loss of Peptide Chain Product->Loss

Caption: The DKP formation pathway. The N-terminal amine back-bites the C-terminal ester, ejecting ethanol and forming a stable ring structure.

Prevention Strategy

If you observe low yields specifically after the second cycle, implement Strategy B immediately.

StrategyMethodologyWhen to Use
A: Steric Bulk Use Trityl (Trt) protection for AA2 (the amino acid coupled to Ornithine).If AA2 is small (Gly, Ala). Trt is removed with mild acid (1% TFA), avoiding the basic conditions that trigger DKP.[1]
B: Rapid Coupling Perform the next coupling (AA3) immediately with high-activity reagents (HATU/HOAt).Standard protocol.[2] Minimizes the time the dipeptide exists as a free amine.
C: Dipeptide Unit Couple AA2 and AA3 as a pre-formed dipeptide (Fmoc-AA3-AA2-OH).Best for Proline. If AA2 is Proline, DKP formation is extremely fast. Never couple Proline individually to Orn-OEt.

Module 3: Ornithine Specifics ( -Lactamization)

The Issue: Ornithine has a reactive side-chain amine (


-amine). If this group is not orthogonally protected, it can attack the activated carboxyl group during coupling (branching) or attack the backbone ester (lactamization).

Required Specification: Ensure your starting material is


-protected .
  • Recommended: H-Orn(Boc)-OEt·HCl or H-Orn(Z)-OEt·HCl.

  • Forbidden: H-Orn-OEt·2HCl (unprotected side chain) unless you specifically intend to react the side chain.

Troubleshooting & FAQs

Q1: My coupling reaction turns cloudy immediately after adding base. Is this a problem?

A: It depends.

  • White Precipitate: This is likely N-methylmorpholine hydrochloride (NMM·HCl) salt precipitating out of DCM. This is normal and harmless.

  • Gelatinous Mass: This indicates peptide aggregation. Switch solvent to DMF or NMP, or add chaotropic salts (LiCl).

Q2: I am using EDC/HOBt, but the reaction is too slow (>12 hours). Can I heat it?

A: No. Heating ethyl esters with amine salts promotes ester hydrolysis and racemization.

  • Solution: Switch to HATU/HOAt (1.1 eq) with Collidine (2.1 eq). This usually completes coupling in <1 hour. Note: HATU requires strict base control; do not exceed pH 8.

Q3: Why is my yield lower with Ornithine than with Lysine?

A: Ornithine is sterically different and more prone to intramolecular cyclization (


-lactam) than Lysine due to the 5-membered ring preference vs. Lysine's 6-membered ring. Ensure the 

-protecting group (e.g., Boc, Z) is stable to your coupling conditions.
Q4: Can I use PyBOP?

A: Yes, but PyBOP generates carcinogenic HMPA as a byproduct.[3] PyOxim is a safer alternative with comparable or better reactivity [2].

Summary of Experimental Workflow

Use this logic flow to design your next experiment.

Workflow Start Start: H-Orn-OEt·2HCl Step1 Dissolve in DMF/DCM Cool to 0°C Start->Step1 Decision Check Base Step1->Decision WrongBase Strong Base (TEA/DIEA) > 2.5 eq Decision->WrongBase Avoid RightBase Weak Base (NMM/Collidine) 2.0 - 2.1 eq Decision->RightBase Select Fail Racemization or Hydrolysis WrongBase->Fail Coupling Add Pre-Activated AA (EDC/HOBt or HATU) RightBase->Coupling Result High Yield Linear Peptide Coupling->Result

Caption: Decision tree for neutralizing Ornithine Ethyl Ester Dihydrochloride.

References

  • Carpino, L. A., et al. (2002). "The effect of amino acid side chain, tertiary amine, and solvent on the intrinsic rate of racemization."[4] Journal of Organic Chemistry. Available at:

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Available at:

  • BenchChem. (2025).[2][5] "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention." Technical Support. Available at:

  • Royal Society of Chemistry. "Prevention of diketopiperazine formation in peptide synthesis." J. Chem. Soc., Perkin Trans. Available at:

Sources

Technical Support Center: Troubleshooting Unexpected Masses in Ornithine-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers puzzled by unexpected mass shifts and fragmentation anomalies when analyzing ornithine (Orn)-containing peptides. Ornithine, a non-proteinogenic amino acid, presents unique gas-phase and solution-phase reactivities.

This guide synthesizes field-proven insights to help you diagnose, understand, and resolve these issues. Rather than simply providing fixes, we will explore the underlying chemical causality of these phenomena to ensure the scientific integrity of your LC-MS workflows.

Diagnostic Overview

Before altering your synthesis protocols or mass spectrometry parameters, you must accurately classify the mass shift. The flowchart below outlines the logical relationship between observed mass shifts and their chemical root causes.

DiagnosticWorkflow Start Observation: Unexpected Mass in Orn-Peptide Analyze Calculate Mass Shift (ΔM) Start->Analyze Shift1 ΔM = -17 Da or -18 Da (Loss of NH3 or H2O) Analyze->Shift1 Shift2 ΔM = -43 Da (Relative to Arg-Peptide) Analyze->Shift2 Shift3 Dominant Unexpected Cleavage Product Analyze->Shift3 Cause1 Gas-Phase Artifact: In-Source Fragmentation Shift1->Cause1 Cause2 Synthesis Artifact: Arg to Orn Conversion Shift2->Cause2 Cause3 The 'Ornithine Effect': CID Lactamization Shift3->Cause3

Diagnostic workflow for identifying the root cause of unexpected mass shifts in Orn-peptides.

Quantitative Data: Common Ornithine-Related Mass Shifts

To facilitate rapid spectral interpretation, compare your observed


 against this standardized table of common ornithine-related deviations.
Modification / EventMonoisotopic Mass Shift (

)
Root CauseAffected Ion Types
Ammonia Loss -17.0265 DaGas-phase nucleophilic attack / ScramblingPrecursor,

,

,

Water Loss -18.0105 DaC-terminal Ornithine cyclizationPrecursor,

-ions
Arg

Orn Conversion
-43.053 DaProtecting group degradation during cleavageIntact Peptide
Carbamylation +43.0058 DaUrea buffer degradation (cyanate reaction)Intact Peptide
Troubleshooting Guide 1: The "Ornithine Effect" (Gas-Phase Lactamization)

Symptom: During Collision-Induced Dissociation (CID) MS/MS, you observe a massive, disproportionate cleavage C-terminal to the ornithine residue. This is often accompanied by a prominent


-ion that dominates the spectrum, suppressing other sequence ions. If Orn is at the C-terminus, a strong neutral loss of water (-18 Da) is observed directly from the precursor.

Causality (The "Why"): This phenomenon is known as the "Ornithine Effect" [1]. Unlike standard peptide backbone fragmentation (which typically forms oxazolone structures), the gas-phase proton affinity of ornithine allows the ionizing proton to mobilize. The highly nucleophilic


-amine of the ornithine side chain attacks the adjacent C-terminal carbonyl carbon. This intramolecular reaction is thermodynamically driven by the formation of a highly stable six-membered lactam ring [2], resulting in a facile peptide backbone cleavage.

OrnithineEffect Precursor Protonated Orn-Peptide [M+H]+ ProtonMobility Proton Mobilization to Amide Backbone Precursor->ProtonMobility Attack Nucleophilic Attack by γ-amine ProtonMobility->Attack Products Stable 6-Membered Lactam (b-ion) + y-ion / H2O Attack->Products

Mechanistic pathway of the Ornithine Effect during collision-induced dissociation (CID).

Self-Validating Protocol: Bypassing the Ornithine Effect for Full Sequencing To obtain complete sequence coverage when the Ornithine Effect suppresses standard fragmentation, execute the following step-by-step methodology:

  • Identify the Suppressed Spectrum : Run standard low-energy CID (e.g., in a triple quadrupole or ion trap). If the spectrum is dominated by a single C-terminal cleavage at the Orn residue, proceed to Step 2.

  • Switch to Electron-Transfer Dissociation (ETD) : ETD induces fragmentation via electron transfer rather than vibrational excitation. This bypasses the nucleophilic attack mechanism entirely.

  • Optimize Declustering Potential : Lower the declustering potential (DP) or capillary voltage in the ion source. High source energy can induce in-source lactamization before the peptide even reaches the collision cell.

  • Data Validation : Compare the CID and ETD spectra. A successful ETD run will yield a comprehensive

    
    - and 
    
    
    
    -ion series, confirming the peptide sequence without the dominant lactam artifact.
Troubleshooting Guide 2: Arginine-to-Ornithine Conversion (Synthesis Artifact)

Symptom: You synthesized an Arginine-containing peptide, but the intact MS1 spectrum shows a major impurity at exactly -43.05 Da relative to your target mass. MS/MS sequencing reveals that the mass shift is localized exclusively to the Arginine residue.

Causality (The "Why"): This is a solution-phase synthesis artifact, not a mass spectrometer artifact. When using Boc-chemistry or specific Fmoc-protecting groups (like


 or Tosyl on Arginine), the final harsh acid cleavage (e.g., HF or TFMSA) can trigger a side reaction. The protecting group degrades, and the guanidinium group of the Arginine side chain is partially cleaved. This results in the loss of a 

equivalent (a net loss of 43 Da), effectively mutating your Arginine into an Ornithine residue directly on the resin [3].

Self-Validating Protocol: Preventing Arg-to-Orn Conversion

  • Re-evaluate Protecting Groups : If using Boc-Arg(

    
    )-OH, switch to a more stable protecting group such as Boc-Arg(Mts)-OH, or transition entirely to Fmoc-Arg(Pbf)-OH, which is significantly less prone to ornithine conversion during TFA cleavage.
    
  • Optimize Cleavage Scavengers : If you must use the existing chemistry, prepare a fresh cleavage cocktail with optimized scavengers. Use a mixture of TFA/Thioanisole/EDT/Anisole (90:5:3:2). The thiol scavengers (like 1,2-ethanedithiol) help quench reactive carbocations that exacerbate side reactions.

  • Temperature Control : Perform the cleavage strictly at 0°C for the first 30 minutes, then slowly warm to room temperature. High thermal energy during cleavage accelerates the degradation of the guanidinium group.

  • Analytical Confirmation : Cleave a 5 mg micro-aliquot of the resin using the optimized cocktail. Analyze via LC-MS. If the -43 Da peak is eliminated or reduced to <5%, apply the protocol to the bulk batch.

Frequently Asked Questions (FAQs)

Q: I am performing Hydrogen-Deuterium Exchange (HDX-MS) on an Orn-peptide using ETD. Why am I seeing a massive loss of ammonia (-17 Da) that is ruining my deuterium quantification? A: This is a known issue with gas-phase hydrogen scrambling. During ETD, especially under harsh declustering conditions, the peptide can undergo hydrogen scrambling before the loss of ammonia from the N-terminus or the Orn side-chain [4]. The eliminated ammonia takes a fraction of the retained deuterium with it, artificially depleting the deuterium content of the resulting fragment ion. Solution: Strictly use mild declustering conditions in the ion source to minimize scrambling prior to ETD.

Q: Can I use the Ornithine Effect to my advantage in peptide sequencing? A: Absolutely. Because the lactamization is highly thermodynamically favored (even more so than the well-known Proline or Aspartic acid cleavage effects), researchers intentionally convert Arginine to Ornithine (deguanidination) in solution to induce highly selective, predictable cleavages in complex polypeptide ions [1]. This acts as a targeted gas-phase chemical cleavage method to simplify complex spectra.

Q: Why does Lysine not show the same massive cleavage effect as Ornithine? A: The difference comes down to chain length and ring strain. Ornithine cyclization forms a six-membered lactam ring. Lysine has one additional methylene group in its side chain, meaning nucleophilic attack would form a seven-membered lactam ring. The formation of a six-membered ring is kinetically and thermodynamically favored by a ratio of approximately 500:1 over the seven-membered ring, making the "Lysine Effect" negligible by comparison.

References
  • McGee WM, McLuckey SA.
  • "Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions." J Am Soc Mass Spectrom. 2019.
  • "Technical Support Center: Boc-Arg(di-Z)-OH in Peptide Synthesis." Benchchem. 2025.
  • "Loss of Ammonia during Electron-Transfer Dissociation of Deuterated Peptides as an Inherent Gauge of Gas-Phase Hydrogen Scrambling." Analytical Chemistry. 2010.

Technical Support Center: Troubleshooting H-Orn-OEt·2HCl Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when researchers utilize L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) in peptide synthesis and medicinal chemistry. Working with this building block requires a strict understanding of its structural thermodynamics.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you identify, prevent, and remove common byproducts associated with H-Orn-OEt·2HCl reactions.

FAQ 1: Why does my H-Orn-OEt·2HCl reaction yield a complex mixture immediately upon neutralization?

The Causality: H-Orn-OEt·2HCl is stable only as a dihydrochloride salt. When you introduce a base (such as DIPEA or TEA) to neutralize the salt for a coupling reaction, you generate two highly nucleophilic free amines (the α-amine and the δ-amine).

Because the δ-amine is situated at the end of a flexible 5-carbon aliphatic chain, its spatial proximity to the α-ethyl ester creates an entropically favored trajectory for intramolecular nucleophilic acyl substitution. The δ-amine attacks the ester carbonyl, expelling ethanol and forming a highly stable 6-membered ring. Furthermore, if a coupling reagent and carboxylic acid are present, both the α- and δ-amines compete for the activated acyl donor, leading to a chaotic mixture of regioisomers and di-acylated products.

OrnithinePathways Salt H-Orn-OEt·2HCl (Starting Material) FreeBase H-Orn-OEt (Free Base) Salt->FreeBase Neutralization (Base: TEA/DIPEA) Lactam 3-Amino-2-piperidone (Delta-Lactam Byproduct) FreeBase->Lactam Intramolecular Cyclization (-EtOH) Desired Target Mono-Amide (Desired Product) FreeBase->Desired Controlled Coupling (R-COOH, Activator) DiAmide Di-acylated / Regioisomer (Byproducts) FreeBase->DiAmide Excess Reagent / Poor Selectivity

Reaction pathways of H-Orn-OEt showing desired coupling vs. lactamization and regioisomerization.

FAQ 2: I am detecting a major byproduct with a mass of 114 Da. What is it, and how do I remove it?

Expert Insight: A mass of 114 Da ([M+H]+ = 115) corresponds to 3-amino-2-piperidone (also known as cyclo-ornithine) . This δ-lactamization is a heavily documented side reaction when working with ornithine esters . Once formed, it cannot be "un-cyclized" under standard conditions and must be physically removed from your target product.

Step-by-Step Methodology: Cation-Exchange Scavenging Protocol Because 3-amino-2-piperidone retains a basic α-amine, it can be selectively trapped using acid-base chemistry, leaving your neutral, fully protected peptide in solution.

  • Solubilization: Dissolve the crude reaction mixture (containing the desired protected peptide and the lactam byproduct) in dichloromethane (DCM).

  • Resin Addition: Add 3 to 5 equivalents (relative to the theoretical lactam yield) of a macroporous sulfonic acid resin (e.g., Amberlyst-15).

  • Agitation: Agitate the suspension gently at room temperature for 2 hours. The basic α-amine of the lactam will covalently bind to the acidic resin.

  • Filtration: Filter the mixture through a fritted glass funnel. Wash the resin bed twice with pure DCM to ensure complete recovery of the product.

  • Self-Validation Check: Spot the filtrate on a TLC plate and stain with ninhydrin. The absence of a colored spot confirms the complete removal of the primary amine-containing lactam, validating the success of the scavenging step.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.

PurificationWorkflow Mix Crude Reaction Mixture (Product, Lactam, Salts, Urea) Wash1 Aqueous Wash (pH 3-4) Removes unreacted amines Mix->Wash1 Wash2 Aqueous Wash (pH 8-9) Removes acidic byproducts Wash1->Wash2 OrgPhase Organic Phase (Contains Product + Lactam) Wash2->OrgPhase Scavenger Cation-Exchange Resin (Traps basic lactam) OrgPhase->Scavenger Pure Purified Target Compound Scavenger->Pure Filtration & Concentration

Step-by-step liquid extraction and resin scavenging workflow for H-Orn-OEt byproduct removal.

FAQ 3: How can I prevent the formation of regioisomers during coupling?

Expert Insight: Attempting to selectively couple raw H-Orn-OEt·2HCl in situ is fundamentally flawed due to the nearly identical pKa ranges of the α- and δ-amines. The only reliable way to prevent regioisomeric mixtures is to abandon the raw dihydrochloride salt in favor of orthogonally protected building blocks (e.g., Fmoc-Orn(Boc)-OH). If you must use H-Orn-OEt, you must pre-protect it.

Protocol for Selective Protection: If you require coupling exclusively at the δ-amine, you must temporarily shield the α-amine. While copper(II) complexation is standard for free amino acids, for esters, a bulky protecting group strategy is required. React the dihydrochloride salt with 1.0 equivalent of a bulky trityl (Trt) chloride at -78°C. The steric bulk heavily favors the less hindered δ-amine, allowing subsequent orthogonal protection of the α-amine.

FAQ 4: How do I remove urea byproducts generated from coupling reagents?

Expert Insight: When coupling acids to H-Orn-OEt, carbodiimide reagents (EDC, DIC) generate urea byproducts that frequently co-elute with the target product.

  • For EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The resulting urea is highly water-soluble. A standard biphasic extraction using 0.1 M HCl followed by saturated NaHCO₃ will completely partition the urea into the aqueous waste.

  • For DIC (N,N'-Diisopropylcarbodiimide): Diisopropylurea (DIU) is notoriously insoluble in both aqueous and organic phases. Do not attempt to extract it. Instead, cool your reaction mixture in an ice bath for 30 minutes. The DIU will precipitate as a white solid. Filter it off through a Celite pad before beginning your aqueous washes.

Quantitative Data: Byproduct Summary & Resolution

Use the following table to rapidly diagnose and resolve impurities identified via LC-MS in your H-Orn-OEt workflows.

ByproductMW (Da)Root CausePhysicochemical PropertyRemoval Strategy
3-Amino-2-piperidone 114.15Intramolecular cyclization of δ-amineHighly water-soluble, basic α-amineAcidic aqueous wash (pH 4), Cation-exchange resin
Regioisomers (α- vs δ-amide) VariesLack of orthogonal protectionSimilar polarity to target productPreventative: Orthogonal protection; Reactive: Prep-HPLC
Di-acylated Ornithine VariesExcess coupling reagent / unshielded aminesHighly lipophilic, neutralNormal-phase silica flash chromatography
Diisopropylurea (DIU) 144.22DIC coupling reagent byproductInsoluble in cold DCM/EtOAcCold filtration prior to liquid-liquid extraction
References
  • National Center for Biotechnology Information. "3-Amino-2-piperidone | C5H10N2O | CID 5200225." PubChem. Available at:[Link]

  • V. Videnova, et al. "Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin." Organic Process Research & Development, 2022. Available at:[Link]

Technical Support Center: Optimizing H-Orn-OEt·2HCl Reactivity

[1]

Product: H-Orn-OEt·2HCl (Ethyl L-ornithine dihydrochloride) CAS: 84772-29-2 Molecular Weight: 233.14 g/mol (Salt) / 160.21 g/mol (Free Base)[1][2]

The Core Concept: The "Salt Paradox"

User Question: Why is this molecule so difficult to dissolve in DCM, and why does my reaction yield a byproduct with Mass [M-46]?

The Scientist’s Answer: You are navigating a trade-off between solubility and stability .[1][2]

  • The 2HCl Salt (State A): The molecule is locked in a protonated state (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). It is stable and resistant to hydrolysis but non-nucleophilic  (unreactive) and insoluble in non-polar organic solvents like Dichloromethane (DCM).[2]
    
  • The Free Base (State B): Upon neutralization, the amine becomes nucleophilic (reactive) and soluble in DCM. However, it immediately becomes susceptible to intramolecular cyclization (Lactamization), expelling ethanol (Mass -46 Da).[1][2]

The "Ornithine Effect" (Lactamization Pathway)

The most critical failure mode for this compound is the formation of 3-amino-2-piperidone (Ornithine Lactam).[1] This is thermodynamically favored because it forms a stable 6-membered ring.[1][2]

OrnithineReactivitySaltH-Orn-OEt·2HCl(Stable, Insoluble in DCM)FreeBaseFree Base Intermediate(Reactive, Unstable)Salt->FreeBase DeprotonationBaseAdd Base(TEA/DIPEA)Base->FreeBaseCouplingDesired Amide Product(Linear)FreeBase->Coupling Fast Reaction(with Electrophile)LactamByproduct: Lactam(3-amino-2-piperidone)[M-46 Da]FreeBase->Lactam Slow Side Reaction(Intramolecular Attack)

Figure 1: The kinetic competition between desired coupling and unwanted lactamization.

Troubleshooting Guides

Scenario A: "The starting material won't dissolve in my organic solvent (DCM/THF)."

Diagnosis: The compound is still in its ionic dihydrochloride form.[1][2] The Fix: You must perform an in-situ neutralization or a "free-basing" extraction.[1][2]

Protocol 1: In-Situ Neutralization (Recommended for Peptide Coupling) Use this if you are reacting H-Orn-OEt with a carboxylic acid/activated ester.[1][2]

  • Suspend H-Orn-OEt[1][2]·2HCl in DCM (it will look cloudy).[1][2]

  • Add the carboxylic acid (1.0 eq) and coupling agent (e.g., EDC/HOBt or HATU).[2]

  • Crucial Step: Add DIPEA (Diisopropylethylamine) dropwise.[1][2]

    • Stoichiometry: You need exactly 2.0–2.2 equivalents .[1][2]

    • Why? The first 2.0 eq neutralize the 2HCl. The excess 0.1-0.2 eq maintains the basic pH required for the reaction.

  • Observation: The solution should clear up as the salt converts to the free base and reacts.

Protocol 2: Biphasic Extraction (For pure Free Base isolation) Warning: Use immediately.[1][2] Do not store the free base.

  • Dissolve H-Orn-OEt[1][2]·2HCl in a minimal amount of water (highly soluble).[1][2]

  • Add an equal volume of DCM.[1][2]

  • Add saturated aqueous

    
     or 
    
    
    while stirring until pH ~9-10.
  • Extract the DCM layer, dry over

    
    , and concentrate.
    
  • Time Limit: Use the resulting oil within 30 minutes .

Scenario B: "I see a major impurity with Mass [M-46] or [M-EtOH]."

Diagnosis: You have triggered the Ornithine Effect .[2] The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Root Causes & Solutions:

Cause Mechanism Solution

| Excess Base | High pH (>11) deprotonates the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

21212123Slow ReactionHeat120°C

Critical Data & Reference Values

pKa Values (The Causality of Reactivity)

Understanding pKa is essential for "Selective Neutralization."

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -COOH:  ~1.7 (Esterified in this product)[2]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -NH3+:  ~8.6[2]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -NH3+:  ~10.7[2]
    

Strategic Insight: To couple the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

cannot cyclize2ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Solubility Profile
SolventH-Orn-OEt[1][2]·2HCl (Salt)H-Orn-OEt (Free Base)
Water Highly Soluble (>100 mg/mL)Decomposes (Hydrolysis)
Methanol/Ethanol SolubleSoluble
DCM/Chloroform Insoluble Soluble
Ether/Hexane InsolubleInsoluble

Validating Your Experiment (QC Checks)

Test 1: Mass Spectrometry (The Definitive Check)

  • Target Mass (M+H): 161.1 Da (Free base + H)

  • Lactam Mass (M+H): 115.1 Da (Loss of 46 Da from EtOH)[2]

  • Note: If you see a peak at 115, your neutralization was too aggressive or the reaction time was too long.

Test 2: TLC Monitoring

  • Stationary Phase: Silica Gel 60 F254.[1][2]

  • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).[1][2]

  • Visualization: Ninhydrin Stain (Both species turn purple/red).[1][2]

  • Differentiation: The Lactam is more polar (lacks the ethyl group, has amide character) and will typically have a lower Rf than the linear ester.

Decision Tree for Workflow

TroubleshootingStartStart: H-Orn-OEt·2HClSolventSelect SolventStart->SolventDCMDCM (Non-Polar)Solvent->DCMWaterWater/MeOH (Polar)Solvent->WaterActionDCMRequires Base (2.0 eq)to dissolveDCM->ActionDCMActionWaterDissolves directlyWater->ActionWaterRiskRisk: LactamizationActionDCM->RiskSafeSafe Zone:pH < 10Temp 0°CRisk->SafeControlled BaseDangerDanger Zone:pH > 11Temp > 25°CRisk->DangerExcess Base

Figure 2: Decision matrix for solvent selection and risk management.[1][2]

References

  • Chemical Structure & Properties: PubChem.[1][2] Ornithine ethyl ester.[1][2][4][5] National Library of Medicine. Available at: [Link][1][2]

  • Lactamization Mechanism (The Ornithine Effect): Poutsma, J. C. (2019).[1][2] Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • pKa Data for Amino Acids: Williams, R. pKa Data Compiled. Organic Chemistry Data. Available at: [Link]

Validation & Comparative

Comparative Guide: H-Orn-OEt.2HCl vs. H-Lys-OEt.2HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: H-Orn-OEt.2HCl vs. H-Lys-OEt.2HCl in Peptide Synthesis Content Type: Technical Comparison Guide

Executive Summary: The "Lactamization Trap"

For researchers and drug developers, the choice between H-Orn-OEt.2HCl (Ornithine ethyl ester) and H-Lys-OEt.2HCl (Lysine ethyl ester) is rarely a simple substitution of homologs. While they differ by only a single methylene unit (


), this structural variance dictates a massive divergence in synthetic stability.

The Core Insight: H-Lys-OEt.2HCl is a robust, standard building block for C-terminal functionalization. In contrast, H-Orn-OEt.2HCl is kinetically unstable upon neutralization, undergoing rapid intramolecular cyclization to form a lactam (3-amino-2-piperidone). This guide details the physicochemical drivers of this difference, provides protocols for navigating these challenges, and outlines their distinct biological applications.

Structural & Physicochemical Analysis

The fundamental difference lies in the side-chain length, which influences basicity, steric reach, and most importantly, the thermodynamics of ring closure.[1]

FeatureH-Orn-OEt.2HCl H-Lys-OEt.2HCl
IUPAC Name Ethyl 2,5-diaminopentanoate dihydrochlorideEthyl 2,6-diaminohexanoate dihydrochloride
Side Chain Propyl amino (

)
Butyl amino (

)
Side Chain Position

-amine (Delta)

-amine (Epsilon)
Side Chain pKa ~10.2 - 10.5~10.5 - 10.8
Lactam Risk Critical (6-membered ring) Low (7-membered ring)
Trypsin Sensitivity Resistant Highly Susceptible
Visualizing the Homologs

The following diagram illustrates the structural relationship and the critical "attack vector" for cyclization.

structure_comparison Orn H-Orn-OEt (C5 Backbone) Delta-Amine Diff Difference: 1 Methylene Group (-CH2-) Orn->Diff Lys H-Lys-OEt (C6 Backbone) Epsilon-Amine Diff->Lys caption Figure 1: Structural homology between Ornithine and Lysine ethyl esters.

Synthetic Reactivity: The Ornithine Effect

The most critical technical consideration when using these reagents is intramolecular aminolysis .

The Mechanism of Failure (Ornithine)

When H-Orn-OEt.2HCl is neutralized (e.g., with DIPEA or TEA) to liberate the amine for coupling, the


-amino group is spatially positioned to attack the C-terminal ethyl ester. This forms a 6-membered lactam ring  (3-amino-2-piperidone).
  • Kinetics: Extremely fast (Entropy favored).

  • Outcome: The peptide chain terminates; the Ornithine converts into a cyclic byproduct rather than coupling to the incoming amino acid.

The Stability of Lysine

H-Lys-OEt.2HCl, upon neutralization, faces a kinetic barrier. Attacking its own ester would form a 7-membered lactam ring (3-amino-2-azepanone).

  • Kinetics: Slow (Entropy disfavored).

  • Outcome: The linear species persists long enough to participate in intermolecular peptide coupling.

Pathway Diagram: Lactamization Risk

lactamization_pathway Start_Orn H-Orn-OEt.2HCl (Protonated) Free_Orn Free H-Orn-OEt (Reactive Delta-Amine) Start_Orn->Free_Orn + Base Start_Lys H-Lys-OEt.2HCl (Protonated) Free_Lys Free H-Lys-OEt (Reactive Epsilon-Amine) Start_Lys->Free_Lys + Base Base Neutralization (Base added) Lactam_6 6-Membered Lactam (3-amino-2-piperidone) DEAD END PRODUCT Free_Orn->Lactam_6 Rapid Cyclization (Intramolecular) Lactam_7 7-Membered Lactam (Slow Formation) Free_Lys->Lactam_7 Slow/Disfavored Peptide Linear Peptide Product (Successful Coupling) Free_Lys->Peptide Coupling Reagent (Intermolecular) caption Figure 2: Divergent reaction pathways upon neutralization. Ornithine cyclizes; Lysine couples.

Biological Implications[2][3][4]
Proteolytic Stability (Trypsin Resistance)
  • Lysine: Trypsin binds the positively charged side chain of Lysine (and Arginine) in a deep, negatively charged pocket (Asp189 at the bottom).[1] It cleaves the peptide bond C-terminal to the Lys residue.

  • Ornithine: The shortening of the side chain by one methylene group disrupts this "lock and key" fit. The Ornithine side chain cannot reach the Asp189 residue effectively to anchor the substrate for cleavage.

    • Application: Substituting Lys with Orn is a standard medicinal chemistry strategy to increase the metabolic half-life of a peptide without abolishing the cationic character required for receptor binding.

Experimental Protocols
Protocol A: Standard Coupling with H-Lys-OEt.2HCl

Use this for synthesizing C-terminal Lysine ethyl ester peptides.

  • Dissolution: Dissolve 1.0 eq of H-Lys-OEt.2HCl in DMF.

  • Activation: In a separate vessel, activate the incoming amino acid (1.1 eq) (e.g., Boc-Xaa-OH) with HBTU (1.1 eq) and DIPEA (3.0 eq).

    • Note: Ensure enough base is used to neutralize the 2HCl of the Lysine salt plus the activation.

  • Coupling: Add the activated solution to the H-Lys-OEt solution.

  • Reaction: Stir at room temperature for 1-2 hours.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO3, 1M KHSO4, and Brine.

  • Result: High yield of Boc-Xaa-Lys-OEt .

Protocol B: The "Safe" Handling of Ornithine (Avoid H-Orn-OEt)

Direct coupling of H-Orn-OEt.2HCl is not recommended due to lactamization. Use Side-Chain Protection.

Correct Strategy: Use H-Orn(Boc)-OEt.HCl or H-Orn(Z)-OEt.HCl .

  • Rationale: Protecting the

    
    -amine prevents it from attacking the ester.
    
  • Procedure:

    • Dissolve H-Orn(Boc)-OEt.HCl (1.0 eq) in DMF.

    • Neutralize with DIPEA (2.0 eq). The side chain is Boc-protected and non-nucleophilic.

    • Add pre-activated carboxylic acid component.[2]

    • Couples smoothly to form Xaa-Orn(Boc)-OEt .

  • Deprotection: The side chain can be deprotected (TFA for Boc, Hydrogenolysis for Z) after the ester is hydrolyzed or converted, or if the final peptide conformation prevents cyclization.[1]

Protocol C: Intentional Synthesis of 3-Amino-2-Piperidone (Orn Lactam)

If your goal is the lactam (pharmacophore synthesis), use this protocol.

  • Reactant: Suspend H-Orn-OEt.2HCl (10 mmol) in Methanol (50 mL).

  • Cyclization: Add Triethylamine (22 mmol) dropwise.

  • Conditions: Stir at Room Temperature for 4–12 hours.

  • Observation: The reaction proceeds quantitatively.

  • Purification: Evaporate solvent. The residue contains the lactam and Et3N.HCl salts. Desalt using ion-exchange resin or recrystallization.

References
  • Trypsin Specificity & Mechanism

    • Olsen, J. V., et al. (2004).[1] "Trypsin Cleaves Exclusively C-terminal to Arginine and Lysine Residues." Molecular & Cellular Proteomics. Link

  • Ornithine Lactamization Kinetics

    • Gao, J., et al. (2011).[1] "Selective Synthesis of Lysine Peptides... Ornithine lactamization provides an absolute differentiation."[1] Journal of the American Chemical Society. Link

  • Synthesis of 3-amino-2-piperidone

    • Blanco, M., et al. (2022). "Preparation of Enantiopure 3-Aminopiperidine... from Ornithine." Organic Process Research & Development. Link

  • Peptide Synthesis Reagents

    • BenchChem Application Notes.[3] "H-Lys-OEt.2HCl Properties and Usage." Link

Sources

Technical Guide: Mass Spectrometry Analysis of Peptides Containing L-Ornithine Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of peptides containing L-Ornithine Ethyl Ester (Orn-OEt) against their primary structural analogs: L-Lysine (Lys) and L-Ornithine free acid (Orn-OH) .

Key Findings:

  • Ionization: Orn-OEt exhibits superior ionization efficiency (IE) compared to Orn-OH due to increased hydrophobicity from the ethyl masking group, reducing ion suppression in Reversed-Phase LC (RPLC).

  • Fragmentation: Ornithine residues drive a specific non-canonical fragmentation pathway known as the "Ornithine Effect," resulting in facile C-terminal cleavage via

    
    -lactam formation (6-membered ring).[1] This is distinct from Lysine, which lacks this kinetic favorability.
    
  • Stability: The ethyl ester moiety is susceptible to in-source hydrolysis and solution-phase degradation at pH > 7.0, requiring specific acidic handling protocols to prevent conversion to the free acid.

Technical Introduction

L-Ornithine is a non-proteinogenic amino acid often used in peptidomimetics to alter solubility or metabolic stability. The Ethyl Ester derivative is frequently employed to block the C-terminus or improve membrane permeability (prodrug strategy).

For the mass spectrometrist, the transition from Lysine (natural)


 Ornithine (analog) 

Ornithine Ethyl Ester (derivative) introduces specific mass shifts and fragmentation behaviors that must be accounted for to avoid sequence misassignment.
Chemical Distinctions
FeatureL-Lysine (Lys)L-Ornithine (Orn)L-Ornithine Ethyl Ester (Orn-OEt)
Residue Mass 128.09 Da114.08 Da142.11 Da (+28.03 vs Orn)
Side Chain 4-carbon (butylamine)3-carbon (propylamine)3-carbon + Ethyl Ester
Basicity High (pKa ~10.5)High (pKa ~10.5)High (Side chain amine intact)
Key Fragment m/z 129 (Immonium 101)m/z 115 (Immonium 70)m/z 70 (Immonium) + Loss of 46 Da (EtOH)

Comparative Performance Analysis

A. Ionization Efficiency (Orn-OEt vs. Orn-OH)

Mechanism: Electrospray Ionization (ESI) response is heavily correlated with surface activity and hydrophobicity. Free acid peptides (Orn-OH) are zwitterionic and hydrophilic, often eluting in the solvent front or suffering from suppression.

  • Orn-OEt Advantage: The ethyl group masks the carboxylic polarity, significantly increasing retention on C18 columns. This places the peptide in a higher % organic solvent window during elution, which enhances desolvation efficiency and signal-to-noise ratio (S/N).

  • Observation: Expect a 2–10x signal enhancement for Orn-OEt analogs compared to their hydrolyzed Orn-OH counterparts.

B. Fragmentation Dynamics: The "Ornithine Effect"

This is the critical differentiator between Ornithine and Lysine.

  • Lysine Behavior: Lysine side chains (

    
    -amino) can attack the peptide backbone, but this requires forming a 7-membered ring (caprolactam), which is kinetically slow. Lysine peptides typically yield standard 
    
    
    
    ion series.
  • Ornithine Behavior: The

    
    -amino group of Ornithine attacks the preceding carbonyl carbon to form a 6-membered lactam ring (3-amino-2-piperidinone) .
    
  • Result: This cyclization is kinetically favored, leading to selective cleavage C-terminal to the Ornithine residue. In MS/MS spectra, this results in a dominant fragment ion corresponding to the cleavage at Orn, often suppressing other sequence ions.[1]

C. Stability & Artifacts
  • Orn-OEt vs. Lys: Lysine is stable. Orn-OEt is chemically labile.

  • Hydrolysis Risk: At pH > 8.0, or under high-energy in-source conditions, the ethyl ester hydrolyzes to the free acid (Loss of 28 Da).

  • Differentiation: You must distinguish between sample hydrolysis (pre-injection) and in-source fragmentation.

    • Pre-injection: Chromatographic peak shift (Orn-OH elutes earlier).

    • In-source: Co-elution with the parent mass, but presence of [M-28+H]+ ions.

Experimental Protocol: Self-Validating Workflow

Objective: Characterize Orn-OEt peptides while preventing hydrolysis and confirming the "Ornithine Effect."

Step 1: Sample Preparation (Acidic Stabilization)
  • Solvent: Dissolve peptide in 0.1% Formic Acid (FA) in Water. Do not use ammonium bicarbonate or other basic buffers.

  • Validation: Check pH is < 4.0 using a micro-strip.

  • Concentration: Prepare at 1 pmol/µL.

Step 2: LC-MS Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: H2O + 0.1% FA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.

  • Gradient: 5% B to 40% B over 10 minutes.

    • Why? Orn-OEt is moderately hydrophobic. A shallow gradient ensures separation from potential Orn-OH degradation products (which will elute near 5-10% B).

Step 3: MS/MS Acquisition (HCD/CID)
  • Mode: Positive Ion Mode (ESI+).

  • Collision Energy: Stepped NCE (25, 30, 35).

    • Why? The lactam formation (Ornithine effect) is energy-dependent. Stepped energy ensures you capture both the specific cleavage and the standard backbone fragments.

Step 4: Data Analysis & Validation
  • Search Criteria:

    • Variable Mod: Ethyl Ester (+28.0313 Da) on C-term or Asp/Glu (if applicable).

    • Diagnostic Ion: m/z 70.06 (Ornithine Immonium Ion).

  • Pass Criteria:

    • Observation of parent ion [M+H]+ matching Orn-OEt mass.

    • Retention time shift relative to Orn-OH standard (Orn-OEt must elute later).

    • MS/MS spectrum showing dominant cleavage C-terminal to Orn.[1][2][3]

Visualizations

Diagram 1: Analytical Workflow for Esterified Peptides

This workflow emphasizes the critical pH control steps to prevent artifactual hydrolysis.

Workflow Sample Lyophilized Orn-OEt Peptide Solubilization Solubilization (0.1% Formic Acid) pH < 4.0 Sample->Solubilization Prevent Hydrolysis LC LC Separation (Acidic Mobile Phase) Solubilization->LC Inject ESI ESI Source (Soft Ionization) LC->ESI Elution MS1 MS1: Precursor Check for [M-28] ESI->MS1 Ionization MS2 MS2: Fragmentation (Ornithine Effect) MS1->MS2 Selection

Caption: Optimized workflow for Orn-OEt analysis. Red node indicates the critical control point for stability.

Diagram 2: The "Ornithine Effect" Fragmentation Pathway

This diagram illustrates the mechanistic difference between standard backbone cleavage and the Ornithine-mediated lactam formation.

OrnithineEffect Precursor Protonated Peptide [...-Xaa-Orn-Yaa-...] + H+ Transition Nucleophilic Attack (Delta-NH2 attacks Carbonyl) Precursor->Transition Kinetic Favorability Lactam 6-Membered Lactam Ring (3-amino-2-piperidinone) Transition->Lactam Cyclization Cleavage Selective C-Term Cleavage (Loss of Yaa group) Lactam->Cleavage Backbone Break Immonium Diagnostic Immonium Ion m/z 70.06 Cleavage->Immonium Further Fragmentation

Caption: Mechanism of the Ornithine Effect.[1] The formation of the 6-membered lactam drives selective cleavage.[1]

Data Summary: Mass Shifts & Diagnostic Ions

The following table summarizes the expected mass spectral features for identifying Ornithine Ethyl Ester against its analogs.

AnalyteMonoisotopic Mass ShiftDiagnostic Immonium Ion (m/z)Neutral Loss (Common)
L-Lysine Reference (0)101.11-17 (NH3)
L-Ornithine (Free Acid) -14.015 Da (vs Lys)70.06-17 (NH3), -18 (H2O)
L-Ornithine Ethyl Ester +14.016 Da (vs Lys)+28.031 Da (vs Orn)70.06-46.04 (Ethanol) -28.03 (Ethylene)

Note on Neutral Losses:

  • Ethanol loss (-46 Da): Characteristic of the ester hydrolysis.

  • Ethylene loss (-28 Da): Characteristic of McLafferty rearrangement in esters.

References

  • The Ornithine Effect in Peptide Fragment

    • Source: Journal of the American Society for Mass Spectrometry
    • Context: Explains the kinetic favorability of the 6-membered lactam ring formation in Ornithine compared to the 7-membered ring in Lysine.
    • Link:[Link] (Note: Search "Ornithine effect peptide fragmentation")

  • Differentiation of Lysine and Ornithine by Mass Spectrometry

    • Source: M
    • Context: Defines the specific immonium ions (m/z 70 vs 101) used to distinguish these residues in proteomic searches.
    • Link:[Link]

  • ESI-MS Analysis of Peptide Esters

    • Source: European Pharmaceutical Review
    • Context: Discusses the impact of hydrophobicity and mobile phase pH on the ioniz
    • Link:[Link]

  • Fragment

    • Source: William & Mary ScholarWorks
    • Context: "Investigations of the Fragmentation Spectra of Peptides Containing Lysine and its Non-Protein Amino Acid Homologs.
    • Link:[Link]

Sources

Introduction: The Structural Imperative of Ornithine in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Analysis of Ornithine-Containing Peptides: A Comparative Guide to Circular Dichroism and Alternative Techniques

Ornithine (Orn) is a non-proteinogenic amino acid frequently utilized in the rational design of antimicrobial peptides (AMPs) and cyclic therapeutics. By substituting canonical lysine residues with ornithine, researchers can reduce side-chain length while preserving the cationic primary amine. This modification modulates backbone flexibility, enhances resistance to proteolytic degradation, and fine-tunes membrane-binding affinity[1]. However, these substitutions directly alter the peptide's conformational landscape. Accurately mapping these structural shifts is critical for establishing robust Structure-Activity Relationships (SAR).

Comparative Analysis: CD vs. NMR vs. FTIR

Selecting the appropriate analytical technique is foundational to peptide characterization. While X-ray crystallography is limited by the difficulty of crystallizing highly flexible peptides, solution-phase techniques offer dynamic structural insights.

Table 1: Comparison of Structural Analysis Techniques for Peptides

FeatureCircular Dichroism (CD)Nuclear Magnetic Resonance (NMR)Fourier Transform Infrared (FTIR)
Primary Output Global secondary structure (α-helix, β-sheet)Atomic-resolution 3D structureVibrational states (Amide I/II bands)
Sample Concentration Low (0.1–0.2 mg/mL)High (0.5–1.0 mM)Medium (1–5 mg/mL)
Solvent Compatibility High (Buffer, Liposomes, Micelles)Moderate (Requires isotopic labeling/D₂O)High (Excellent for D₂O and membranes)
Throughput & Speed High (Minutes per scan)Low (Days to weeks for acquisition)High (Minutes per scan)
Cost & Accessibility Moderate cost, widely accessibleHigh cost, specialized expertise requiredLow cost, highly accessible

Causality in Technique Selection: Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light[2][3]. It remains the gold standard for ornithine-containing peptides because it rapidly quantifies helix-coil transitions across diverse solvent environments. While NMR provides unparalleled atomic resolution[4], the high concentration requirements and complex interpretation for non-canonical amino acids make it less suitable for high-throughput screening. FTIR serves as a complementary tool, particularly advantageous when analyzing peptides in heavily absorbing solvents or lipid bilayers where CD signals might be obscured by light scattering[4][5].

Logical Framework of Ornithine-Induced Helicity

The incorporation of ornithine fundamentally alters how peptides interact with lipid membranes. The following diagram illustrates the causal relationship between ornithine substitution and the induction of α-helical conformations in membrane-mimicking environments.

Logic A Ornithine Substitution (Shorter Side Chain) B Altered Backbone Flexibility A->B C Preserved Positive Charge A->C D Membrane Interaction (POPG/POPC Vesicles) B->D C->D E Induced Alpha-Helical Conformation D->E

Logical relationship between ornithine substitution and induced peptide helicity.

Self-Validating Experimental Protocol: CD Analysis of Ornithine Peptides

To ensure data integrity, the following protocol integrates self-validating checkpoints to prevent common artifacts such as solvent absorption interference[6].

Step 1: Sample and Environment Preparation

  • Peptide Solubilization: Dissolve the purified (>95%) ornithine-containing peptide in a low-salt, UV-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.15 mg/mL. Causality: High chloride concentrations (e.g., from NaCl or Tris-HCl) absorb strongly below 200 nm, obscuring critical far-UV CD signals[6].

  • Membrane Mimetic Preparation: Prepare small unilamellar vesicles (SUVs) composed of 100% POPG or a POPC/POPG mixture at a 2 mM concentration to simulate anionic bacterial membranes[7].

Step 2: Instrument Calibration and Setup

  • Nitrogen Purging: Purge the CD spectropolarimeter with high-purity nitrogen gas (>3 L/min) for 15 minutes prior to the experiment. Causality: Oxygen absorbs deep-UV light and converts to ozone, which damages optical mirrors and degrades signal-to-noise ratios.

  • Parameter Configuration: Use a 1 mm pathlength quartz cuvette. Set the wavelength range to 190–260 nm, scanning speed to 50 nm/min, bandwidth to 1 nm, and configure the system to average 3 accumulations.

Step 3: Data Acquisition and Self-Validation

  • Baseline Measurement: Record the spectrum of the buffer/vesicle solution alone.

  • Self-Validation Check (HT Voltage): Monitor the High Tension (HT) voltage during the baseline scan. Causality: The HT voltage reflects the photomultiplier tube's amplification. If the HT exceeds 600 V at any wavelength, the solvent is absorbing too much light, rendering the CD data at that wavelength unreliable[6]. Dilute the solvent or use a shorter pathlength cuvette (e.g., 0.1 mm) if this occurs.

  • Peptide Measurement: Add the peptide solution, record the spectrum, and mathematically subtract the baseline.

Step 4: Data Deconvolution

  • Convert the raw ellipticity (

    
    , in millidegrees) to Mean Residue Ellipticity (MRE, 
    
    
    
    ) to normalize for peptide length and concentration.
  • Calculate the α-helical fraction based on the MRE at 222 nm, where a value of approximately -33,400 deg cm² dmol⁻¹ represents 100% helicity[7].

Experimental Data Comparison: Wild-Type vs. Ornithine Substitution

The table below synthesizes experimental data demonstrating how ornithine substitution impacts the secondary structure of a model membrane-permeabilizing peptide (e.g., Melittin analogs) across different environments[7].

Table 2: Quantitative CD Data of Wild-Type vs. Ornithine-Substituted Peptides

Peptide VariantSolvent EnvironmentMRE at 222 nm (deg cm² dmol⁻¹)Estimated α-Helicity (%)Structural State
Wild-Type (Lys)Aqueous Buffer-3,500~10%Random Coil
Wild-Type (Lys)2 mM POPG Vesicles-23,000~68%α-Helical
Orn-SubstitutedAqueous Buffer-2,800~8%Random Coil
Orn-Substituted2 mM POPG Vesicles-26,500~79%Highly α-Helical

Analysis: Both peptides remain unstructured in aqueous environments. However, upon introduction to anionic POPG vesicles, the ornithine-substituted variant exhibits a more negative MRE at 222 nm, indicating a higher propensity to adopt an α-helical conformation compared to the wild-type. This increased helicity directly correlates with enhanced membrane insertion and biological activity[7].

Workflow Visualization

The comprehensive structural analysis of these peptides requires a multi-disciplinary workflow, integrating synthesis, spectroscopic evaluation, and data modeling.

Workflow A Peptide Synthesis (Ornithine Incorporation) B Solvent Preparation (Buffer vs. POPG/POPC) A->B C Circular Dichroism (Global Secondary Structure) B->C D NMR Spectroscopy (Atomic Resolution) B->D E FTIR Spectroscopy (Vibrational States) B->E F Data Deconvolution & Helicity Calculation C->F D->F E->F G Structure-Activity Relationship (SAR) F->G

Workflow for structural characterization of ornithine-containing peptides.

Conclusion

While NMR and FTIR provide indispensable atomic and vibrational insights, Circular Dichroism remains the most efficient and versatile technique for evaluating the structural dynamics of ornithine-containing peptides. By strictly controlling solvent parameters and monitoring instrument feedback (e.g., HT voltage), researchers can generate highly reliable, self-validating data to drive the rational design of next-generation peptide therapeutics.

References

  • Title: Peptide structure from circular dichroism spectrometry. Source: ResearchGate. URL: 1

  • Title: Secondary structure of the peptides. (A) Circular dichroism spectra... Source: ResearchGate. URL: 7

  • Title: Techniques for the measurement of the structure of proteins in solution, and their complementarity to circular dichroism. Source: National Physical Laboratory (NPL). URL: 4

  • Title: Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Source: JenaLib. URL: 5

  • Title: How to study proteins by circular dichroism. Source: CMB-UNITO. URL: 6

  • Title: Circular Dichroism Spectroscopy. Source: JASCO. URL: 2

  • Title: Circular Dichroism of Peptides. Source: Springer Nature Experiments. URL: 3

Sources

Functional Assays for Peptides Synthesized Using H-Orn-OEt.2HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of H-Orn-OEt.2HCl

H-Orn-OEt.2HCl (L-Ornithine ethyl ester dihydrochloride) is a specialized amino acid building block that serves two distinct, high-value functions in peptide synthesis:

  • Structural Engineering (Cyclization): It acts as a precursor for lactam-bridged cyclic peptides.[1] The ornithine side chain (

    
    ) allows for side-chain-to-tail or side-chain-to-side-chain cyclization, a critical strategy for constraining peptide conformation and improving metabolic stability.[1]
    
  • Physicochemical Modification (Permeability): As a C-terminal ethyl ester, it functions as a "prodrug" moiety. The ester masks the negative charge of the carboxylate, significantly enhancing lipophilicity and passive membrane permeability compared to the free acid form.[2]

This guide objectively compares peptides derived from this building block against standard alternatives (Arginine-containing or C-terminal free acid peptides) and details the functional assays required to validate their superior performance.

Comparative Analysis: Performance vs. Alternatives

A. Metabolic Stability: Ornithine (Orn) vs. Arginine (Arg)

The most common substitution facilitated by H-Orn-OEt is replacing Arginine with Ornithine.

FeatureArginine (Arg) PeptidesOrnithine (Orn) PeptidesImpact of Substitution
Proteolytic Susceptibility High. Primary target for Trypsin and trypsin-like serum proteases (cleaves C-terminal to Arg).Low. Ornithine is non-proteinogenic; its shorter side chain is poorly recognized by trypsin active sites.Extended Half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).
Orn-peptides often survive 3–10x longer in serum.
Receptor Affinity High. Guanidinium group forms bidentate hydrogen bonds.Variable. Amine group forms monodentate bonds; side chain is shorter by

1 carbon.
Potential

shift. May reduce affinity unless the Arg was only needed for charge, not specific H-bonding.
Synthesis Utility Standard linear synthesis.Enables Lactam Cyclization (side-chain amine to C-term carboxyl).[3][4]Access to constrained, highly stable macrocycles.
B. Permeability: Ethyl Ester (OEt) vs. Free Acid (OH)

When H-Orn-OEt is used to retain the C-terminal ester in the final product:

FeatureFree Acid Peptide (C-term -OH)Ethyl Ester Peptide (C-term -OEt)Impact of Esterification
Charge at pH 7.4 Zwitterionic or Net Negative (C-term is

).
Net Positive/Neutral (C-term is neutral

).
Reduced polarity; prevents electrostatic repulsion from cell membranes.
Membrane Permeability Low (

cm/s). Often requires active transport.
High. Lipophilic nature drives passive diffusion.Improved intracellular target engagement.
Cellular Fate Remains as free acid.Prodrug Activation. Intracellular esterases hydrolyze OEt

OH, trapping the active peptide inside.
"Trap-and-Accumulate" mechanism.

Visualizing the Workflow

The following diagram illustrates the dual application pathways for H-Orn-OEt.2HCl and the corresponding functional assays required for validation.

G cluster_synth Synthesis Pathways cluster_assay Critical Functional Assays Start Starting Material H-Orn-OEt.2HCl PathA Path A: Cyclization (Lactam Bridge) Start->PathA Deprotect & Cyclize PathB Path B: C-Term Ester (Linear Prodrug) Start->PathB Retain Ester Assay1 Serum Stability (LC-MS) PathA->Assay1 Validate Protease Resistance Assay2 PAMPA/Caco-2 (Permeability) PathB->Assay2 Validate Cell Entry Assay3 Esterase Hydrolysis (Prodrug Activation) PathB->Assay3 Validate Conversion Assay2->Assay3 Sequential

Caption: Workflow depicting the divergence of H-Orn-OEt.2HCl into cyclic stable scaffolds or linear permeable prodrugs, linked to their respective validation assays.

Detailed Experimental Protocols

To validate the advantages claimed above, you must perform specific functional assays. Do not rely on theoretical properties; verify them experimentally.

Protocol 1: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life extension of Orn-containing peptides vs. Arg-containing controls in human serum.

  • Preparation:

    • Prepare 10 mM stock solutions of the Orn-peptide and the Arg-analog in DMSO.

    • Thaw pooled human serum (commercial or in-house) and centrifuge at 13,000 x g for 10 min to remove lipids/debris.

  • Incubation:

    • Dilute peptide stock into serum to a final concentration of 100 µM (ensure DMSO < 1%).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate serum proteins.

    • Vortex for 30s, incubate on ice for 10 min, then centrifuge at 15,000 x g for 15 min.

  • Analysis:

    • Inject the supernatant into LC-MS/MS.

    • Monitor the parent ion peak area.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Calculate

      
       (slope) and 
      
      
      
      .
    • Success Metric: Orn-peptide should show

      
       that of the Arg-peptide.
      
Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Compare the passive diffusion of H-Orn-OEt (ester) vs. H-Orn-OH (acid) derivatives.

  • System Setup: Use a 96-well PAMPA plate system (e.g., Corning Gentest).

  • Membrane Preparation:

    • Add 300 µL of Buffer (PBS pH 7.4) to the Receiver plate (bottom).

    • Coat the Donor plate (top filter) with 5 µL of artificial lipid solution (1% lecithin in dodecane).

  • Loading:

    • Add 200 µL of peptide solution (10 µM in PBS) to the Donor wells.

    • Include controls: High permeability (Propranolol) and Low permeability (Atenolol).

  • Incubation:

    • Sandwich the plates and incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification:

    • Measure peptide concentration in both Donor and Receiver wells using UV-Vis (if extinction coefficient allows) or LC-MS.

  • Calculation:

    • Calculate Effective Permeability (

      
      ) using the standard PAMPA equation:
      
      
      
      
    • Success Metric: The Ethyl Ester variant should exhibit

      
       cm/s, whereas the Free Acid is typically 
      
      
      
      cm/s.
Protocol 3: Intracellular Esterase Activation (Prodrug Verification)

Objective: Confirm that the ethyl ester is cleaved inside the cell to release the active ornithine peptide.

  • Cell Culture: Culture HeLa or Caco-2 cells to 80% confluence in 6-well plates.

  • Treatment:

    • Treat cells with 10 µM of the H-Orn-OEt peptide for 2 hours.

  • Lysis & Extraction:

    • Wash cells 3x with ice-cold PBS to remove extracellular peptide.

    • Lyse cells using a mild lysis buffer (e.g., 0.1% Triton X-100) or freeze-thaw cycles.

    • Perform protein precipitation (MeOH/ACN) as in Protocol 1.

  • LC-MS Analysis:

    • Analyze the lysate for two species:

      • Parent: Mass of Peptide-OEt.

      • Metabolite: Mass of Peptide-OH (Hydrolyzed).

  • Interpretation:

    • High intracellular levels of Peptide-OH indicate successful cell entry and esterase activation.

    • If only Peptide-OEt is found, the ester is stable but inactive (failed prodrug).

Supporting Data (Representative)

The following table summarizes typical results observed when comparing H-Orn-OEt derived peptides against their Arg/Free-Acid counterparts.

Assay TypeMetricArg-Peptide (Native)Orn-Peptide (Free Acid)Orn-Peptide (Ethyl Ester)
Serum Stability Half-life (

)
25 min140 min 120 min (Ester hydrolysis)*
Permeability PAMPA (

)

cm/s

cm/s
4.5 \times 10^{-6} cm/s
Bioactivity

(Target X)
5 nM15 nM500 nM (Inactive Prodrug)**

*Note: The Ethyl Ester form may hydrolyze in serum; however, its primary goal is rapid cell entry before this occurs. **Note: The Ester form is often less active against the target receptor directly. It relies on intracellular conversion to the active "Orn-Peptide (Free Acid)" form.

References

  • PLOS ONE. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Available at: [Link] (Accessed 2026-03-08).

  • National Institutes of Health (PMC). Designing Cell-Permeable Macrocyclic Peptides. Available at: [Link] (Accessed 2026-03-08).

Sources

Comprehensive Purity Analysis of H-Orn-OEt·2HCl: A Supplier Comparison and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Strategic Importance of H-Orn-OEt·2HCl

L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl, CAS: 84772-29-2) is a highly versatile, non-proteinogenic amino acid derivative. In pharmaceutical development, it serves as a critical intermediate for synthesizing active pharmaceutical ingredients (APIs), most notably , a highly potent and selective inhibitor of nitric oxide synthase (NOS)[1]. In sports nutrition and clinical biochemistry, it is leveraged for its enhanced bioavailability compared to free ornithine, supporting the urea cycle and tissue repair[2].

Because H-Orn-OEt·2HCl is a dihydrochloride salt of an esterified basic amino acid, its purity profile is inherently unstable. It is highly susceptible to moisture-induced hydrolysis, which degrades the ester back into free L-ornithine. Consequently, sourcing high-purity material and validating it through rigorous, self-validating analytical frameworks is essential for reproducible research and cGMP manufacturing.

Supplier Landscape & Baseline Specifications

When sourcing H-Orn-OEt·2HCl, stated specifications vary across the chemical supplier landscape. Relying solely on a Certificate of Analysis (CoA) without internal validation introduces risk, especially for moisture-sensitive downstream reactions. Table 1 synthesizes the baseline purity claims from major suppliers.

Table 1: Stated Specifications of H-Orn-OEt·2HCl from Major Suppliers

SupplierClaimed PurityAnalytical MethodFree Ornithine LimitMoisture Limit
[2]

99.0%
NMRNot SpecifiedNot Specified

98.0%
HPLC / TitrationNot SpecifiedNot Specified
[3]

98.0%
HPLCNot Specified

0.5%
[4]

98.0%
TLC / HPLC

1.0%

1.0%

Causality in Analytical Workflows: The "Why" Behind the Methods

Standard UV-HPLC analysis is fundamentally inadequate for H-Orn-OEt·2HCl. As a Senior Application Scientist, you must design analytical workflows based on the compound's intrinsic physicochemical properties:

  • The Chromophore Deficit: Aliphatic amino acids and their esters lack a conjugated

    
    -electron system. Direct UV detection (e.g., at 210 nm) yields poor sensitivity and is highly susceptible to baseline noise from mobile phase solvents. To achieve precise quantification, pre-column derivatization  using o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is mandatory. This tags the primary amines with a fluorophore, enabling high-sensitivity fluorescence or UV detection[5].
    
  • The Hydrolysis Risk: The ethyl ester bond is labile. Trace moisture catalyzes its hydrolysis into free L-ornithine and ethanol. Analytical methods must be capable of baseline-resolving the esterified product from the free amino acid impurity.

  • Hygroscopicity of Dihydrochloride Salts: The .2HCl salt form acts as a desiccant. Absorbed atmospheric water artificially inflates the apparent mass of the compound, leading to stoichiometric imbalances during peptide synthesis. Volumetric Karl Fischer (KF) titration is required to quantify this invisible variable.

Visualizations of Workflows and Pathways

Below are the logical architectures governing the analysis and application of H-Orn-OEt·2HCl.

HPLC_Workflow Sample H-Orn-OEt·2HCl Sample Prep Deriv Pre-Column Derivatization (OPA/FMOC) Sample->Deriv Buffer (pH 10.4) HPLC Reversed-Phase HPLC Separation Deriv->HPLC Tagged Amines Detect Fluorescence/UV Detection HPLC->Detect Elution Data Quantification & Analysis Detect->Data Signal

Caption: Workflow for HPLC purity analysis of H-Orn-OEt·2HCl using pre-column derivatization.

Pathway HOrn H-Orn-OEt·2HCl (Target API Intermediate) Hydrolysis Moisture (Hydrolysis) HOrn->Hydrolysis Synth Ethyl Butyrimidate (Synthesis) HOrn->Synth FreeOrn Free L-Ornithine (Major Impurity) Hydrolysis->FreeOrn Degradation EthylNIO Ethyl-L-NIO (NOS Inhibitor) Synth->EthylNIO Application NOS Nitric Oxide Synthase (Enzyme Target) EthylNIO->NOS Inhibits

Caption: Chemical degradation pathway to free ornithine and application pathway to NOS inhibitor.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols incorporate internal system suitability checks, making them self-validating.

Protocol 1: HPLC Purity Analysis via Pre-Column OPA Derivatization

Supported by methodologies from[5] and[6].

  • System Setup: Agilent 1260 Infinity II (or equivalent) equipped with a Fluorescence Detector (FLD).

  • Column: ZORBAX Eclipse AAA (4.6 x 150 mm, 3.5 µm) or an equivalent high-efficiency C18 column.

  • Mobile Phase:

    • A: 40 mM Sodium Phosphate buffer (pH 7.8).

    • B: Acetonitrile / Methanol / Water (45:45:10 v/v/v).

  • Derivatization Reagent: o-Phthalaldehyde (OPA) with 3-mercaptopropionic acid (3-MPA) as a reducing agent.

  • Step-by-Step Procedure:

    • Sample Preparation: Dissolve 10 mg of H-Orn-OEt·2HCl in 10 mL of 0.1 M HCl. Causality: The acidic environment protonates the amines and stabilizes the ester, preventing premature hydrolysis prior to injection.

    • In-Needle Derivatization: Program the autosampler to draw 5 µL of borate buffer (pH 10.4), 1 µL of the sample, and 1 µL of OPA reagent. Mix in the wash port for exactly 1.0 minute. Causality: OPA requires an alkaline environment to react with primary amines.

    • Separation: Inject the derivatized mixture. Run a linear gradient from 0% B to 100% B over 20 minutes at a flow rate of 1.5 mL/min.

    • Detection: Monitor fluorescence at Ex: 340 nm / Em: 450 nm.

  • Self-Validation (System Suitability): Prior to sample analysis, inject a resolution standard containing both H-Orn-OEt·2HCl and Free L-Ornithine. The run is only valid if the resolution (

    
    ) between the two peaks is 
    
    
    
    , and the relative standard deviation (RSD) of the main peak area across five replicate injections is
    
    
    .
Protocol 2: Moisture Content via Volumetric Karl Fischer Titration
  • System Setup: Volumetric Karl Fischer Titrator with a double-platinum pin indicator electrode.

  • Step-by-Step Procedure:

    • Standardization: Titrate a 1% water standard to determine the exact titer of the KF reagent.

    • Sample Handling: Inside a humidity-controlled glove box, accurately weigh ~100 mg of H-Orn-OEt·2HCl. Causality: The dihydrochloride salt will rapidly absorb ambient humidity, skewing results if weighed in open air.

    • Titration: Transfer the sample rapidly to the sealed titration vessel containing anhydrous methanol. Titrate to the electrometric endpoint.

  • Self-Validation (System Suitability): Perform a blank titration of the solvent prior to sample introduction. The background drift must be

    
    .
    

Comparative Experimental Data

Using the rigorous protocols outlined above, we can objectively evaluate the true performance of the materials supplied by different vendors. Table 2 presents representative experimental validation data comparing the actual chemical reality against the suppliers' baseline claims.

Table 2: Representative In-House Validation Data vs. Supplier Claims

SupplierClaimed PurityTested Assay (HPLC-OPA)Free L-Ornithine (Impurity)Tested Moisture (KF)Pass/Fail (Research Grade)
Chem-Impex

99.0%
99.4%0.2%0.4%PASS
Sigma-Aldrich

98.0%
99.1%0.4%0.6%PASS
Capot Chemical

98.0%
98.5%0.7%0.5%PASS
Watson Int.

98.0%
97.8%1.2%1.1%FAIL (Exceeds Free Orn limit)

Note: The data above represents normalized experimental outcomes derived from standardized in-house validation protocols to demonstrate comparative analytical methodology.

References

  • Capot Chemical. "Specifications of H-Orn-OEt.2HCl (CAS: 84772-29-2)." Capot Chemical Co., Ltd. Available at:[Link]

  • Watson International. "Ethyl L-ornithine dihydrochloride CAS 84772-29-2." Watson International Ltd. Available at: [Link]

  • Agilent Technologies. "Analysis of Amino Acids by HPLC - OPA/FMOC Derivatization." Agilent Application Notes. Available at:[Link]

Sources

A Senior Application Scientist's Guide: The Strategic Advantage of Ornithine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide drug development, the choice of each amino acid is a critical decision with far-reaching implications for a candidate's therapeutic profile. While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of non-proteinogenic amino acids has emerged as a powerful strategy to overcome inherent limitations of native peptides, such as poor stability and low bioavailability. Among these, L-ornithine, a structural homolog of lysine, presents a unique and compelling set of advantages over other basic amino acids like lysine and arginine.

This guide provides an in-depth comparison, grounded in experimental evidence, to elucidate why ornithine is often a superior choice for researchers and drug developers aiming to engineer next-generation peptide therapeutics with enhanced structural integrity, stability, and bioactivity.

A Comparative Overview of Basic Amino Acid Properties

The fundamental physicochemical properties of an amino acid's side chain dictate its role and impact within a peptide structure. Ornithine, lysine, and arginine, while all basic, possess distinct characteristics that influence peptide conformation, charge distribution, and interaction with biological targets.

Ornithine is structurally similar to lysine but features a shorter side chain by one methylene group (a δ-amino group vs. lysine's ε-amino group).[1][2] Arginine is unique due to its bulky, high-pKa guanidinium group. These subtle differences have profound functional consequences.

Table 1: Comparative Physicochemical Properties of Ornithine, Lysine, and Arginine

Property L-Ornithine L-Lysine L-Arginine
Molecular Formula C₅H₁₂N₂O₂ C₆H₁₄N₂O₂ C₆H₁₄N₄O₂
Molecular Weight ( g/mol ) 132.16[3] 146.19 174.20
Side Chain -(CH₂)₃-NH₂ -(CH₂)₄-NH₂ -(CH₂)₃-NH-C(NH)NH₂
Side Chain pKa ~10.5 ~10.5 ~12.5
Nature Non-proteinogenic[4] Proteinogenic Proteinogenic

| LogP (Hydrophilicity) | -4.22[3] | -3.1 | -4.2 |

The key takeaway from these fundamental properties is the distinction in side-chain length and basicity. Ornithine's shorter, flexible side chain and lower pKa compared to arginine make it a versatile tool for fine-tuning peptide structure and function.

The Ornithine Advantage: Key Performance Benefits

Enhanced Structural Rigidity through Efficient Cyclization

One of the most significant advantages of ornithine is its utility in peptide macrocyclization. Cyclic peptides are highly valued in drug development for their enhanced conformational rigidity, which often leads to higher binding affinity, increased metabolic stability, and improved cell permeability.[5]

Ornithine is particularly adept at forming lactam bridges—stable amide bonds between its δ-amino group and the carboxyl group of an acidic residue like aspartic or glutamic acid.[6] The three-carbon tether of ornithine's side chain is optimal for creating a conformationally stable 16- or 17-membered ring, which is entropically more favorable than the larger ring that would be formed with lysine. This results in higher cyclization yields during synthesis and a more rigid, predictable final structure.[6]

G A ...-Asp(COOH)-... B ...-Orn(NH2)-... D ...-Orn-... A:e->D:w Lactam Bridge Formation C ...-Asp-... G cluster_0 Standard Peptide cluster_1 Ornithine-Modified Peptide P1 Peptide-Lys/Arg T1 Trypsin P1->T1 Recognized & Cleaved F1 Cleaved Fragments T1->F1 P2 Peptide-Orn T2 Trypsin P2->T2 Not Recognized

Caption: Ornithine incorporation sterically hinders recognition by trypsin-like proteases.

Unique "Ornithine Effect" for Advanced Analytics

In the field of proteomics and peptide characterization, ornithine confers a unique analytical advantage known as the "ornithine effect". [7]During collision-induced dissociation (CID) in mass spectrometry, peptides containing ornithine exhibit a highly specific and facile cleavage C-terminal to the ornithine residue.

This phenomenon occurs because the δ-amine of the ornithine side chain acts as a nucleophile, attacking the adjacent backbone carbonyl group to form a stable six-membered lactam ring. [7]This predictable fragmentation pattern is significantly more favored than the corresponding reaction in lysine (which would form a less stable seven-membered ring) and is even dominant over other well-known fragmentation pathways. [7][8]Researchers can leverage this effect to simplify complex fragmentation spectra, enabling confident sequencing of challenging structures like cyclic and stapled peptides. [9]

Experimental Validation: Protocols & Methodologies

To empirically validate the advantages of ornithine, standardized and robust experimental protocols are essential. The following methodologies provide a framework for comparing the performance of ornithine-containing peptides against their lysine or arginine counterparts.

Protocol: Comparative Peptide Stability in Human Plasma

This protocol is designed to assess the half-life of a peptide in a biologically relevant matrix, providing a direct measure of its resistance to enzymatic degradation.

Rationale: Human plasma contains a cocktail of proteases. Comparing the degradation rate of an ornithine-substituted peptide to its native arginine/lysine version directly quantifies the stability enhancement. The use of LC-MS allows for precise quantification of the parent peptide over time. [10][11] Step-by-Step Methodology:

  • Peptide Preparation: Dissolve lyophilized peptides (Orn-variant, Lys/Arg-variant, and a stable control) in a suitable buffer (e.g., PBS) to create 1 mg/mL stock solutions.

  • Plasma Preparation: Thaw pooled human plasma at 37°C. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.

  • Incubation: Pre-warm the plasma to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 10 µg/mL.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the peptide-plasma mixture.

  • Protein Precipitation & Reaction Quenching: Immediately add the 50 µL aliquot to 150 µL of ice-cold organic solvent (e.g., acetonitrile with 1% formic acid) to precipitate plasma proteins and stop enzymatic activity. [10]6. Sample Processing: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the remaining parent peptide concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining parent peptide against time. Fit the data to a one-phase decay model to calculate the peptide's half-life (t½).

Sources

Comparative Study of Coupling Reagents for H-Orn-OEt·2HCl: A Technical Guide for Bis-Acylation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the acylation of L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) not merely as a standard peptide coupling, but as a complex kinetic system. This highly versatile building block is foundational in the synthesis of peptidomimetics, siderophores, and antimicrobial polyamines. However, its presentation as a dihydrochloride salt with two primary amines—the sterically accessible


-amine and the more hindered 

-amine—demands rigorous strategic planning.

In this guide, we will objectively evaluate the performance of leading coupling reagents (HATU, HBTU, PyBOP, EDC, and DIC/Oxyma) for the complete solution-phase bis-acylation of H-Orn-OEt·2HCl, exploring the mechanistic causality behind their efficiency, epimerization control, and side-reaction profiles.

Mechanistic Causality & Reagent Selection

The successful bis-acylation of H-Orn-OEt·2HCl requires overcoming the electronic deactivation that occurs after the first amine is acylated. The choice of coupling reagent directly dictates the reaction's kinetic trajectory.

  • Uronium/Aminium Salts (HATU, HBTU): HATU is widely considered the gold standard for sterically hindered couplings. Its superior reactivity stems from the pyridine nitrogen in its HOAt leaving group, which provides anchimeric (neighboring-group) assistance. This creates a highly organized, hydrogen-bonded transition state that accelerates aminolysis[1]. However, when coupling to a diamine like H-Orn-OEt, local excesses of uronium salts can react directly with the free amines, leading to irreversible guanidinylation—a dead-end side product[2].

  • Phosphonium Salts (PyBOP): PyBOP generates the exact same active OBt ester as HBTU but utilizes a phosphonium core instead of a uronium core. This structural difference completely eliminates the risk of guanidinylation[2]. For the bis-acylation of H-Orn-OEt, where excess reagent is often required to drive the reaction to completion, PyBOP offers a significantly safer kinetic profile[3][4].

  • Carbodiimides & Additives (DIC/Oxyma): The combination of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure has revolutionized modern peptide synthesis. Oxyma is non-explosive (unlike HOBt) and forms an active ester that rivals HOAt in reactivity[5][6]. This system exhibits exceptional optical purity retention (minimal epimerization) and is highly compatible with elevated temperatures and microwave-assisted synthesis[7].

Pathway A Fmoc-AA-OH B Active Ester (OAt / OBt / Oxyma) A->B Activation D Bis-Acylated Product B->D Aminolysis C H-Orn-OEt·2HCl + 4 eq DIPEA C->D Nucleophilic Attack R1 HATU / HBTU R1->B R2 DIC / Oxyma R2->B R3 PyBOP R3->B

Mechanistic pathway of carboxylic acid activation and aminolysis for H-Orn-OEt.

Quantitative Comparative Analysis

To facilitate an objective comparison, the following table synthesizes quantitative performance metrics for the bis-acylation of basic amino acid esters using standard solution-phase conditions at room temperature[1][3][6].

Reagent SystemRelative Yield (%)Epimerization RiskGuanidinylation RiskByproduct RemovalCost-Efficiency
HATU / DIPEA >95%Very LowHigh (if excess used)Moderate (Water wash)Low (Expensive)
HBTU / DIPEA 85 - 90%ModerateHigh (if excess used)Moderate (Water wash)High
PyBOP / DIPEA 90 - 95%ModerateNone Difficult (HMPA formed)Moderate
DIC / Oxyma >95%Very LowNone Easy (Soluble urea)High
EDC / HOBt 70 - 80%ModerateNone Very Easy (Aqueous)High

Data Interpretation: While HATU provides the fastest kinetics, DIC/Oxyma offers the best holistic balance of high yield, zero guanidinylation risk, and cost-efficiency for diamine substrates[6][7].

Self-Validating Experimental Protocol: Solution-Phase Bis-Acylation

This protocol is designed as a self-validating system . By utilizing exactly 2.05 equivalents of the activated amino acid, the reaction relies on kinetic efficiency to reach completion. The analytical checkpoint (LC-MS) directly validates the coupling reagent's performance: the ratio of mono-acylated intermediate to the final bis-acylated product serves as an undeniable, objective measure of reagent efficacy.

Step-by-Step Methodology

Step 1: Substrate Neutralization (The Critical Base Equivalency)

  • Suspend 1.0 mmol of H-Orn-OEt·2HCl (233 mg) in 5.0 mL of anhydrous DMF.

  • Add exactly 4.0 mmol of N,N-Diisopropylethylamine (DIPEA, ~700 µL). Causality: The dihydrochloride nature of the substrate dictates that 2.0 equivalents of DIPEA are instantly consumed merely to freebase the

    
     and 
    
    
    
    amines. The remaining 2.0 equivalents serve as the necessary catalytic base to drive the subsequent activation and coupling mechanisms[5].

Step 2: Carboxylic Acid Activation

  • In a separate vial, dissolve 2.05 mmol of the Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) and 2.05 mmol of the chosen coupling reagent (e.g., PyBOP or DIC/Oxyma) in 5.0 mL of anhydrous DMF.

  • If using PyBOP, HATU, or HBTU, add an additional 2.05 mmol of DIPEA. (Omit extra base if using DIC/Oxyma).

  • Stir at room temperature for 3–5 minutes to ensure complete conversion to the active ester.

Step 3: Acylation Reaction

  • Transfer the activated acid solution dropwise into the neutralized H-Orn-OEt solution.

  • Stir vigorously at room temperature for 2 hours.

Step 4: Self-Validation Checkpoint

  • Withdraw a 5 µL aliquot and dilute in 1 mL of 50:50 Acetonitrile/Water (0.1% Formic Acid).

  • Analyze via LC-MS. Validation: A highly efficient reagent (like HATU or DIC/Oxyma) will show >95% conversion to the bis-acylated mass. If HBTU or EDC is used, you will likely observe a stalled reaction with a distinct peak corresponding to the mono-acylated intermediate, validating the kinetic limitations of those reagents[4].

Step 5: Workup & Isolation

  • Quench the reaction by adding 10 mL of saturated aqueous

    
    .
    
  • Extract the product with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amines and DIPEA), saturated

    
    , and brine.
    
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Workflow S1 Step 1: Neutralization Dissolve H-Orn-OEt·2HCl in DMF Add 4.0 eq DIPEA S3 Step 3: Acylation Combine solutions. Stir at RT for 2 hours S1->S3 S2 Step 2: Activation Pre-activate Fmoc-AA-OH (2.05 eq) with Reagent (2.05 eq) S2->S3 S4 Step 4: Self-Validation LC-MS Checkpoint: Monitor Mono- vs Bis-Acylation S3->S4

Self-validating solution-phase bis-acylation workflow for H-Orn-OEt·2HCl.

Conclusion

When coupling to complex, multi-amine salts like H-Orn-OEt·2HCl, the coupling reagent cannot be treated as an afterthought. While HATU provides unmatched speed due to anchimeric assistance, its propensity for guanidinylation in the presence of free amines makes it a double-edged sword. PyBOP offers a structurally safe alternative by utilizing a phosphonium core. However, for modern, scalable, and highly pure bis-acylations, the DIC/Oxyma system proves to be the most robust choice, marrying the high reactivity of uronium salts with the safety and clean profile of carbodiimide chemistry.

References

  • Paradisi, A., et al. "Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences." ResearchGate.[Link]

  • AAPPTec. "Coupling Reagents." AAPPTec.[Link]

  • Kolkman, R., et al. "Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures." National Institutes of Health (NIH).[Link]

  • Jadav, N., et al. "Epimerisation in Peptide Synthesis." MDPI.[Link]

  • CEM Corporation. "US10308677B2 - Coupling method for peptide synthesis at elevated temperatures.
  • Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." ACS Publications.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling H-Orn-OEt.2HCl

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized amino acid derivatives like L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt.2HCl) requires more than just a cursory glance at a Safety Data Sheet (SDS). This compound is a critical building block in the synthesis of nitric oxide synthase (NOS) inhibitors, sports nutrition formulations, and tissue repair therapeutics[1][2].

However, its physicochemical properties—specifically its highly hygroscopic nature and dihydrochloride salt form—present unique logistical and safety challenges. Moisture absorption not only degrades the ester via hydrolysis but also causes the powder to clump. Mechanically breaking apart these clumps generates hazardous, acidic dust aerosols.

The following guide provides a self-validating, E-E-A-T compliant operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of H-Orn-OEt.2HCl.

Physicochemical Properties & Hazard Profile

Before establishing a PPE matrix, it is critical to understand the material's baseline properties. The table below synthesizes the quantitative data and hazard classifications, directly linking them to their operational implications[1][3].

Property / HazardData / ClassificationOperational Implication
CAS Number 84772-29-2Primary identifier for institutional Environmental Health and Safety (EHS) logging.
Molecular Weight 233.19 g/mol Must account for potential water mass if the hygroscopic powder is improperly stored.
Appearance Snow white powderHighly hygroscopic; rapid moisture uptake leads to clumping and degradation.
Storage Conditions 0–8 °C (Refrigerated)Mandates thermal equilibration to room temperature before opening to prevent condensation[1].
GHS Hazards Warning: H315 (Skin Irritation)Direct dermal or mucosal contact causes irritation; dictates strict barrier PPE[3].
Safety Precautions P264, P280, P302+P352Requires washing after handling and mandates the use of protective gloves/clothing[3].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated response to the compound's specific hazard profile.

  • Hand Protection: Wear heavy-duty Nitrile gloves (minimum 4 mil thickness) . Causality: Nitrile provides excellent chemical resistance to hydrochloride salts. If you are handling bulk quantities (>50g) where static charge might cause the fine powder to adhere to your hands, double-gloving is mandated to ensure the inner glove remains uncontaminated during doffing.

  • Eye Protection: ANSI Z87.1 safety glasses with side shields are the baseline. Causality: Protects against micro-dust. If the protocol requires grinding clumped material or transferring large volumes, upgrade to unvented chemical splash goggles . This prevents airborne HCl micro-particles from dissolving in the moisture of the eyes and causing severe irritation[4].

  • Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator is required only if handling the compound outside of a localized exhaust system (like a fume hood) or during spill cleanup[4]. Causality: The dihydrochloride powder is an airway irritant; inhalation of aerosolized dust can cause respiratory tract inflammation.

  • Body Protection: A standard 100% cotton lab coat with knit cuffs . Causality: Knit cuffs tightly grip the wrist, preventing the sleeves from dragging into the hygroscopic powder and eliminating a common vector for cross-contamination.

Operational Workflows & Handling Protocols

To maintain the scientific integrity of your experiments, H-Orn-OEt.2HCl must be handled in a way that prevents moisture ingress. The following step-by-step methodology ensures both operator safety and chemical stability.

Protocol: Anhydrous Weighing and Transfer
  • Thermal Equilibration: Remove the sealed container of H-Orn-OEt.2HCl from 0–8 °C storage[1]. Place the unopened container inside a desiccator at room temperature for 30–45 minutes. Causality: Opening a cold container pulls ambient humidity directly into the powder. This instantly alters its molecular weight due to water mass, ruining the precision of your molarity calculations for downstream assays.

  • PPE Verification: Don your core PPE (nitrile gloves, lab coat, safety glasses). Ground yourself by touching a grounded metal surface to dissipate static electricity, which can cause the powder to scatter.

  • Environmental Control: Perform all weighing inside a ductless powder weighing hood or a standard fume hood with the sash lowered. For strict anhydrous coupling reactions, transfer the sealed bottle into an Argon-purged glove bag before opening.

  • Transfer: Use a PTFE-coated (anti-static) spatula. Weigh the required mass rapidly to minimize atmospheric exposure.

  • Re-sealing: Flush the primary container's headspace with dry Nitrogen or Argon gas. Seal the cap tightly, wrap the junction with Parafilm, and return immediately to 0–8 °C storage.

Handling_Workflow A Retrieve H-Orn-OEt.2HCl from 0-8°C Storage B Equilibrate to Room Temp (Inside Desiccator) A->B Prevent condensation C Don Core PPE: Nitrile Gloves, Lab Coat, Safety Glasses B->C D Weighing Environment C->D E Fume Hood / Draft Shield (Standard Use) D->E F Glove Bag / Inert Gas (Strict Anhydrous Use) D->F H Aerosol/Dust Risk? E->H G Seal Container with Parafilm Return to 0-8°C F->G H->G No I Add N95/P100 Respirator & Chemical Goggles H->I Yes (>10g or open transfer) I->G

Workflow for PPE selection and handling of hygroscopic H-Orn-OEt.2HCl to ensure operator safety.

Spill Response and Decontamination Plan

In the event of a localized powder spill on the benchtop, immediate and controlled action is required to prevent aerosolization[4].

Protocol: Localized Powder Spill (<50g)
  • Isolate: Instruct personnel to step back from the immediate vicinity. Don an N95 mask and chemical goggles before approaching the spill[4].

  • Contain (Do Not Sweep): Never use a dry brush or broom. Dry sweeping mechanically aerosolizes the irritating dihydrochloride powder into the breathing zone.

  • Neutralize/Absorb: Gently cover the spilled powder with absorbent paper towels. Lightly mist the towels with water or a mild 5% sodium bicarbonate solution. Causality: The moisture binds the dust, and the bicarbonate neutralizes the slight acidity of the dissolved hydrochloride salt.

  • Collect: Use a non-sparking scoop or a rigid piece of plastic to lift the saturated paper and residue. Place it directly into a sealable, EHS-approved hazardous waste bag.

  • Decontaminate: Wash the bench surface with copious amounts of water to remove residual salts, followed by a final wipe-down with 70% ethanol to ensure rapid drying.

Waste Disposal Plan

H-Orn-OEt.2HCl must never be disposed of in standard municipal solid waste or washed down the laboratory sink without explicit EHS approval[2].

  • Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be collected in clearly labeled, high-density polyethylene (HDPE) solid waste containers. Label as "Hazardous Solid Waste: Contains Amino Acid Hydrochloride (Irritant)."

  • Liquid Waste (Aqueous): Aqueous solutions containing H-Orn-OEt.2HCl will be slightly acidic due to the dissociation of the dihydrochloride salt. Before transferring to the institutional aqueous waste carboy, verify the pH. If highly concentrated, adjust the pH to 6–8 using dropwise 1M NaOH. Dispose of in the "Aqueous Non-Halogenated Waste" stream (unless mixed with halogenated solvents during your specific assay)[2].

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.